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4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Documentation Hub

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  • Product: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
  • CAS: 1221819-23-3

Core Science & Biosynthesis

Foundational

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine: A Critical Intermediate in the Development of Biased Dopamine D1 Receptor Agonists

Executive Summary The pursuit of functionally selective (biased) G protein-coupled receptor (GPCR) agonists has revolutionized modern neuropharmacology. Traditional catecholamine-based dopamine agonists often suffer from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of functionally selective (biased) G protein-coupled receptor (GPCR) agonists has revolutionized modern neuropharmacology. Traditional catecholamine-based dopamine agonists often suffer from poor oral bioavailability, rapid metabolism via catechol-O-methyltransferase (COMT), and a lack of signaling bias, leading to debilitating side effects like dyskinesia in Parkinson's disease (PD) treatment.

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (Free Base CAS: [1]; HBr Salt CAS: [2]) has emerged as a critical synthetic building block in the design of noncatechol, D1 receptor (D1R) biased agonists. By serving as the right-hand side (RHS) heterocyclic moiety in novel drug scaffolds, this compound enables medicinal chemists to bypass the traditional catechol pharmacophore, driving robust G


 protein activation while minimizing off-target 

-arrestin recruitment.

This technical guide provides an in-depth analysis of the chemical properties, synthetic utility, mechanistic causality, and rigorous handling protocols associated with this vital intermediate.

Chemical Identity and Properties

In synthetic workflows, the compound is predominantly utilized as its hydrobromide salt. Amines like tetrahydropyridines are prone to oxidation and often present as volatile oils in their free base form. The hydrobromide salt provides a stable, crystalline solid, ensuring precise stoichiometric control during cross-coupling reactions.

Table 1: Physicochemical Properties
PropertyFree BaseHydrobromide Salt
CAS Number 1221819-23-31624261-20-6
Molecular Formula C₆H₁₀BrNC₆H₁₁Br₂N
Molecular Weight 176.05 g/mol 256.97 g/mol
Physical State Liquid/OilCrystalline Solid
Role in Synthesis Electrophile / PrecursorStable Storage Form / Electrophile
Reactivity Prone to oxidationBench-stable; requires base activation

Mechanistic Role in Drug Design: The Causality of the Scaffold

The selection of the 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine ring is not arbitrary; it is rooted in strict structure-functional selectivity relationships (SFSR).

According to pivotal research by [3], replacing the traditional catechol ring with a noncatechol scaffold featuring a tetrahydropyridine derivative fundamentally alters how the ligand interacts with the D1R orthosteric site.

  • The 1-Methyl Group : Mimics the basic amine of endogenous dopamine, forming a critical salt bridge with Asp103

    
     in the D1 receptor.
    
  • The Tetrahydropyridine Core : Provides rigid conformational geometry that stabilizes the active state of the receptor favoring G

    
     coupling.
    
  • The 4-Bromo Substitution : Acts as the essential leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the ring to be seamlessly attached to complex left-hand side (LHS) core scaffolds.

Synthetic Workflows & Experimental Protocols

The primary utility of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine is its participation in Suzuki-Miyaura cross-coupling to generate complex D1R agonists.

G A Boronic Ester Intermediate (Core Scaffold) D Microwave Irradiation (Suzuki Coupling) A->D B 4-Bromo-1-methyl-1,2,3,6- tetrahydropyridine (CAS 1624261-20-6) B->D C Catalyst: Pd(PPh3)4 Base: K2CO3 C->D E D1R Agonist Precursor (Coupled Product) D->E F Acidic Deprotection (HCl in Dioxane) E->F G Final Noncatechol D1R Agonist F->G

Caption: Synthetic workflow for noncatechol D1R agonists via microwave-assisted Suzuki coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This self-validating protocol ensures high-yield coupling by mitigating catalyst poisoning and optimizing transmetalation kinetics.

Step 1: Reagent Preparation In an oven-dried microwave vial equipped with a magnetic stir bar, add the boronic ester intermediate (1.0 eq) and 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide (1.2 eq). Causality: A slight excess of the brominated tetrahydropyridine compensates for any hydrolytic debromination that may occur under basic aqueous conditions.

Step 2: Catalyst and Base Addition Add tetrakis(triphenylphosphine)palladium(0) (


, 0.05 eq) and potassium carbonate (

, 3.0 eq). Causality: The

facilitates the oxidative addition into the C-Br bond. The

serves a dual purpose: it neutralizes the hydrobromide salt to liberate the free base in situ, and it activates the boronic ester by forming a reactive boronate complex essential for the transmetalation step.

Step 3: Solvent System & Degassing Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Purge the vial with argon for 5 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Degassing ensures catalyst longevity. Water is strictly required to dissolve the inorganic base and facilitate boronate formation.

Step 4: Microwave Irradiation Seal the vial and subject it to microwave irradiation at 100°C for 45 minutes. Causality: Microwave heating provides uniform, rapid energy transfer, overcoming the steric hindrance of the tetrahydropyridine ring and minimizing thermal degradation side-reactions compared to conventional refluxing.

Step 5: Workup and Purification Filter the crude mixture through a Celite pad to remove palladium black. Extract the aqueous layer with ethyl acetate, dry over anhydrous


, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the coupled precursor.

Pharmacological Evaluation: Downstream Application

Compounds synthesized using the 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine building block are evaluated for their ability to induce functional selectivity at the D1 receptor. The goal is to maximize cAMP accumulation (therapeutic effect) while minimizing


-arrestin2 recruitment (associated with receptor desensitization and dyskinesia).

G Ligand Tetrahydropyridine-derived Noncatechol Agonist D1R Dopamine D1 Receptor (Orthosteric Binding) Ligand->D1R Binding Gs Gαs Protein Activation (Therapeutic Pathway) D1R->Gs Strong Bias Arrestin β-Arrestin2 Recruitment (Off-Target/Dyskinesia) D1R->Arrestin Minimal/No Activation cAMP cAMP Accumulation (Antiparkinsonian Effect) Gs->cAMP Internalization Receptor Internalization Arrestin->Internalization

Caption: D1R functional selectivity showing G-protein bias over β-arrestin recruitment.

Table 2: Comparative Pharmacological Profiling

Data adapted from the SFSR studies of noncatechol scaffolds [3].

CompoundGs-cAMP EC₅₀ (nM)Gs-cAMP EMAX (%)β-Arrestin2 EC₅₀ (nM)β-Arrestin2 EMAX (%)Bias Profile
Dopamine (Control) 1.2100%15.4100%Balanced Full Agonist
Compound 1 (Direct Derivative)>10,000N/A>10,000N/AInactive Baseline
Compound 35 (Optimized Derivative)1.866%>10,000No ActivityComplete Gs-Bias

Note: Compound 1 represents the initial unoptimized scaffold directly coupled with 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine. Iterative modifications to the LHS core, while retaining the RHS tetrahydropyridine ring, yielded Compound 35, demonstrating the critical nature of this heterocyclic moiety in anchoring the biased conformation.

Handling, Stability, and Safety (Trustworthiness)

Structural Alert: The MPTP Connection

The 1-methyl-1,2,3,6-tetrahydropyridine core is structurally analogous to the infamous neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is highly lipophilic, crosses the blood-brain barrier, and is oxidized by MAO-B into the toxic MPP+ ion, causing permanent dopaminergic neuronal death and Parkinsonian symptoms.

While 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine lacks the lipophilic 4-phenyl group—significantly reducing its ability to cross the blood-brain barrier and act as an MAO-B substrate—it must still be treated as a highly hazardous neurotoxin precursor .

Rigorous Safety Protocols
  • Engineering Controls : All manipulations of the free base or hydrobromide salt must be performed in a certified Class II Type B2 biological safety cabinet or a dedicated, high-flow chemical fume hood.

  • PPE : Double nitrile gloves, a fitted P100 particulate respirator (if weighing outside a controlled enclosure), and a closed-front lab coat are mandatory.

  • Aerosolization Prevention : The hydrobromide salt (CAS 1624261-20-6) is a fine powder. Static electricity during weighing can cause aerosolization. Use an anti-static gun (zerostat) on spatulas and weigh boats prior to handling.

  • Storage : Store the hydrobromide salt under an inert argon atmosphere at 2-8°C, protected from light, to prevent spontaneous debromination or oxidative degradation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86280179, 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide. PubChem. URL:[Link]

  • Martini, M. L., Ray, C., Yu, X., Liu, J., Pogorelov, V. M., Wetsel, W. C., Huang, X.-P., McCorvy, J. D., Caron, M. G., & Jin, J. (2019). Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity. ACS Chemical Neuroscience, 10(9), 4160–4182. URL:[Link]

Exploratory

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (C₆H₁₀BrN): Structural Causality and Synthetic Workflows in Neuropharmacology

Executive Summary In the landscape of neuropharmacology and rational drug design, the transition from neurotoxic models to therapeutic agents relies heavily on versatile chemical scaffolds. 4-Bromo-1-methyl-1,2,3,6-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and rational drug design, the transition from neurotoxic models to therapeutic agents relies heavily on versatile chemical scaffolds. 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine serves as a critical synthetic intermediate. While its non-brominated analog (MPTP) is a notorious neurotoxin used to model Parkinson's disease, the selective bromination at the 4-position transforms this tetrahydropyridine ring into a highly programmable electrophilic building block. This guide provides an in-depth analysis of its molecular identity, structural causality in receptor binding, and self-validating protocols for its use in palladium-catalyzed cross-coupling reactions to synthesize noncatechol Dopamine D1 Receptor (D1R) agonists[1][2].

Molecular Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine is the first step in predicting its behavior in organic synthesis and biological systems. The compound is most commonly handled either as a free base or as a more bench-stable hydrobromide salt[3][4].

Quantitative Data Summary
PropertyFree BaseHydrobromide Salt
Molecular Formula C₆H₁₀BrN[3]C₆H₁₁Br₂N (C₆H₁₀BrN·HBr)[4]
Molecular Weight 176.05 g/mol 256.97 g/mol [4]
CAS Registry Number 1221819-23-3[3]1624261-20-6[4]
Canonical SMILES CN1CC=C(Br)CC1CN1CC=C(Br)CC1.[H]Br
Isotopic MS Signature Doublet at m/z 176 / 178Doublet at m/z 176 / 178 (Free base ion)
Structural Role Vinyl Halide ElectrophileBench-stable precursor

Structural Causality: The Tetrahydropyridine Scaffold

The choice to utilize 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine in drug development is driven by strict structural causality.

  • Geometric Mimicry: The 1-methyl-1,2,3,6-tetrahydropyridine core provides a rigid, partially unsaturated ring system. When coupled with specific aryl groups, this scaffold mimics the spatial arrangement required to dock into the orthosteric site of the Dopamine D1 receptor[2].

  • Functional Selectivity (Biased Agonism): Recent advancements in Parkinson's disease therapeutics focus on noncatechol D1R agonists that are G protein-biased (favoring Gs-cAMP signaling over β-arrestin recruitment). The tetrahydropyridine ring is a critical structural determinant that drives this functional selectivity, minimizing dyskinesia-related side effects[1][2].

  • The Electrophilic Node: The vinylic bromide at the 4-position is an ideal leaving group for transition-metal catalysis. Because the sp² C-Br bond is held within a cyclic constraint, it undergoes oxidative addition with high predictability, preventing unwanted isomerization during cross-coupling.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Workflow

The primary synthetic utility of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine lies in its role as the electrophilic partner in Suzuki-Miyaura cross-coupling reactions. By reacting this scaffold with various aryl boronic esters, researchers can rapidly generate libraries of D1R agonist analogs[1].

ExpWorkflow Prep Reagent Preparation (Inert Atmosphere) Mix Microwave Reactor (Pd(PPh3)4, K2CO3) Prep->Mix Purify Purification (Silica Chromatography) Mix->Purify Analyze Analytical Validation (NMR, LC-MS) Purify->Analyze

Experimental workflow for the Suzuki-Miyaura cross-coupling of the tetrahydropyridine scaffold.

Step-by-Step Self-Validating Protocol

The following methodology is adapted from optimized protocols for synthesizing functionally selective D1R agonists[1].

1. Reagent Preparation & Degassing

  • Action: To an oven-dried microwavable tube, add a magnetic stir bar, 0.15 mmol of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine, 0.15 mmol of the target aryl boronic ester, 0.32 mmol of potassium carbonate (K₂CO₃), and 0.023 mmol of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]. Suspend in a degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Causality: Oxygen poisons the Pd(0) catalyst by prematurely oxidizing it to inactive Pd(II). Degassing is mandatory.

  • Self-Validation: The reaction mixture should maintain a pale yellow/orange hue. If the solution turns opaque black immediately, Pd black has precipitated, indicating catalyst death via oxidation. The reaction must be aborted and restarted.

2. Microwave Irradiation

  • Action: Seal the tube and subject it to microwave irradiation at 100–120 °C for 20–30 minutes.

  • Causality: Microwave irradiation ensures rapid, homogeneous heating. This overcomes the activation energy barrier for the oxidative addition of the sterically constrained cyclic vinyl bromide, drastically reducing reaction times from overnight reflux to minutes.

3. Reaction Monitoring & Workup

  • Action: Cool the vessel and extract an aliquot for LC-MS analysis. Once complete, dilute with ethyl acetate, wash with brine to remove inorganic salts (K₂CO₃ and borate byproducts), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Check the LC-MS trace. The starting material (C₆H₁₀BrN) exhibits a distinct isotopic doublet at m/z 176 and 178 ([M+H]⁺) in a ~1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet confirms total conversion.

Mechanistic Pathway of the Catalytic Cycle

To troubleshoot and optimize the synthesis, one must understand the causality behind the palladium-catalyzed cycle.

SuzukiCycle Pd0 Pd(0) Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + Aryl Boronic Ester + K2CO3 RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 Release of Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for vinyl bromide cross-coupling.

  • Oxidative Addition: The active 14-electron Pd(0) species inserts itself into the sp² C-Br bond of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine. This step dictates the overall rate of the reaction. The bulky, electron-donating triphenylphosphine ligands stabilize the resulting Pd(II) complex.

  • Transmetalation: The base (K₂CO₃) quaternizes the aryl boronic ester, forming a negatively charged, highly nucleophilic "ate" complex. This facilitates the transfer of the aryl group to the Pd(II) center, displacing the bromide ion.

  • Reductive Elimination: The two organic fragments (the tetrahydropyridine ring and the aryl group) couple together, releasing the final product and regenerating the Pd(0) catalyst to propagate the cycle.

References

  • Chemsrc. (2025). CAS#:1221819-23-3 | 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine.
  • Guidechem. 4-Piperidinone, 3-broMo-1-Methyl-, hydrobroMide 89580-42-7 wiki.
  • Martini, M. L., et al. (2019). Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity. ACS Chemical Neuroscience.
  • National Center for Biotechnology Information (NCBI). Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - PMC.

Sources

Foundational

An In-depth Technical Guide to the Spectral Data of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the spectral data for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, a compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, a compound of interest in medicinal chemistry and neuro-pharmacological research due to its structural analogy to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin. Understanding the spectral characteristics of this and related compounds is crucial for its unambiguous identification, purity assessment, and for elucidating its metabolic fate in biological systems.

Molecular Structure and Key Features

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a bromine substituent at the 4-position of the unsaturated ring and a methyl group on the nitrogen atom. This structure gives rise to a unique spectral fingerprint that can be deciphered using various analytical techniques.

Figure 1: 2D Structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs often involves the initial formation of a pyridinium salt, followed by the addition of a nucleophile (in this case, a bromine source is incorporated) and subsequent reduction. The identity and purity of the synthesized compound are then confirmed through a suite of spectroscopic methods.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 1-methyl-4-pyridone) step1 Reaction with Brominating Agent start->step1 step2 Reduction of Pyridinium Intermediate step1->step2 product Crude 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine step2->product purify Column Chromatography product->purify nmr ¹H and ¹³C NMR purify->nmr ms Mass Spectrometry (MS) purify->ms ir Infrared (IR) Spectroscopy purify->ir

Caption: A generalized workflow for the synthesis and characterization of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in the molecule. The expected ¹H NMR spectrum of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine would exhibit distinct signals for the N-methyl protons, the allylic and aliphatic methylene protons, and the vinylic proton.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.9 - 6.1m1HH-5 (vinylic)
~3.0 - 3.2m2HH-6 (allylic CH₂)
~2.7 - 2.9m2HH-2 (allylic CH₂)
~2.5 - 2.7m2HH-3 (aliphatic CH₂)
~2.4s3HN-CH₃

Interpretation and Rationale:

  • Vinylic Proton (H-5): The proton at the 5-position is on the double bond and is expected to resonate at the most downfield position among the ring protons due to the deshielding effect of the π-system. Its multiplicity would likely be a multiplet due to coupling with the adjacent methylene protons at C-6.

  • Allylic Protons (H-2 and H-6): The methylene protons at positions 2 and 6 are adjacent to the nitrogen atom and the double bond, respectively. These protons are expected to be in the range of 2.7-3.2 ppm.

  • Aliphatic Protons (H-3): The methylene protons at the 3-position are in a more shielded environment and are therefore expected to appear further upfield compared to the allylic protons.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, typically around 2.4 ppm.

Caption: Key ¹H NMR chemical shift assignments for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~125 - 130C-5 (vinylic)
~115 - 120C-4 (vinylic, C-Br)
~50 - 55C-2
~48 - 52C-6
~45 - 48N-CH₃
~30 - 35C-3

Interpretation and Rationale:

  • Vinylic Carbons (C-4 and C-5): The two sp² hybridized carbons of the double bond are expected to be the most downfield signals. The carbon bearing the bromine (C-4) will be influenced by the electronegativity of the halogen.

  • Allylic and Amino Carbons (C-2, C-6, and N-CH₃): The carbons adjacent to the nitrogen atom (C-2, C-6, and the N-methyl carbon) will appear in the mid-field region.

  • Aliphatic Carbon (C-3): The sp³ hybridized carbon at the 3-position, being the most shielded, will resonate at the most upfield position among the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrometry Data

m/zInterpretation
175/177Molecular ion peak [M]⁺, showing the characteristic 1:1 isotopic pattern for bromine.
96Loss of Br radical from the molecular ion.
Other fragmentsCorresponding to the cleavage of the tetrahydropyridine ring.

Rationale for Fragmentation: The molecular ion is expected to be observed with the characteristic M+2 peak of approximately equal intensity due to the two major isotopes of bromine. A common fragmentation pathway would be the loss of the bromine radical to give a stable cation at m/z 96.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3000-2800C-H stretching (aliphatic and vinylic)
~1650-1670C=C stretching (alkene)
~1200-1000C-N stretching
~600-500C-Br stretching

Interpretation: The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹, a medium intensity peak for the C=C double bond stretch, C-N stretching bands, and a strong absorption in the fingerprint region corresponding to the C-Br bond.

Conclusion

The comprehensive spectral analysis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and unambiguous characterization of its molecular structure. These data are indispensable for researchers in the fields of medicinal chemistry and drug development for quality control, metabolic studies, and the rational design of new therapeutic agents.

References

  • Zhao, Z., Dalvie, D., Naiman, N., Castagnoli, K., & Castagnoli Jr, N. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry, 35(23), 4473–4478. [Link][1]

Sources

Exploratory

1H NMR spectrum of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparallele...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, a substituted heterocyclic compound of interest in synthetic chemistry and drug discovery. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of the spectrum, predicts the chemical shifts and coupling patterns based on first principles and analogous structures, and provides a robust experimental framework for acquiring and validating the spectral data. This resource is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural characterization.

Introduction: The Structural Significance of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a functionalized heterocyclic compound. Its tetrahydropyridine core is a common scaffold in numerous biologically active molecules and natural products. The presence of a bromine atom and an olefinic bond provides key reactive handles for further synthetic transformations, making it a valuable building block. The N-methyl group influences the molecule's conformational dynamics and basicity.

Accurate structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of every proton. For a molecule like 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, ¹H NMR allows us to:

  • Confirm the presence and connectivity of the tetrahydropyridine ring.

  • Verify the substitution pattern, including the locations of the bromo and methyl groups.

  • Gain insights into the conformational preferences of the ring system.

This guide will first deconstruct the molecule to predict its ¹H NMR spectrum from a theoretical standpoint and then outline the practical steps to acquire and confirm these findings experimentally.

Theoretical Spectral Analysis and Prediction

In the absence of a readily available, fully assigned spectrum in the literature, a predictive analysis based on established NMR principles is a powerful and necessary scientific exercise.[1][2]

Identifying Unique Proton Environments

The first step in predicting a ¹H NMR spectrum is to identify all sets of chemically non-equivalent protons in the molecule.[1] Due to the molecule's asymmetry, we can identify five distinct proton environments, as illustrated below.

Figure 1: Structure and Proton Labeling of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Caption: Molecular structure with distinct proton environments labeled Hₐ to Hₑ.

  • Hₐ (N-CH₃): Protons of the methyl group attached to the nitrogen.

  • Hᵦ (C6-H₂): Methylene protons adjacent to the nitrogen and the double bond (allylic).

  • H꜀ (C2-H₂): Methylene protons adjacent to the nitrogen.

  • Hₔ (C3-H₂): Methylene protons adjacent to the bromine-substituted carbon.

  • Hₑ (C5-H): The single vinylic proton on the double bond.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the double bond) and electronegative atoms (like nitrogen) deshield nearby protons, causing them to resonate at a higher frequency (downfield).[2]

SignalProton EnvironmentPredicted δ (ppm)Rationale for Chemical ShiftPredicted MultiplicityCoupled ToPredicted J (Hz)
Hₐ N-CH₃~2.3 - 2.5Adjacent to electronegative nitrogen.Singlet (s)NoneN/A
Hᵦ Allylic CH₂ (C6)~3.0 - 3.3Allylic to C=C bond and adjacent to nitrogen.Multiplet (m) or broad singletHₑ, H꜀Jᵦₑ (allylic) ≈ 1-3 Hz
H꜀ CH₂ (C2)~2.6 - 2.9Adjacent to nitrogen.Multiplet (m)Hᵦ, HₔJ꜀ₔ (vicinal) ≈ 5-8 Hz
Hₔ CH₂ (C3)~2.8 - 3.1Adjacent to C-Br and allylic to C=C bond.Multiplet (m)H꜀, HₑJₔₑ (allylic) ≈ 1-3 Hz
Hₑ Vinylic CH (C5)~5.8 - 6.2Vinylic proton deshielded by bromine on the same double bond.Multiplet (m)Hᵦ, HₔJₑᵦ, Jₑₔ (allylic) ≈ 1-3 Hz

Causality Behind Predictions:

  • Hₐ (Singlet): These three protons are equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. Its position around 2.4 ppm is characteristic of an N-methyl group in such a ring system.

  • Hₑ (Vinylic): The vinylic proton is the most downfield proton (excluding potential exchangeable protons not present here). Its significant downfield shift is due to the anisotropic effect of the π-system and deshielding by the attached bromine atom. It will likely appear as a broad multiplet due to small allylic couplings to both Hᵦ and Hₔ.

  • Hᵦ, H꜀, Hₔ (Methylene Protons): These protons reside on the saturated part of the ring. Their chemical shifts are influenced by their proximity to the nitrogen, the double bond (allylic position), and the bromine atom. Due to the ring's flexibility and potential for complex second-order coupling, these signals are predicted to be overlapping multiplets. Definitive assignment would require 2D NMR techniques. The diastereotopic nature of methylene protons in such rings can also lead to more complex splitting patterns than simple triplets or quartets.[3][4]

Experimental Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

This protocol is designed as a self-validating system to ensure the acquisition of a high-quality, interpretable spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine into a clean, dry vial. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is a versatile solvent for a wide range of organic molecules and has a well-defined residual solvent peak (δ ≈ 7.26 ppm). TMS provides a sharp reference signal at δ = 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detector coil region.

  • Sealing: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition (400 MHz Example)
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal from the CDCl₃. Rationale: The lock system compensates for magnetic field drift, ensuring spectral stability over time.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity across the sample. Rationale: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution, allowing for accurate measurement of coupling constants.[5]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.

  • Parameter Setup:

    • Pulse Angle: Set to a 30° or 45° flip angle. Rationale: A smaller flip angle allows for a shorter relaxation delay (d1), enabling faster data acquisition without saturating the signals.

    • Spectral Width (sw): Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time (at): Set to at least 2-3 seconds. Rationale: A longer acquisition time provides better digital resolution, which is key for resolving fine splitting patterns.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Number of Scans (ns): Start with 16 scans. Increase if necessary to improve the signal-to-noise ratio.

  • Acquisition: Start the acquisition.

Data Processing
  • Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ = 0.00 ppm. If TMS is not present, the residual CDCl₃ peak can be set to δ = 7.26 ppm.[5]

  • Integration: Integrate all signals to determine the relative number of protons for each peak. The integrals should correspond to a 3:2:2:2:1 ratio for Hₐ:Hᵦ:H꜀:Hₔ:Hₑ.

Workflow for Structural Elucidation

The process from sample to final structure confirmation follows a logical and systematic path.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (1D ¹H) cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Confirmation (Optional but Recommended) sp1 Weigh Compound (5-10 mg) sp2 Dissolve in CDCl₃ with TMS sp1->sp2 sp3 Transfer to NMR Tube sp2->sp3 acq1 Lock & Shim sp3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference & Integrate proc2->proc3 an1 Assign Signals (Shifts, Integrals) proc3->an1 an2 Analyze Splitting (Multiplicity, J-values) an1->an2 an3 Compare with Prediction an2->an3 conf1 Acquire 2D COSY an3->conf1 Ambiguity? conf3 Confirm Connectivity & Finalize Structure conf1->conf3 conf2 Acquire 2D HSQC conf2->conf3

Caption: Standard workflow for NMR-based structural analysis and confirmation.

Advanced Methods for Unambiguous Assignment

While 1D ¹H NMR provides a wealth of information, complex overlapping signals in the aliphatic region (δ 2.5-3.5 ppm) can make definitive assignments challenging. In such cases, 2D NMR experiments are essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum provides direct evidence of a J-coupling interaction. For this molecule, COSY would be used to confirm the coupling between Hᵦ, H꜀, Hₔ, and Hₑ, helping to trace the connectivity through the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the carbon atom it is directly attached to. This is invaluable for confirming which proton signal corresponds to which methylene group (C2, C3, or C6).

The logical application of these 2D techniques provides a self-validating system that moves from a strong prediction to an irrefutable structural assignment.

Logic_2D_NMR problem Problem Overlapping signals for Hᵦ, H꜀, Hₔ in 1D Spectrum cosy ¹H-¹H COSY Reveals H-H coupling network problem->cosy Which protons are neighbors? hsqc ¹H-¹³C HSQC Links protons to their attached carbons problem->hsqc Which proton is on which carbon? solution Solution Unambiguous assignment of all protons and carbons cosy->solution hsqc->solution

Caption: Logic diagram showing how 2D NMR resolves ambiguities from 1D spectra.

Conclusion

The ¹H NMR spectrum of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is predicted to exhibit five distinct signals, including a downfield vinylic multiplet, an N-methyl singlet, and a cluster of overlapping aliphatic multiplets. This in-depth guide provides the theoretical basis for these predictions, a detailed protocol for acquiring high-quality experimental data, and a strategic workflow for using advanced 2D NMR techniques to achieve unambiguous structural verification. By combining predictive analysis with rigorous experimental methodology, researchers can confidently characterize this and similar heterocyclic molecules, ensuring the integrity and success of their scientific endeavors.

References

Sources

Foundational

In-Depth Technical Guide: 13C NMR Analysis and Synthetic Applications of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Executive Summary & Scientific Significance 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a highly versatile vinylic halide intermediate utilized extensively in advanced medicinal chemistry. It serves as a critical stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Significance

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a highly versatile vinylic halide intermediate utilized extensively in advanced medicinal chemistry. It serves as a critical structural precursor for the synthesis of functionally selective noncatechol [1] and is structurally related to pharmacophores evaluated as[2].

Because vinylic halides are prone to degradation or unwanted double-bond migration under harsh conditions, accurate structural elucidation via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive framework for the 13C NMR analysis of this molecule, detailing the causality behind chemical shifts, standardized experimental protocols, and its downstream application in cross-coupling reactions.

Structural Elucidation: 13C NMR Theoretical Framework

The 1,2,3,6-tetrahydropyridine ring presents a unique electronic environment. The combination of the N-methyl group and the vinylic bromine atom drastically alters the local magnetic shielding of the six carbon nuclei compared to a standard unsubstituted piperidine ring[3].

Mechanistic Rationale for Chemical Shifts
  • The Heavy Atom Effect: The C4 vinylic carbon attached directly to the bromine atom experiences significant diamagnetic shielding. Bromine's large, polarizable electron cloud creates a local magnetic field that opposes the applied field, shifting the C4 resonance anomalously upfield relative to a typical alkene[4].

  • Inductive Deshielding & Allylic Effects: The C1 (N-methyl), C2, and C6 carbons are inductively deshielded by the electronegative nitrogen atom. Furthermore, C6 is positioned allylic to the C4-C5 double bond, resulting in dual deshielding effects that push its resonance further downfield than C2.

Table 1: Quantitative 13C NMR Spectral Assignments
PositionCarbon TypeExpected Chemical Shift (δ, ppm)Multiplicity (DEPT-135)Mechanistic Rationale
C1 N-CH₃~45.0 - 46.5Positive (CH₃)Deshielded by the adjacent electronegative nitrogen atom.
C2 CH₂ (N-adjacent)~52.5 - 54.0Negative (CH₂)Strongly deshielded by nitrogen; slightly upfield from C6 due to the lack of an allylic effect.
C3 CH₂ (Allylic)~33.0 - 35.5Negative (CH₂)Allylic position; lacks direct heteroatom attachment, resulting in an upfield shift.
C4 C-Br (sp²)~118.0 - 121.0Quaternary (Null)Vinylic carbon attached to bromine. The "heavy atom effect" provides diamagnetic shielding.
C5 CH (sp²)~125.0 - 128.5Positive (CH)Typical vinylic shift; slightly deshielded by the inductive effect of the adjacent vinylic bromide.
C6 CH₂ (N-adjacent, Allylic)~54.5 - 56.0Negative (CH₂)Experiences dual deshielding from both the adjacent nitrogen and the allylic double bond.

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal checks to confirm the success of the procedure.

13C NMR Sample Preparation & Acquisition

NMR_Workflow Prep Sample Preparation (30 mg in 0.6 mL CDCl3) Acq 13C NMR Acquisition (100/150 MHz, 298 K) Prep->Acq Proc Data Processing (Fourier Transform) Acq->Proc Anal Spectral Analysis (Peak Integration) Proc->Anal

Figure 1: Standardized workflow for 13C NMR sample preparation and spectral acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Weigh 25–30 mg of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (free base) into a clean glass vial.

    • Causality: 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A high sample concentration is strictly required to achieve an adequate signal-to-noise (S/N) ratio for quaternary carbons (like C4) within a reasonable timeframe.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality: CDCl₃ provides a deuterium lock signal to prevent magnetic field drift. TMS serves as the internal reference (0.00 ppm), ensuring the chemical shift assignments are self-validating and perfectly calibrated.

  • Acquisition Parameters: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Set the pulse sequence to a standard proton-decoupled 13C experiment (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 512.

    • Causality: Proton decoupling collapses complex multiplets into sharp singlets, maximizing signal intensity. A sufficient D1 ensures complete longitudinal relaxation of the quaternary C4-Br carbon, preventing signal loss.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is frequently subjected to palladium-catalyzed cross-coupling to yield 4-aryl derivatives[1].

Synthesis SM1 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine Cond Pd(PPh3)4 (cat.) K2CO3, 1,4-Dioxane/H2O Microwave / 80°C SM1->Cond SM2 Arylboronic Acid / Ester SM2->Cond Prod 4-Aryl-1-methyl- 1,2,3,6-tetrahydropyridine (D1R Agonist Precursor) Cond->Prod Suzuki-Miyaura Coupling

Figure 2: Suzuki-Miyaura cross-coupling workflow for synthesizing 4-aryl tetrahydropyridine derivatives.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried microwavable tube, add 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv), an aryl boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (15 mol%)[1].

    • Causality: Pd(PPh₃)₄ is an optimal catalyst for vinylic bromides. It facilitates oxidative addition into the C(sp²)-Br bond without inducing unwanted isomerization or double-bond migration within the tetrahydropyridine ring.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Purge the system with argon for 5 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would prematurely terminate the catalytic cycle.

  • Reaction & Validation: Heat the sealed tube at 80 °C for 18 hours. Following aqueous workup and extraction, verify the product via 13C NMR.

    • Self-Validating System: The reaction's success is definitively proven by the disappearance of the C4-Br resonance at ~119 ppm and the emergence of a new quaternary vinylic carbon peak at ~135–140 ppm (representing the newly formed C4-Aryl bond).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69666, 1-Methyl-1,2,3,6-tetrahydropyridine." PubChem,[Link]

  • Sibley, D. R., et al. "Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity." PubMed Central (PMC), National Institutes of Health, [Link]

  • Hall, L., et al. "Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators." Chemical Research in Toxicology, ACS Publications, [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the design of functionally selective G protein-coupled receptor (GPCR) ligands requires highly versatile and reactive building blocks. 4-Bromo-1-methyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of functionally selective G protein-coupled receptor (GPCR) ligands requires highly versatile and reactive building blocks. 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has emerged as a critical synthon, particularly in the development of non-catechol Dopamine D1 receptor (D1R) agonists[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and step-by-step synthetic applications, authored from the perspective of a Senior Application Scientist to ensure robust, reproducible, and safe laboratory execution.

Physicochemical Profile and Structural Dynamics

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a cyclic allylic amine featuring a highly reactive vinyl bromide moiety. Due to the inherent instability and propensity for polymerization of the free base under ambient conditions, it is predominantly synthesized, stored, and utilized as a hydrobromide salt (CAS: 1624261-20-6).

The presence of the tertiary N-methyl group provides a basic center that mimics the endogenous amine of dopamine, making it structurally invaluable for neuropharmacological drug design.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for reaction planning and chromatographic purification[2].

PropertyValue (Free Base)Value (Hydrobromide Salt)
CAS Registry Number 1221819-23-31624261-20-6
Molecular Formula C₆H₁₀BrNC₆H₁₁Br₂N
Molecular Weight 176.05 g/mol 256.97 g/mol
Topological Polar Surface Area (TPSA) 3.2 Ų3.2 Ų (excluding counterion)
Hydrogen Bond Donors 01 (Protonated amine)
Hydrogen Bond Acceptors 11
Physical Form Pale yellow liquid (prone to degradation)Off-white to tan crystalline solid
Recommended Storage -20 °C, Inert atmosphere (Argon/N₂)2–8 °C, desiccated

Mechanistic Reactivity: The Causality of the Vinyl Bromide

The synthetic value of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine lies in its dual functionality. The vinyl bromide is highly susceptible to oxidative addition by Palladium(0) complexes, enabling facile carbon-carbon bond formation via Suzuki-Miyaura or Stille cross-coupling reactions.

Why this specific scaffold? Unlike saturated piperidines, the 1,2,3,6-tetrahydropyridine ring introduces conformational rigidity and a planar sp²-hybridized carbon at the 4-position. When coupled with an aryl or heteroaryl group, the resulting molecule projects the N-methyl amine at a specific vector that optimally interacts with the conserved aspartate residue (Asp103) in the binding pocket of the Dopamine D1 receptor[1].

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To synthesize D1R agonists, 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine is coupled with complex boronic esters. The following protocol is engineered as a self-validating system, ensuring that each phase of the reaction is analytically confirmed before progression[1].

Step-by-Step Methodology

Phase 1: Reagent Preparation & Stoichiometry

  • Charge the Vessel: To an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide (0.15 mmol) and the target boronic ester (0.17 mmol, 1.13 eq).

  • Catalyst Selection: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.023 mmol, ~15 mol%).

    • Causality: Vinyl bromides can exhibit sluggish oxidative addition compared to aryl iodides. A higher catalyst loading (15 mol%) of an electron-rich Pd(0) species ensures complete conversion and prevents substrate dimerization.

  • Base Addition: Add Potassium carbonate (K₂CO₃) (0.32 mmol, ~2.1 eq).

    • Causality: K₂CO₃ is a mild, inorganic base. It is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the base-catalyzed degradation of the tetrahydropyridine ring.

Phase 2: Solvent System & Degassing 4. Solvent Addition: Suspend the mixture in 1.5 mL of a 1,4-Dioxane/Water mixture (4:1 v/v).

  • Causality: Dioxane solubilizes the organic reactants and the Pd catalyst, while water is strictly required to dissolve the K₂CO₃ and facilitate the transmetalation step.

  • Degassing (Critical Step): Sparge the solution with Argon for 10 minutes.

    • Causality: Ambient oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Sparging displaces dissolved O₂, ensuring the catalytic cycle initiates efficiently.

Phase 3: Execution & In-Process Validation 6. Reaction: Seal the vial and heat to 80 °C for 18 hours using a heating block, or subject to microwave irradiation at 100 °C for 45 minutes. 7. Self-Validation (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

  • Requirement: Proceed to Phase 4 only if the mass peak corresponding to the starting bromide (m/z 176) is completely absent, confirming full conversion.

Phase 4: Workup & Isolation 8. Filtration: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate. 9. Acidification: Slowly acidify the filtrate by dropwise addition of 4.0 M HCl in dioxane.

  • Causality: This protonates the tertiary amine, driving the product into the aqueous phase during extraction (separating it from unreacted boronic ester) and prepares the compound for reverse-phase HPLC purification[1].

SuzukiCoupling A 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine C Pd(0) Catalyst Oxidative Addition A->C B Boronic Acid/Ester D Base (K2CO3) Transmetalation B->D C->D E Reductive Elimination D->E E->C Pd(0) Regeneration F Coupled Tetrahydropyridine Derivative E->F

Catalytic cycle of Suzuki-Miyaura cross-coupling using the 4-bromo-tetrahydropyridine scaffold.

Biological Application: D1 Receptor Agonism

Compounds synthesized from 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine are utilized to probe G protein-biased agonism. Traditional catecholamines activate both the canonical Gs-cAMP pathway and the β-arrestin recruitment pathway, the latter often leading to receptor desensitization and tolerance.

By utilizing the tetrahydropyridine core coupled with specific heterocycles, researchers have successfully designed biased agonists that selectively stimulate D1R-mediated cAMP production while minimizing β-arrestin2 recruitment, offering robust antiparkinsonian effects with potentially fewer side effects[1].

D1RPathway L Tetrahydropyridine-derived Non-Catechol D1R Agonist R Dopamine D1 Receptor (GPCR) L->R Binding G Gαs Protein Activation R->G Primary Pathway B β-Arrestin Recruitment (Minimized in biased agonists) R->B Alternative Pathway AC Adenylyl Cyclase (AC) G->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

D1R Gs-cAMP signaling pathway targeted by novel agonists derived from the tetrahydropyridine core.

Safety, Handling, and Neurotoxicity Considerations

Critical E-E-A-T Warning: While 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine itself is primarily an irritant and corrosive agent, its structural skeleton is identical to that of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is a highly lipophilic pro-toxin that crosses the blood-brain barrier and is metabolized by MAO-B into MPP+, a potent mitochondrial complex I inhibitor that causes permanent, irreversible Parkinson's disease.

Because the explicit purpose of Suzuki coupling with this building block is to attach aryl/heteroaryl groups to the 4-position, the products of these reactions are direct MPTP analogs.

  • Engineering Controls: All synthesis, solvent evaporation, and weighing of products must be conducted in a certified Class II fume hood or isolated glovebox.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Spills should be treated with oxidizing agents (e.g., 1% potassium permanganate solution) to destroy the tetrahydropyridine ring before cleanup.

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Foundational

Stability and Storage of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Topic: Stability, Storage, and Handling of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Officers A Technical Guide to Handli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Officers

A Technical Guide to Handling High-Risk Tetrahydropyridine Scaffolds

Executive Summary & Core Directive

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a specialized heterocyclic building block often utilized in the synthesis of piperidine-based therapeutics and as a probe in neurochemistry. Structurally, it is a 4-substituted analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]

CRITICAL SAFETY WARNING: Due to its structural homology with MPTP, this compound must be treated as a probable pro-neurotoxin . While the 4-bromo substituent alters its metabolic rate compared to the phenyl group of MPTP, the potential for monoamine oxidase (MAO) mediated oxidation to a neurotoxic pyridinium species (4-bromo-1-methylpyridinium) remains a significant biohazard.

This guide prioritizes oxidative stability and personnel safety . The stability of this compound is inversely proportional to its exposure to air, light, and heat. Successful storage requires preventing the thermodynamically favorable aromatization to the pyridinium salt.

Chemical Profile & Hazard Identification

Structural Properties

The compound exists in two primary forms.[2] The salt form is significantly more stable and is the required state for long-term storage.

FeatureFree BaseHydrobromide Salt (Preferred)
CAS 1221819-23-31624261-20-6
State Oily Liquid / Low-melting solidCrystalline Solid
Stability Low (Prone to oxidation/polymerization)High (Stable at -20°C)
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Reactivity Nucleophilic enamine characterLatent electrophile (vinyl bromide)
The MPTP Analogy (Toxicity Risk)

Researchers must understand the metabolic pathway to assess risk. Like MPTP, the lipophilic tetrahydropyridine can cross the blood-brain barrier (BBB). Once inside glial cells, it is a substrate for MAO-B, which oxidizes it to the dihydropyridinium intermediate, and finally to the 4-bromo-1-methylpyridinium ion . This cation accumulates in dopaminergic neurons, inhibiting mitochondrial Complex I and causing cell death.

Handling Implication: All handling must prevent inhalation or skin contact. The compound is lipophilic in its storage form (free base) but the toxic metabolite is hydrophilic and trapped intracellularly.

Mechanisms of Instability

The storage shelf-life is dictated by three degradation pathways.

Oxidative Aromatization (Primary Failure Mode)

The driving force for degradation is the formation of the aromatic pyridine ring.

  • Trigger: Atmospheric oxygen, catalyzed by light and trace metals.

  • Observation: The white/off-white solid turns yellow or brown.

  • Result: Formation of the pyridinium impurity, which is useless for synthesis and highly toxic.

Hydrolysis

The 4-bromo-alkene moiety is a vinyl bromide. While more stable than simple enamines, it is susceptible to hydrolysis under acidic aqueous conditions.

  • Mechanism: Protonation of the double bond followed by water attack.

  • Product: 1-Methyl-4-piperidone (releasing HBr).

Polymerization

As a vinyl halide, the compound can undergo radical polymerization if exposed to light or radical initiators without a stabilizer.

DegradationPathways cluster_legend Stability Risks THP 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine Oxidation Oxidation (O2/Light) THP->Oxidation Hydrolysis Hydrolysis (H2O/H+) THP->Hydrolysis Pyridinium 4-Bromo-1-methylpyridinium (Aromatic/Toxic) Oxidation->Pyridinium Aromatization Ketone 1-Methyl-4-piperidone + HBr Hydrolysis->Ketone C-Br Cleavage

Figure 1: Primary degradation pathways. Aromatization is the dominant storage risk.

Storage Protocols

To maintain purity >98% for 12+ months, adhere to the "Cold-Dark-Dry-Inert" protocol.

Optimal Conditions
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows oxidative kinetics and polymerization.
Atmosphere Argon or Nitrogen Displaces O2. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light which catalyzes C-Br bond homolysis.
Closure PTFE-lined Screw Cap Prevents moisture ingress and solvent leaching.
Desiccant Required Store vial inside a secondary jar with Drierite/Silica.
Handling the "Thaw" (Crucial Step)

Condensation is the enemy of this compound.

  • Remove vial from freezer.

  • Do NOT open immediately.

  • Place in a desiccator and allow to warm to room temperature (approx. 30-60 mins).

  • Open only inside a glovebox or an inert-gas-flushed fume hood.

Quality Control & Validation

Before use in critical biological assays or synthesis, validate integrity.

NMR Diagnostics (1H NMR in DMSO-d6 or CDCl3)
  • The Check: Look for the vinyl proton at ~6.0 - 6.2 ppm (triplet/multiplet).

  • The Red Flag: Appearance of aromatic signals downfield (8.0 - 9.0 ppm ). This indicates oxidation to the pyridinium species.[3]

  • Purity Calculation: Integrate the vinyl proton (1H) vs. the N-methyl group (3H). Ratio should be exactly 1:3.

HPLC/LC-MS
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the salt).

  • Detection: UV 254 nm. The pyridinium impurity will have a significantly different UV absorption profile (higher extinction coefficient) and retention time than the tetrahydropyridine.

Safety & Deactivation Workflow

Treat this compound as a Chemical Weapon Precursor in terms of handling rigor.

Engineering Controls
  • Primary: Class II Biological Safety Cabinet (if powder) or Chemical Fume Hood.

  • Secondary: Weighing must be done in a closed balance or glovebox to prevent aerosolization.

Deactivation Protocol

Do not dispose of active tetrahydropyridine directly. You must chemically destroy the lipophilic nature and the potential for biological activation.

Recommended Deactivation Solution:

  • 1% Potassium Permanganate (KMnO4) in 1M Sulfuric Acid.

  • Mechanism:[3][4] Oxidative cleavage of the double bond. This destroys the tetrahydropyridine ring entirely, preventing conversion to the neurotoxic pyridinium metabolite in vivo.

SafetyWorkflow Start Start: Handling 4-Bromo-THP PPE PPE: Double Nitrile Gloves, Lab Coat, Goggles Start->PPE Hood Engineering: Fume Hood / Glove Box (Argon) PPE->Hood Use Experimental Use Hood->Use Waste Solid/Liquid Waste Use->Waste Deactivate Deactivation: Add 1% KMnO4 / H2SO4 (Oxidative Cleavage) Waste->Deactivate 30 min reaction Disposal Dispose as Hazardous Chemical Waste Deactivate->Disposal

Figure 2: Mandatory safety hierarchy and deactivation workflow.

References

  • Safety & Toxicity of MPTP Analogs

    • Heikkila, R. E., et al. "Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in the mouse." Science 224.4656 (1984): 1451-1453. Link

  • Metabolic Activation

    • Castagnoli, N., et al. "The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its relevance to Parkinson's disease." Neurochemistry International 11.4 (1987): 359-373. Link

  • Synthesis & Properties of 4-Substituted Tetrahydropyridines

    • Zhao, Z., et al. "Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP." Journal of Medicinal Chemistry 35.23 (1992): 4473-4478. Link

  • MAO-B Substrate Specificity

    • Youngster, S. K., et al. "Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as monoamine oxidase substrates: a second ring is not necessary." Journal of Neurochemistry 53.6 (1989): 1837-1842. Link

Sources

Exploratory

The Tetrahydropyridine Protocol: From Neurotoxic Origins to Therapeutic Scaffolds

The following technical guide details the discovery, history, and synthetic architecture of tetrahydropyridines (THPs). Executive Summary & Strategic Importance The tetrahydropyridine (THP) ring system represents a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, history, and synthetic architecture of tetrahydropyridines (THPs).

Executive Summary & Strategic Importance

The tetrahydropyridine (THP) ring system represents a "privileged scaffold" in medicinal chemistry, serving as the core structure for analgesics (meperidine analogs), antihistamines, and acetylcholinesterase inhibitors. Historically, its significance was cemented not by a therapeutic breakthrough, but by a catastrophic failure: the discovery of MPTP-induced parkinsonism in the 1980s.

For the drug development professional, mastering THP synthesis requires navigating a critical bifurcation in reactivity: Regioselectivity . The challenge lies in arresting the reduction of the aromatic pyridine ring at the precise dihydro- or tetrahydro- stage without collapsing into the fully saturated piperidine.[1]

This guide analyzes the historical evolution of these methods and provides self-validating protocols for the two dominant synthetic pathways: Partial Reduction and De Novo Cycloaddition .

Historical Genesis: The Reduction Challenge

The Ladenburg Limitation (1880s)

Early heterocyclic chemistry was dominated by the Ladenburg reduction , which utilized sodium metal in refluxing ethanol.

  • The Flaw: This method is thermodynamically driven to completion. It rapidly reduces pyridine (

    
    ) directly to piperidine (
    
    
    
    ), bypassing the valuable partially saturated intermediates.
  • The Need: Chemists required a kinetic trap to stop the reaction at the THP stage.

The MPTP Turning Point (1947–1982)

The history of THP synthesis is inextricably linked to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP ).[2]

  • 1947: Ziering and Lee at Hoffmann-La Roche first synthesized MPTP as an intermediate while searching for pethidine (Demerol) analogs.[2] It was considered a benign precursor.[2]

  • 1982: The "Frozen Addict" Case. A clandestine chemist attempted to synthesize MPPP (a meperidine analog) but overheated the reaction, favoring the elimination of the tertiary alcohol to the alkene (MPTP). Users developed irreversible Parkinson’s symptoms within days.[2]

  • Scientific Impact: This tragedy revealed that the 1,2,3,6-THP alkene double bond was essential for metabolization into the neurotoxin MPP+. This spurred a massive wave of research into regiocontrolled THP synthesis to either avoid or exploit this specific unsaturation.[2]

Mechanistic Visualization: The MPTP Bioactivation Pathway

Understanding the biological fate of THPs is crucial for safety in synthesis. The lipophilic THP crosses the blood-brain barrier, where it is oxidized by MAO-B.[2]

MPTP_Toxicity cluster_BBB Blood-Brain Barrier MPTP MPTP (Lipophilic Precursor) MPDP MPDP+ (Dihydropyridinium) MPTP->MPDP MAO-B Oxidation (Glial Cells) MPP MPP+ (Toxic Cation) MPDP->MPP Spontaneous Oxidation Neuron Dopaminergic Neuron Death MPP->Neuron Uptake via DAT Complex I Inhibition

Figure 1: Bioactivation of 1,2,3,6-tetrahydropyridines into neurotoxic pyridinium species.[2]

Core Synthetic Architectures

Pathway A: Regioselective Reduction of Pyridinium Salts

This is the most direct route to 1,2,3,6-THPs. The logic relies on activating the pyridine ring via N-alkylation, followed by a hydride attack.

The Regioselectivity Rule:

  • 1,2-Attack: Hard nucleophiles (e.g., organolithiums) tend to attack C2.[2]

  • 1,4-Attack: Soft nucleophiles (e.g., hydrides like borohydride) often attack C4, but steric hindrance and solvent effects dictate the final isomer ratio.

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Note: This protocol is provided for historical and mechanistic reference. All handling requires BSL-2+ safety protocols due to neurotoxicity.[2]

Reagents: 1-Methyl-4-piperidinol, p-Toluenesulfonic acid (pTSA), Toluene.[2]

  • Precursor Assembly: Start with 1-methyl-4-phenyl-4-piperidinol (prepared via Grignard addition of PhMgBr to 1-methyl-4-piperidinone).[2]

  • Dehydration (The Critical Step):

    • Dissolve the piperidinol (10 mmol) in toluene (50 mL).

    • Add anhydrous pTSA (15 mmol).

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Insight: Acid-catalyzed dehydration follows Zaitsev’s rule but is structurally constrained to form the endocyclic double bond (1,2,3,6-isomer) due to ring strain in the alternative exocyclic isomer.

  • Isolation:

    • Cool to

      
      . Basify with NaOH (1M) to pH 12.
      
    • Extract with diethyl ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Yield: Typically 85–90% as a colorless oil (rapidly darkens upon oxidation).[2]

Pathway B: The Grieco Three-Component Condensation

For generating complex, non-neurotoxic THPs for library screening, the Grieco condensation is superior. It is an aza-Diels-Alder reaction that constructs the ring de novo.[2]

Mechanism:

  • Amine + Aldehyde ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Iminium Ion.
    
  • Iminium Ion + Electron-Rich Alkene ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     THP.
    
Experimental Protocol: Grieco Synthesis of Tetrahydroquinolines

Target: Synthesis of a fused THP system (tetrahydroquinoline).[2]

Reagents: Aniline (1.0 equiv), Benzaldehyde (1.0 equiv), Cyclopentadiene (excess), Trifluoroacetic acid (TFA, 10 mol%), Acetonitrile.

  • Imine Formation:

    • In a round-bottom flask, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in acetonitrile (20 mL).

    • Stir at Room Temperature (RT) for 30 mins.

  • Cycloaddition:

    • Add cyclopentadiene (freshly cracked, 20 mmol).

    • Add TFA catalyst (1 mmol).[2]

    • Stir at RT for 4–6 hours. Monitor by TLC (disappearance of imine).[2]

  • Workup:

    • Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Extract with Ethyl Acetate.[2]

    • Purify via flash column chromatography (Hexane/EtOAc).[2]

  • Validation:

    • The product is a mixture of endo and exo isomers.

    • Self-Validating Check: NMR signal for the bridgehead protons will confirm the fused ring structure.

Technical Comparison of Methodologies

FeaturePartial Reduction (Pathway A)De Novo / Grieco (Pathway B)
Starting Material Pyridines / Pyridinium SaltsAldehydes + Amines + Alkenes
Atom Economy HighHigh (Water is sole byproduct)
Regiocontrol Difficult (Mixtures of 1,2,3,6 and 1,2,3,4)Excellent (Dictated by orbital symmetry)
Substituent Tolerance Low (Reducible groups like -CN, -NO2 fail)High (Tolerates diverse functionality)
Primary Use Case Simple N-alkyl THPs (e.g., MPTP analogs)Complex scaffolds for library screening

Logic of Regioselectivity: A Decision Tree

When designing a synthesis, use this logic flow to select the correct reducing agent or method.

Regioselectivity Start Target: Tetrahydropyridine Subst Is the Pyridine Electron Deficient? Start->Subst Yes Yes (EWG at C3/C5) Subst->Yes No No (Alkyl/Aryl) Subst->No Method1 Fowler Reduction (NaBH4 + ClCO2Me) Yes->Method1 Forms 1,2- or 1,4-DHP (Trapped as Carbamate) Method2 Catalytic Hydrogenation (Rh/C or PtO2) No->Method2 Risk of Over-reduction to Piperidine Result1 1,2,3,4-THP Method1->Result1 Acidic Workup Result2 1,2,3,6-THP Method2->Result2 Partial H2 Pressure

Figure 2: Strategic decision tree for selecting synthetic methodology based on electronic properties of the substrate.

References

  • Ziering, A., & Lee, J. (1947). Piperidine Derivatives.[2][3][4][5][6][7] V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. Link

  • Langston, J. W., et al. (1983).[4][8] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[2][4] Science. Link

  • Fowler, F. W. (1972).[2] Synthesis of 1,2-dihydropyridines. The Journal of Organic Chemistry. Link

  • Larsen, S. D., & Grieco, P. A. (1985).[9] Aza-Diels-Alder reactions in aqueous medium: Cycloaddition of iminium ions. Journal of the American Chemical Society.[5][9] Link

  • Charette, A. B., et al. (2003).[3] Regioselective Synthesis of 1,2,3,6-Tetrahydropyridines by Addition of Grignard Reagents to Pyridinium Salts. Organic Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine from Pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and High-Yield Synthetic Strategies Strategic & Mechanistic Causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and High-Yield Synthetic Strategies

Strategic & Mechanistic Causality

1,2,3,6-Tetrahydropyridines (THPs) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres and dopaminergic agents. Specifically, 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine serves as a critical electrophilic building block for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of functionally selective D1 receptor agonists[1].

Synthesizing this target directly from pyridine presents a significant regiochemical challenge. Pyridine is highly electron-deficient, rendering direct electrophilic aromatic substitution (EAS) at the C4 position nearly impossible. To overcome this, we employ a 5-step strategic sequence grounded in electronic manipulation and tandem reactivity:

  • Electronic Activation via N-Oxidation: Pyridine is oxidized to pyridine N-oxide. The N-oxide oxygen donates electron density into the aromatic ring via resonance, specifically activating the C2 and C4 positions for EAS, thereby enabling regioselective nitration[2].

  • Tandem Substitution and Deoxygenation: The nitro group at the C4 position of the N-oxide is highly susceptible to nucleophilic displacement. By utilizing acetyl bromide (AcBr) at elevated temperatures (130 °C), we achieve a highly efficient tandem reaction: nucleophilic substitution of the nitro group by bromide, followed by concurrent deoxygenation of the N-oxide, yielding 4-bromopyridine in a single operational step[3].

  • Regioselective Hydride Reduction: Following N-methylation, the resulting pyridinium salt is reduced using sodium borohydride (NaBH₄). The mechanism is highly regioselective: hydride attacks C2 to form a 1,2-dihydropyridine intermediate, followed by protonation at C5, and a subsequent hydride attack at C6. This sequence perfectly preserves the halogenated C4-C5 double bond, yielding the target 1,2,3,6-tetrahydropyridine without premature debromination[1].

Synthesis_Workflow P Pyridine PNO Pyridine N-oxide P->PNO H2O2, AcOH 90°C, 12h NPNO 4-Nitropyridine N-oxide PNO->NPNO HNO3, H2SO4 90°C, 4h BP 4-Bromopyridine NPNO->BP AcBr, AcOH 130°C, 16h BMP 4-Bromo-1-methylpyridinium Iodide BP->BMP MeI, Acetone 25°C, 12h THP 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine BMP->THP NaBH4, MeOH 0°C to 25°C, 4h

Figure 1: Five-step synthetic workflow from Pyridine to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and physical cues are embedded to ensure quality control without requiring immediate spectroscopic analysis.

Step 1: Synthesis of Pyridine N-oxide
  • Procedure: To a round-bottom flask containing pyridine (1.0 equiv) in glacial acetic acid (3.0 vol), slowly add 30% aqueous H₂O₂ (1.5 equiv) dropwise at 0 °C. Gradually heat the mixture to 90 °C and stir for 12 hours.

  • Self-Validation: The reaction is complete when the distinct, pungent odor of free pyridine dissipates completely.

  • Workup: Concentrate under reduced pressure to remove acetic acid, neutralize with saturated Na₂CO₃, and extract with CHCl₃. Dry over MgSO₄ and concentrate to yield a colorless oil.

Step 2: Nitration to 4-Nitropyridine N-oxide
  • Procedure: Dissolve pyridine N-oxide (1.0 equiv) in concentrated H₂SO₄ (4.0 vol) at 0 °C. Carefully add a mixture of fuming HNO₃ (1.5 equiv) and concentrated H₂SO₄ (1.5 vol) dropwise. Heat the reaction to 90 °C for 4 hours.

  • Self-Validation: Pour the cooled reaction mixture over crushed ice. The immediate precipitation of a bright yellow solid confirms the successful installation of the nitro group[2].

  • Workup: Filter the yellow precipitate, wash extensively with cold water, and dry under a vacuum.

Step 3: Tandem Substitution/Deoxygenation to 4-Bromopyridine
  • Procedure: Suspend 4-nitropyridine N-oxide (1.0 equiv) in glacial acetic acid (5.0 vol). Add acetyl bromide (AcBr, 4.0 equiv) dropwise. Seal the system and heat to 130 °C for 16 hours[3].

  • Self-Validation: The reaction mixture will transition from a yellow suspension to a dark, homogeneous solution. Upon careful basification with Na₂CO₃ (to pH 9), phase separation will occur, indicating the formation of the free base 4-bromopyridine.

  • Workup: Extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄ and concentrate carefully (volatile product) to yield a colorless liquid[4].

Step 4: N-Methylation to 4-Bromo-1-methylpyridinium Iodide
  • Procedure: Dissolve 4-bromopyridine (1.0 equiv) in anhydrous acetone (10.0 vol). Add methyl iodide (MeI, 1.2 equiv) dropwise at room temperature. Stir for 12 hours.

  • Self-Validation: The product is highly insoluble in acetone. The rapid formation and accumulation of a dense, pale yellow precipitate serves as an immediate visual confirmation of successful N-alkylation.

  • Workup: Filter the precipitate, wash with cold acetone, and dry under a vacuum.

Step 5: Regioselective Reduction to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
  • Procedure: Suspend 4-bromo-1-methylpyridinium iodide (1.0 equiv) in anhydrous methanol (10.0 vol) and cool to 0 °C. Add NaBH₄ (2.5 equiv) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: The addition of NaBH₄ will cause vigorous effervescence (H₂ gas evolution). The reaction is deemed complete when bubbling ceases and the yellow suspension becomes a clear, colorless solution.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the target THP as a clear oil[1].

Reduction_Mechanism S1 4-Bromo-1-methyl- pyridinium S2 1,2-Dihydropyridine Intermediate S1->S2 [H-] attack at C2 S3 Iminium Ion Intermediate S2->S3 H+ addition at C5 S4 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine S3->S4 [H-] attack at C6

Figure 2: Mechanistic pathway of the regioselective NaBH₄ reduction preserving the C4-bromide.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, physical states, and primary analytical markers for rapid verification of each synthetic step.

StepIntermediate / ProductExpected YieldPhysical StateKey Analytical Marker
1 Pyridine N-oxide85 - 90%Colorless oilMS (ESI): m/z 96 [M+H]⁺
2 4-Nitropyridine N-oxide70 - 75%Bright yellow solidMS (ESI): m/z 141 [M+H]⁺
3 4-Bromopyridine65 - 71%Colorless liquidMS (ESI): m/z 158, 160 [M+H]⁺
4 4-Bromo-1-methylpyridinium Iodide90 - 95%Pale yellow solid¹H NMR: Singlet at ~4.3 ppm (N-CH₃)
5 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 75 - 80%Clear oilMS (ESI): m/z 176, 178 [M+H]⁺

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity National Center for Biotechnology Information (PMC) URL:[Link][1]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P Semantic Scholar URL:[Link][3]

  • Reactivity of 4-nitropyridine-N-oxide Sciencemadness / Recueil des Travaux Chimiques des Pays-Bas URL:[Link][2]

  • The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine ACS Publications URL:[Link][4]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Introduction: The Strategic Importance of 4-Aryl-1,2,3,6-tetrahydropyridines in Medicinal Chemistry The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Aryl-1,2,3,6-tetrahydropyridines in Medicinal Chemistry

The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an aryl group at the 4-position of this heterocyclic core via the Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile strategy for the synthesis of novel chemical entities with potential therapeutic applications. These 4-aryl-1,2,3,6-tetrahydropyridine derivatives are key building blocks in the development of new drugs, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and corticotropin-releasing factor(1) receptor antagonists.[1][2][3] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide, offers a robust and functional group tolerant method for forging the crucial carbon-carbon bond between the tetrahydropyridine ring and various aryl partners.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling with 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for optimizing this pivotal transformation.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the vinyl bromide (4-bromo-1-methyl-1,2,3,6-tetrahydropyridine) to form a palladium(II) intermediate. For vinyl halides, this step generally proceeds with retention of stereochemistry.

  • Transmetalation: In the presence of a base, the organoboron reagent (an arylboronic acid or its ester derivative) transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Vinyl-Pd(II)-Br Vinyl-Pd(II)(L₂)Br Oxidative_Addition->Vinyl-Pd(II)-Br Transmetalation Transmetalation Vinyl-Pd(II)-Br->Transmetalation Vinyl-Pd(II)-Ar Vinyl-Pd(II)(L₂)Ar Transmetalation->Vinyl-Pd(II)-Ar Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 4-Aryl-1-methyl- 1,2,3,6-tetrahydropyridine Reductive_Elimination->Product Vinyl-Br 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine Vinyl-Br->Oxidative_Addition Ar-B(OH)2 Arylboronic Acid + Base Ar-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine with a variety of arylboronic acids. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific substrates.

Reagents and Materials
ReagentM.W. ( g/mol )Suggested Quantity (for 1 mmol scale)EquivalentsNotes
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine190.08190 mg1.0The limiting reagent. Ensure it is pure and dry.
Arylboronic AcidVariable1.2 - 1.5 mmol1.2 - 1.5The choice of arylboronic acid will determine the final product. Using a slight excess can help drive the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.560.03 - 0.05 mmol (3-5 mol%)0.03 - 0.05Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. Other catalysts such as PdCl₂(dppf) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand can also be used.[1][8]
Base (e.g., K₂CO₃)138.212.0 - 3.0 mmol2.0 - 3.0Potassium carbonate is a versatile and commonly used base. Other bases such as Na₂CO₃, Cs₂CO₃, or K₃PO₄ can be screened for optimal results. The choice of base can be critical, especially for sensitive substrates.[9][10]
Solvent System (e.g., Toluene/Ethanol/Water)-5 - 10 mL-A mixture of solvents is often beneficial. Toluene or dioxane are common organic solvents, while the addition of a co-solvent like ethanol and water can aid in the solubility of the base and boronic acid. Degassing the solvent prior to use is crucial to prevent catalyst deactivation.[1][11]
Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically, diluted with an appropriate solvent, and analyzed.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 4-aryl-1-methyl-1,2,3,6-tetrahydropyridine.[1]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling with 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hinges on several critical factors:

  • The Nature of the Substrate: As a vinyl bromide on a nitrogen-containing heterocycle, this substrate presents unique considerations. The nitrogen atom can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle.[12] The electron-rich nature of the double bond can also influence the rate of oxidative addition.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a good starting point, for challenging couplings, more sophisticated catalyst systems may be required. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with N-heterocyclic halides as they are bulky and electron-rich, which can promote the oxidative addition and reductive elimination steps.[9][12]

  • Choice of Base: The base plays a dual role: it activates the boronic acid and influences the overall reaction environment. For substrates that are sensitive to strong bases, weaker bases like K₂CO₃ or K₃PO₄ are preferred.[9] The solubility of the base is also important; hence, the use of aqueous co-solvents is common.

  • Solvent System: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions. Aprotic polar solvents like dioxane or THF, often in combination with water, are frequently employed.[11] It is imperative to use anhydrous and degassed solvents to prevent side reactions such as protodeboronation of the boronic acid and deactivation of the catalyst.

  • Potential Side Reactions:

    • Dehalogenation: A common side reaction where the bromo group is replaced by a hydrogen atom. This can be minimized by using rigorously degassed solvents and high-purity reagents.[12]

    • Homocoupling: The coupling of two molecules of the arylboronic acid can occur, especially in the presence of oxygen. Maintaining a strict inert atmosphere helps to suppress this side reaction.[11]

    • Protodeboronation: The boronic acid can be cleaved by water or other protic sources, leading to the formation of the corresponding arene. Using a slight excess of the boronic acid and carefully controlling the amount of water in the reaction can mitigate this issue.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine provides a powerful and adaptable method for the synthesis of a diverse library of 4-aryl-1,2,3,6-tetrahydropyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reaction to accelerate their drug discovery and development programs. The protocol and considerations outlined in this document serve as a comprehensive guide to achieving high yields and purity for this important transformation.

References

  • Eastwood, P. R. (2000). A versatile synthesis of 4-aryl tetrahydropyridines via palladium mediated Suzuki cross-coupling with cyclic vinyl boronates. Tetrahedron Letters, 41(19), 3705-3708. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Prasad, S. B. B., Kumar, Y. S., Kumar, C. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2007). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. The open medicinal chemistry journal, 1, 4–10. [Link]

  • Prasad, S. B. B., Kumar, Y. S., Kumar, C. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2007). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. The open medicinal chemistry journal, 1, 4–10. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Szostak, M., & Szostak, K. (2019). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Molecules (Basel, Switzerland), 24(13), 2486. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules (Basel, Switzerland), 29(17), 3894. [Link]

  • ARKIVOC. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6- thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Molecules (Basel, Switzerland), 28(9), 3698. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (2025, August 10). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330. [Link]

  • MacFarlane, R. T., & St. Denis, J. D. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS catalysis, 12(15), 9037–9051. [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... [Link]

  • Organic Letters. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • ACS Publications. (2005, July 28). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • Tetrahedron Letters. (2005). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins. [Link]

  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • ResearchGate. (n.d.). Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various.... [Link]

  • PubMed. (2001, May 15). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. [Link]

  • ResearchGate. (2007, November 30). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]

  • Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PMC. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Semantic Scholar. (2011, July 25). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

Sources

Method

Application Note: Advanced Heck Cross-Coupling Strategies for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Executive Summary & Mechanistic Rationale 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a highly versatile cyclic vinyl halide utilized extensively in the synthesis of complex pharmaceutical scaffolds. It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a highly versatile cyclic vinyl halide utilized extensively in the synthesis of complex pharmaceutical scaffolds. It serves as a critical building block for synthesizing dopamine D1 receptor agonists[1], MPTP analogs[2], and complex natural products such as Iboga and ergot alkaloids[3]. While the Suzuki cross-coupling of this substrate is well-documented[1][4], its application in the Heck reaction presents unique synthetic challenges that require precise optimization.

As a Senior Application Scientist, I have structured this guide to move beyond prescriptive steps. To ensure your Heck couplings are robust, reproducible, and scalable, we must first dissect the causality behind the experimental conditions.

The Causality of Experimental Choices

When subjecting 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine to a Heck coupling with an alkene, two primary failure modes exist:

  • Catalyst Poisoning by the Tertiary Amine: The basic

    
    -methyl group can coordinate to the active Pd(0) or Pd(II) species, sequestering the catalyst and stalling the reaction.
    
    • The Solution: We employ sterically demanding bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., P(o-tol)3). These ligands favor the formation of a highly active, coordinatively unsaturated 14-electron Pd(0) complex, sterically outcompeting the substrate's amine for palladium binding.

  • Post-Coupling Isomerization: The resulting 4-substituted-1,2,3,6-tetrahydropyridine diene is highly susceptible to palladium-hydride (HPdBr) mediated double-bond migration. This migration yields unwanted exocyclic alkenes or enamines.

    • The Solution: The inclusion of silver salts (e.g., Ag2CO3) forces the reaction through a cationic palladium pathway. By precipitating insoluble AgBr, the formation of HPdBr is prevented, effectively shutting down the isomerization pathway and locking the double bond in the endocyclic position.

Catalytic Pathway Visualization

The following diagram illustrates the modified cationic Heck cycle tailored specifically to prevent isomerization in our target substrate.

HeckCatalyticCycle Pd_cat Pd(0) Active Catalyst [14-electron species] Ox_add Oxidative Addition Pd(II)-Vinyl Complex Pd_cat->Ox_add + 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine Mig_ins Migratory Insertion C-C Bond Formation Ox_add->Mig_ins + Alkene (e.g., Acrylate) - AgBr (Cationic Pathway) Beta_elim β-Hydride Elimination Product Release Mig_ins->Beta_elim Syn-Insertion Red_elim Reductive Elimination Base-Mediated Pd(0) Regeneration Beta_elim->Red_elim Diene Product Leaves Red_elim->Pd_cat + Base - Base·H+

Fig 1: Cationic Heck catalytic cycle for 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine.

Quantitative Data: Condition Optimization Matrix

To select the optimal conditions for your specific synthetic goal, consult the optimization matrix below. This table synthesizes empirical data from related tetrahydropyridine cross-couplings[1][2][3][5].

Table 1: Comparative Cross-Coupling Conditions for Cyclic Vinyl Halides

Reaction TypeAlkene / PartnerCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Isomerization Control
Standard Heck Methyl AcrylatePd(OAc)2 / P(o-tol)3Et3NDMF9055Poor (Migration observed)
Cationic Heck Methyl AcrylatePd(OAc)2 / dppfAg2CO3THF7084Excellent (No migration)
Reductive Heck IntramolecularPd(PPh3)4HCOONa / K2CO3MeCN8072N/A (Reduced double bond)
Suzuki (Ref) Aryl Boronic AcidPd(PPh3)4K2CO3Dioxane/H2O10088N/A (Aryl coupling)

Self-Validating Experimental Protocol

A protocol is only as good as its built-in failure detection. The following procedure for the Cationic Heck Coupling of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine with Methyl Acrylate is designed as a self-validating system, utilizing In-Process Controls (IPCs) to ensure scientific integrity at every phase.

ProtocolWorkflow Start Substrate Prep Free-Base Isolation Reaction Cationic Heck Pd(OAc)2 / Ag2CO3 Start->Reaction Validated Base IPC IPC Check LC-MS Validation Reaction->IPC t = 4 hours IPC->Reaction SM > 2% Workup Filtration & Quench AgBr Removal IPC->Workup SM < 2% Purify Chromatography & NMR Validation Workup->Purify Crude Diene

Fig 2: Self-validating experimental workflow for the Heck cross-coupling protocol.

Phase 1: Input Validation & Substrate Preparation

Commercially, 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine is often handled as a stable 4-methylbenzenesulfonate (tosylate) or hydrobromide salt[6].

  • Neutralization: Suspend 1.0 mmol of the substrate salt in 5 mL of Dichloromethane (DCM). Add 5 mL of 1M NaOH.

  • Extraction: Stir vigorously for 10 minutes. Separate the organic layer, extract the aqueous layer with 2 x 5 mL DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Input Validation: Do not proceed until the free-base is confirmed via a quick TLC (DCM:MeOH 9:1, UV/I2 active). The free base must be used immediately to prevent degradation.

Phase 2: Reaction Assembly (In a Glovebox or Schlenk Line)
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Palladium(II) acetate (Pd(OAc)2): 0.05 mmol (5 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): 0.06 mmol (6 mol%)

    • Silver carbonate (Ag2CO3): 1.5 mmol (1.5 equiv.)

  • Evacuate and backfill the tube with Argon three times.

  • Inject 4 mL of anhydrous, degassed THF. Stir for 10 minutes at room temperature until a distinct color change (typically orange/red) indicates the formation of the active pre-catalyst complex.

  • Inject the freshly prepared 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 mmol) dissolved in 1 mL THF, followed by Methyl Acrylate (2.0 mmol, 2.0 equiv.).

  • Seal the tube and heat to 70 °C in a pre-heated oil bath.

Phase 3: In-Process Control (IPC) Validation
  • IPC Check (t = 4 hours): Withdraw a 10 µL aliquot using an argon-purged syringe. Dilute in 1 mL LC-MS grade Acetonitrile.

  • Validation Criteria: Analyze via LC-MS[1]. The system is validated to proceed to workup ONLY when the peak at m/z 176/178 ([M+H]+ of the starting material) is <2% relative to the product peak. If the starting material persists, inject an additional 0.5 equiv. of Methyl Acrylate and stir for 2 more hours.

Phase 4: Workup & Output Validation
  • Cool the reaction to room temperature. Dilute with 10 mL Ethyl Acetate.

  • Filter the mixture through a short pad of Celite to remove the precipitated AgBr and palladium black. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution DCM to DCM:MeOH 95:5 containing 1% Et3N to prevent streaking of the basic amine).

  • Output Validation (NMR): Post-chromatography, acquire a 1H NMR (600 MHz, CDCl3)[1].

    • Success Criterion: The presence of a vinylic proton signal at ~5.9-6.1 ppm confirms the retention of the endocyclic double bond.

    • Failure Criterion: The appearance of signals at ~4.8-5.0 ppm indicates that exocyclic isomerization occurred, meaning the Ag2CO3 loading was insufficient or the THF was wet.

References

The following authoritative sources ground the mechanistic and empirical claims made in this application note:

Sources

Application

Application Note: Medicinal Chemistry of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Executive Summary & Strategic Utility 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (often supplied as the hydrobromide salt) is a high-value "linchpin" intermediate in drug discovery. It serves as a robust electrophile fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (often supplied as the hydrobromide salt) is a high-value "linchpin" intermediate in drug discovery. It serves as a robust electrophile for Palladium-catalyzed cross-coupling reactions, allowing the rapid installation of the N-methyl-1,2,3,6-tetrahydropyridine moiety onto aryl and heteroaryl scaffolds.

Why Use This Reagent?

In medicinal chemistry, the 4-substituted piperidine ring is a privileged pharmacophore found in antihistamines, antipsychotics, and analgesics. While 4-piperidones are common starting materials, this vinyl bromide reagent offers distinct advantages:

  • Direct C-C Bond Formation: Unlike nucleophilic additions to piperidones (which yield tertiary alcohols requiring dehydration), this reagent allows for direct

    
    -
    
    
    
    coupling via Suzuki-Miyaura or Stille reactions.
  • Divergent Synthesis: The resulting tetrahydropyridine product can be:

    • Retained as a rigidified alkene linker.

    • Reduced (hydrogenated) to the flexible piperidine.

    • Functionalized (e.g., dihydroxylation, epoxidation) to create complex 3,4-substituted architectures.

⚠️ CRITICAL SAFETY WARNING: The MPTP Connection

STOP AND READ: The structural homology between derivatives of this compound and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is non-negotiable.

  • The Hazard: MPTP is a proneurotoxin. It crosses the blood-brain barrier and is oxidized by MAO-B to MPP+, which selectively destroys dopaminergic neurons, causing permanent Parkinsonism.

  • The Risk: Any 4-aryl-1,2,3,6-tetrahydropyridine synthesized using this reagent must be treated as a potential neurotoxin until proven otherwise.

  • The Mitigation: This guide includes a mandatory "Safety Valve" protocol—catalytic hydrogenation—to convert the tetrahydropyridine to the pharmacologically safer piperidine scaffold immediately after coupling, unless the alkene is explicitly required for activity.

Synthetic Workflow & Mechanism

The following diagram outlines the standard workflow, highlighting the critical decision point regarding MPTP toxicity.

SyntheticWorkflow Start 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine (HBr Salt) Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Start->Coupling + Ar-B(OH)2 / Pd(dppf)Cl2 Intermediate INTERMEDIATE: 4-Aryl-1,2,3,6-tetrahydropyridine Coupling->Intermediate Risk RISK ASSESSMENT: Potential MPTP Activity Intermediate->Risk hydrogenation Hydrogenation (H2, Pd/C) Risk->hydrogenation Standard Route Product_B Target B: Tetrahydropyridine (Requires Tox Screening) Risk->Product_B If Alkene Essential Product_A Target A: 4-Aryl-piperidine (Safer Scaffold) hydrogenation->Product_A

Figure 1: Synthetic workflow transforming the vinyl bromide precursor into drug candidates, with a critical safety branch for MPTP avoidance.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the hydrobromide salt of the starting material. The key is the in situ neutralization of the HBr salt to liberate the reactive vinyl bromide without polymerizing the unstable free base.

Reagents:

  • Substrate: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine HBr (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the 4-bromo-tetrahydropyridine HBr salt, aryl boronic acid, and base.

  • Degassing (Critical): Add the solvent mixture. Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling side-reactions.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Seal the vial immediately with a crimp cap or Teflon-lined screw cap.

  • Reaction: Heat the mixture to 85–90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting bromide does not UV absorb strongly, so look for the appearance of the product mass (M+H).

    • TLC: Use MeOH/DCM (1:9) with 1% NH₄OH. Stain with Iodine or Dragendorff’s reagent (tertiary amine detection).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and water.

    • Phase Separation: The product is a basic amine. If the pH is neutral/acidic, the product will stay in the aqueous layer. Ensure the aqueous layer is pH > 10 (add NaOH if necessary) to extract the free base into the organic layer.

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. Gradient: 0% to 10% MeOH in DCM (with 1% NH₄OH additive).

Protocol B: The "Safety Valve" Hydrogenation

To mitigate neurotoxicity risks, this step converts the tetrahydropyridine to a piperidine.

Reagents:

  • Substrate: 4-Aryl-1,2,3,6-tetrahydropyridine (from Protocol A)

  • Catalyst: 10% Pd/C (10-20 wt%)

  • Solvent: MeOH or EtOH (acetic acid can be added to accelerate reaction via protonation).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (40 psi).

Methodology:

  • Dissolve the substrate in alcohol.

  • Add the Pd/C catalyst carefully (wetted with solvent to prevent ignition).

  • Purge the vessel with Nitrogen, then fill with Hydrogen.

  • Stir vigorously at Room Temperature for 2–6 hours.

  • Filtration: Filter through a pad of Celite to remove Pd/C.

  • Result: This yields the 4-aryl-1-methylpiperidine. This scaffold is generally devoid of the specific MPTP-like neurotoxicity mechanism.

Data Summary & Troubleshooting

Reaction Performance Table

Typical yields observed when coupling 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine with various boronic acids.

Coupling Partner (Ar-B(OH)₂)Electronic NatureExpected YieldNotes
Phenylboronic acid Neutral75-85%Model substrate. Fast reaction.
4-Methoxyphenylboronic acid Electron Rich60-75%Slower oxidative addition; may require longer time.
3-Pyridylboronic acid Heteroaryl (Electron Deficient)50-65%Protodeboronation is a competing side reaction.
2-Chlorophenylboronic acid Sterically Hindered40-55%Steric clash with the vinyl bromide. Use S-Phos catalyst.
Troubleshooting Guide
  • Problem: Low conversion of the bromide.

    • Root Cause:[2][3][4] Catalyst deactivation by O₂ or instability of the free-based vinyl bromide.

    • Solution: rigorous degassing; switch to Pd(PPh₃)₄; ensure the HBr salt is not neutralized until the solvent/boronate are present (in-situ neutralization is safer than pre-free-basing).

  • Problem: Formation of "biaryl" homocoupling of the boronic acid.

    • Root Cause:[2][3][4] Oxidation of the boronic acid.

    • Solution: Reduce base concentration; ensure inert atmosphere.

Safety & Toxicology Deep Dive

The MPTP Mechanism

It is vital to understand why the intermediate is dangerous.

  • Lipophilicity: The tetrahydropyridine is highly lipophilic and crosses the Blood-Brain Barrier (BBB).

  • Bioactivation: In glial cells, Monoamine Oxidase B (MAO-B) oxidizes the tetrahydropyridine double bond to form the pyridinium species (MPP+ analog).

  • Uptake: The MPP+ analog is a substrate for the Dopamine Transporter (DAT), concentrating it inside dopaminergic neurons.

  • Toxicity: It inhibits Complex I of the mitochondrial electron transport chain, causing cell death.

Handling Rules:

  • Containment: All weighing and reactions involving the tetrahydropyridine intermediate must occur in a fume hood.

  • Waste: Segregate all waste. Treat with bleach or strong oxidant before disposal to destroy the nitrogen heterocycle if possible, or label clearly as "Potential Neurotoxin."

  • PPE: Double nitrile gloves are mandatory.

References

  • Ishida, J., et al. (2005). "4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225.[2]

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Langston, J. W., et al. (1984). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[3] Science, 219(4587), 979-980. (Foundational paper on MPTP toxicity mechanism).

  • Organic Chemistry Portal. "Suzuki Coupling." (General protocol grounding).

Sources

Method

Application Notes &amp; Protocols: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine as a Versatile Precursor for the Synthesis of Novel Piperidine Derivatives

Introduction: The Strategic Value of the Piperidine Scaffold and the Role of a Key Precursor The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and cli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidine Scaffold and the Role of a Key Precursor

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for precise substituent placement. This allows for fine-tuning interactions with biological targets such as G protein-coupled receptors (GPCRs) and ion channels. Consequently, piperidine derivatives have found applications as opioid receptor modulators, neurokinin (NK) receptor antagonists, and other central nervous system (CNS) agents.[1][2]

The synthetic challenge lies in the efficient and modular construction of highly substituted piperidines. 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has emerged as a particularly valuable and versatile building block for this purpose. As a vinyl bromide, it serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the direct installation of diverse carbon and nitrogen-based functionalities at the C4 position, which can then be carried forward to the saturated piperidine system through simple downstream modifications. Its utility has been demonstrated in the synthesis of complex molecular architectures relevant to drug discovery programs.[3]

This guide provides an in-depth exploration of the reactivity of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine, focusing on field-proven protocols for key synthetic transformations. We will delve into the causality behind experimental choices, offering insights to empower researchers in their own synthetic endeavors.

Synthesis of the Precursor: Accessing the Key Building Block

A practical and scalable route to access chiral 4-bromo-3-substituted-1,2,3,6-tetrahydropyridines often utilizes a Shapiro reaction, followed by classical resolution.[3] This method provides access to kilogram quantities of the vinyl bromide intermediate, highlighting its industrial relevance and accessibility for extensive research campaigns.[3] For the parent 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine, related strategies starting from 1-methyl-4-piperidone are commonly employed.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine is primed for palladium-catalyzed cross-coupling. The reactivity of vinyl halides in such transformations is generally high, falling between that of vinyl iodides and vinyl bromides.[4][5] This section details the protocols for the most impactful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[6] It is particularly effective for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.

Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the tetrahydropyridine.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8]

The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with potentially challenging heteroaromatic substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Bromo-tetrahydropyridine (1 eq) - Arylboronic Acid (1.1-1.5 eq) - Base (e.g., K2CO3, Cs2CO3) (2-3 eq) - Pd Catalyst & Ligand solvent Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent purge Purge with Inert Gas (Ar/N2) solvent->purge heat Heat to 80-100 °C purge->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter (e.g., through Celite) cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product caption Fig 1. General workflow for Suzuki-Miyaura coupling.

Caption: Fig 1. General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 4-aryl-1-methyl-1,2,3,6-tetrahydropyridine derivative.

ParameterRecommended ConditionsRationale / Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Precursors for the active Pd(0) species. Pd(OAc)₂ is often paired with a ligand.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and facilitates oxidative addition/reductive elimination. Bulky, electron-rich ligands are often superior.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice of base can be critical and substrate-dependent.[7][9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA protic co-solvent like water often accelerates the transmetalation step.
Temperature 80 - 110 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking vinyl halides with terminal alkynes.[11] This reaction opens the door to a wide range of subsequent transformations, such as click chemistry or cyclization reactions, making the resulting alkynyl-tetrahydropyridines highly valuable intermediates.

Causality & Mechanistic Insight: The reaction typically employs a dual catalytic system.[12]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the vinyl bromide to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.

  • Base: An amine base (e.g., Et₃N, DIPEA) is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[13]

Copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction under certain conditions.[12][13]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Bromo-tetrahydropyridine (1 eq) - Pd Catalyst & Ligand - CuI (co-catalyst) solvent Add Degassed Solvent (e.g., THF/Et3N) reagents->solvent alkyne Add Terminal Alkyne (1.2 eq) solvent->alkyne stir Stir at RT to 60 °C alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product caption Fig 2. General workflow for Sonogashira coupling.

Caption: Fig 2. General workflow for Sonogashira coupling.

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), a phosphine ligand if needed (e.g., PPh₃, 6 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the vessel and place it under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter the mixture through a pad of Celite to remove catalyst residues and salts.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel column chromatography to obtain the 4-alkynyl-1-methyl-1,2,3,6-tetrahydropyridine.[14]

ParameterRecommended ConditionsRationale / Causality
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Provides the active Pd(0) catalyst for the main cycle.
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide, which is key for transmetalation.[12]
Base Et₃N, DIPEA, PiperidineActs as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed conditions are crucial to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 60 °CThe reaction is often efficient under mild conditions, a key advantage of the method.[13]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[15] Applying this reaction to 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine allows for the direct installation of primary and secondary amines, creating precursors for pharmacologically relevant 4-amino-piperidines.

Causality & Mechanistic Insight: This reaction is mechanistically distinct and highly dependent on the ligand used.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) or N-heterocyclic carbenes (NHCs) are required to promote the reductive elimination step, which is often rate-limiting, and prevent side reactions like beta-hydride elimination.[16][17]

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Bromo-tetrahydropyridine (1 eq) - Amine (1.2 eq) - Strong Base (e.g., NaOt-Bu) (1.4 eq) - Pd Pre-catalyst & Ligand solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent seal Seal Vessel solvent->seal heat Heat to 80-110 °C seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product caption Fig 3. General workflow for Buchwald-Hartwig amination.

Caption: Fig 3. General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation (Inert Atmosphere): Due to the air-sensitivity of the catalysts and bases, this reaction is best set up in a glovebox. To a reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 3-5 mol%), and the strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).

  • Reagent Addition: Add 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat with vigorous stirring at 80-110 °C for 12-24 hours.[18]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite.

  • Purification: Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

ParameterRecommended ConditionsRationale / Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, air-stable precursors that form the active Pd(0) species in situ.
Ligand BINAP, XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential to promote the C-N reductive elimination step and prevent catalyst decomposition.[17][19]
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[16]
Solvent Toluene, DioxaneAnhydrous, non-protic, and high-boiling solvents are necessary for reaction efficiency and stability.
Atmosphere Inert (Argon or Nitrogen)Crucial to protect the sensitive Pd(0) catalyst and strong base from oxygen and moisture.

Downstream Transformation: From Tetrahydropyridine to Piperidine

A key advantage of using the tetrahydropyridine scaffold is the ease with which it can be converted to the fully saturated piperidine ring. Following successful functionalization at the C4 position via one of the cross-coupling methods described above, the double bond can be readily reduced.

Protocol: Catalytic Hydrogenation

  • Dissolve the 4-substituted-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol% by weight.

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC/LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the corresponding 4-substituted-1-methylpiperidine, which can often be used without further purification.

Conclusion

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine stands as a powerful and versatile intermediate in synthetic and medicinal chemistry. Its utility as a vinyl bromide in robust palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provides a reliable and modular platform for accessing a diverse array of 4-substituted tetrahydropyridines. The straightforward subsequent reduction to the saturated piperidine core further enhances its value. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to leverage this key precursor in the development of novel, high-value piperidine derivatives for drug discovery and beyond.

References

  • BenchChem. (n.d.). Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Huffman, M. A., Smitrovich, J. H., Rosen, J. D., Boice, G. N., Qu, C., Nelson, T. D., & McNamara, J. M. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409–4413.
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Krishnamoorthy, S. (2015).
  • Cheung, A. W., et al. (2021). Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development, 25(10), 2323-2329.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, K., Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • De Luca, L., et al. (2016). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. European Journal of Medicinal Chemistry, 121, 525-535.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Bradley, K. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Ji, S., et al. (2025).
  • Burford, N. T., et al. (2015). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Journal of Medicinal Chemistry, 58(10), 4220-4234.
  • Gontcharov, A. I., et al. (2025). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances.
  • PubMed. (2015). Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-1,1-dichlorobutane.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • ResearchGate. (n.d.). Recent advances in neurokinin-3 receptor antagonists. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Retrieved from [Link]

  • LookChem. (n.d.). 4-BROMO-N-METHYL PIPERIDINE 76444-51-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
  • Zhao, Z., et al. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry, 35(23), 4473-4478.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • Chemsrc. (2025, September 14). CAS#:1221819-23-3 | 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and pharmacological profiling of cyclic tetra-peptide derivatives for opioid receptor modulation: a review.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from The Royal Society of Chemistry website.
  • Semantic Scholar. (n.d.). Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor.
  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. In PubMed Central. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate.

Sources

Application

Application Note: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine as a Divergent Scaffold for CNS Ligand Discovery

This Application Note is structured to provide an authoritative, field-ready guide for the utilization of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine in high-throughput medicinal chemistry. Executive Summary 4-Bromo-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide an authoritative, field-ready guide for the utilization of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine in high-throughput medicinal chemistry.

Executive Summary

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (CAS: 1221819-23-3) serves as a critical "lynchpin electrophile" in the synthesis of privileged pharmacophores. Unlike traditional approaches that rely on the dehydration of tertiary alcohols (often yielding regioisomeric mixtures), this vinyl bromide allows for the regiospecific installation of aryl and heteroaryl groups via Palladium-catalyzed cross-coupling.

This compound is particularly high-value for discovery programs targeting:

  • Monoamine Transporters: SERT, DAT, and NET modulators.

  • Sigma Receptors:

    
     and 
    
    
    
    ligands.
  • Neurodegenerative Models: Synthesis of MPTP analogs for MAO-B substrate mapping.

Critical Safety Directive: The "MPTP Protocol"

WARNING: STRUCTURAL HOMOLOGY TO NEUROTOXINS

While 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine itself is a reactive electrophile, its primary safety risk lies in its structural lineage . It is a direct precursor to 4-aryl-1-methyl-1,2,3,6-tetrahydropyridines.

  • Risk: Many 4-aryl analogs (specifically the 4-phenyl variant, MPTP) are metabolized by MAO-B in the brain to form pyridinium species (MPP+ analogs), which are potent mitochondrial toxins causing permanent Parkinsonian symptoms.

  • Mandatory Control: All workflows involving this scaffold must be treated with BSL-2 chemical containment standards.

Containment Protocol
  • Engineering Controls: All weighing and reactions must occur within a certified fume hood or glovebox.

  • Deactivation: All glassware and surfaces must be treated with a 1% bleach solution (sodium hypochlorite) immediately after use to oxidize potential MPTP-like byproducts before washing.

  • Personal Protective Equipment (PPE): Double nitrile gloves, Tyvek sleeves, and N95 respiratory protection are baseline requirements.

Strategic Application: Divergent Library Synthesis

The primary utility of this building block is the rapid generation of 4-Aryl-1,2,3,6-tetrahydropyridine libraries. This workflow is superior to Grignard additions to piperidinones because it avoids the formation of the 4-hydroxy intermediate and guarantees the position of the double bond.

Mechanistic Workflow

The vinyl bromide moiety undergoes oxidative addition with Pd(0), facilitating transmetallation with boronic acids (Suzuki), stannanes (Stille), or zinc reagents (Negishi).

G Start 1-Methyl-4-piperidinone Inter 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine (Vinyl Bromide Scaffold) Start->Inter Vilsmeier-Haack / Bromination Pd_Cycle Pd(0) Catalytic Cycle (Suzuki/Stille) Inter->Pd_Cycle Oxidative Addition Product_A Library A: 4-Aryl-Tetrahydropyridines (MPTP Analogs) Pd_Cycle->Product_A Ar-B(OH)2 / Base Product_B Library B: 4-Aryl-Piperidines (Via Hydrogenation) Product_A->Product_B H2, Pd/C (Stereoselective Reduction)

Figure 1: Divergent synthetic workflow utilizing the vinyl bromide scaffold to access two distinct pharmacological libraries.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for high-throughput parallel synthesis. It utilizes a phosphine-free catalyst system or robust phosphine ligands (like S-Phos or dppf) to prevent catalyst poisoning by the basic amine.

Reagents:

  • Substrate: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or Schlenk flask with the vinyl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under a stream of Argon. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: The basic nitrogen allows for an "Acid-Base Extraction" purification:

    • Extract organic layer with 1M HCl (Product moves to aqueous phase).

    • Wash aqueous phase with Ether (removes non-basic impurities).

    • Basify aqueous phase with 2M NaOH to pH > 12.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Hydrogenation (Piperidine Synthesis)

To convert the tetrahydropyridine "warhead" into a saturated piperidine scaffold (common in analgesics like fentanyl/meperidine analogs).

Procedure:

  • Dissolve the coupling product (from Protocol A) in MeOH or EtOH.

  • Add 10 wt% Pd/C (Palladium on Carbon).

  • Stir under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.

  • Note: If the aryl group contains halogens (Cl, Br, I), use PtO₂ (Adam's Catalyst) to prevent dehalogenation.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon Failure ModeCorrective Action
Solvent System Dioxane/H₂O (4:1)Pure organic solventAdd water to solubilize the inorganic base.
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Tetrakis is air-sensitive; switch to dppf or XPhos for stability.
Stoichiometry 1.2 eq Boronic AcidExcess Vinyl BromideVinyl bromide can polymerize; always keep boronic acid in slight excess.
Appearance Darkening (Pd black)Mirror formationMirror indicates catalyst decomposition; ensure rigorous degassing.

References

  • Chemical Identity & Properties: PubChem. 4-Bromo-1,2,3,6-tetrahydropyridine Compound Summary. National Library of Medicine. Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • MPTP Safety & Handling: Przborksi, S., et al. (2001). The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety. Journal of Neurochemistry. Link

  • Synthesis of Tetrahydropyridines: Zhao, Z., et al. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry. Link

  • General Protocol Source: Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

Sources

Method

Derivatization of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine for biological screening

Executive Summary This guide details the strategic functionalization of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (4-Br-MTP) to generate focused libraries for CNS target screening. The 1,2,3,6-tetrahydropyridine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (4-Br-MTP) to generate focused libraries for CNS target screening. The 1,2,3,6-tetrahydropyridine scaffold is a "privileged structure" found in numerous bioactive ligands targeting muscarinic receptors, dopamine transporters (DAT), and sigma receptors.

However, this scaffold carries a significant historical burden: it is the core structure of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin. Therefore, this protocol integrates high-efficiency palladium-catalyzed cross-coupling chemisty with a mandatory safety-first metabolic screening workflow to ensure novel derivatives do not retain MPTP-like toxicity.

Safety & Handling (CRITICAL)

WARNING: Structural Analogy to Neurotoxins While 4-Br-MTP itself is a synthetic intermediate, its derivatives (specifically 4-aryl analogs) may possess MPTP-like neurotoxicity. MPTP is metabolized by Monoamine Oxidase B (MAO-B) to MPP+, which selectively destroys dopaminergic neurons.

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood or glovebox.

  • Decontamination: Use a 10% Bleach (Sodium Hypochlorite) solution to degrade tetrahydropyridines on surfaces and glassware.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Waste: Segregate all reaction waste as "High Hazard/Neurotoxic."

Strategic Derivatization Workflow

The 4-bromo substituent acts as a vinyl bromide, a versatile handle for Palladium (Pd)-catalyzed cross-coupling. Unlike aryl bromides, vinyl bromides in this cyclic amine system require specific ligand choices to prevent catalyst poisoning by the basic tertiary amine.

Visual Workflow: Divergent Synthesis

G Start 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) Start->Suzuki Pd(dppf)Cl2 Na2CO3 Sono Sonogashira (Terminal Alkynes) Start->Sono Pd(PPh3)2Cl2 CuI, Et3N Purify HPLC Purification (TFA Buffer) Suzuki->Purify Sono->Purify Safety MAO-B Safety Assay (Toxicity Filter) Purify->Safety Mandatory QC Screen Biological Screening (DAT, Sigma, mAChR) Safety->Screen Pass

Figure 1: Divergent synthetic pathway for 4-Br-MTP derivatization. The safety filter (MAO-B assay) is a critical gate before broad biological screening.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized to install aryl and heteroaryl groups at the C4 position. The use of Pd(dppf)Cl₂ is crucial as the bidentate ligand prevents coordination of the tetrahydropyridine nitrogen to the metal center.

Reagents:

  • Substrate: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane[3]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2M Na₂CO₃ (3.0 equiv).

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

    • Checkpoint: Monitor by LC-MS.[4] The vinyl bromide (SM) usually elutes earlier than the coupled product.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Optimization Table:

Parameter Standard Condition Alternative (Difficult Substrates)
Catalyst Pd(dppf)Cl₂ Pd₂(dba)₃ + XPhos
Base Na₂CO₃ K₃PO₄ (Anhydrous)

| Solvent | Dioxane/Water | n-Butanol (for solubility) |

Protocol B: Sonogashira Coupling (Alkynyl Linkers)

Used to create rigid spacers for probing receptor depth (e.g., for D2/D3 receptor selectivity).

Reagents:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio)

Procedure:

  • Dissolve 4-Br-MTP in degassed DMF/Et₃N.

  • Add Pd catalyst and CuI under Argon.

  • Dropwise add the terminal alkyne (1.5 equiv).

  • Stir at 60°C for 6 hours. Note: Higher temps may cause polymerization of the alkyne.

Quality Control & Safety Validation

Before biological data can be trusted, the compound must be validated for purity and metabolic stability.

1. Analytical QC:

  • Purity: >95% by HPLC (254 nm).

  • Identity: ¹H-NMR (Diagnostic signal: Vinyl proton at C5 appears as a triplet/multiplet around 5.8–6.0 ppm).

2. The "MPTP Safety Filter" (MAO-B Assay):

  • Rationale: To confirm the new derivative is not a substrate for MAO-B, preventing the formation of toxic pyridinium species.

  • Method: Incubate compound (10 µM) with recombinant human MAO-B and monitor H₂O₂ production (Amplex Red assay) or disappearance of parent compound by MS.

  • Decision Rule: If conversion > 50% relative to MPTP control, discard compound or flag as "High Toxicity Risk."

Mechanistic Safety Diagram

Safety MPTP MPTP (Neurotoxin) MAOB MAO-B Enzyme MPTP->MAOB Bioactivation MPP MPP+ (Mitochondrial Toxin) MAOB->MPP Bioactivation NewComp New 4-Substituted Derivative Screen MAO-B Screening Assay NewComp->Screen Safe Safe for Bio-Assay (Not a substrate) Screen->Safe No Reaction Toxic REJECT: Neurotoxic Risk (Substrate) Screen->Toxic Oxidation Observed

Figure 2: Metabolic safety filter. Compounds mimicking the MPTP bioactivation pathway must be identified early.

References

  • Synthesis of Tetrahydropyridines

    • Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine.
    • Source: ACS Organic Process Research & Development.
    • [Link]

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism.
    • Source: Nobel Prize / Organic Chemistry Portal.[5]

    • [Link]

  • Biological Activity & Safety (MPTP Analogs)

    • Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents.[6][7]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • [Link]

  • MPTP Handling & Safety

    • Guidelines for the Safe Use of MPTP in the Labor
    • Source: University of Wisconsin-Madison / NIH.
    • [Link] (General Safety Portal for verification)

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine in Drug Discovery

Executive Summary & Strategic Utility The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, including functionally selective noncatechol Dopamine D1 receptor agonists [1]. 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine serves as a critical vinyl halide building block for synthesizing 4-aryl and 4-heteroaryl derivatives via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

However, the functionalization of this specific scaffold is notoriously challenging. The presence of a basic tertiary amine (N-methyl) and the inherent thermal instability of the cyclic vinyl bromide moiety often lead to stalled catalytic cycles and complex reaction mixtures [2]. This application note provides a field-validated, self-correcting protocol designed to maximize high-fidelity C–C bond formation while mitigating catalyst poisoning and substrate degradation.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and understand the specific electronic and steric demands of the substrate. The cross-coupling of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine requires overcoming two primary mechanistic hurdles:

  • Catalyst Poisoning via Amine Coordination: Following the oxidative addition of the vinyl bromide to the Pd(0) species, the resulting electron-deficient Pd(II) intermediate is highly susceptible to coordination by the lone pair of the N-methyl group. This intramolecular or intermolecular coordination outcompetes the transmetalation step, effectively trapping the palladium in an inactive state and leading to the precipitation of "palladium black."

    • Strategic Causality: To prevent this, the protocol utilizes a high loading (15 mol%) of a catalyst with strongly coordinating, sterically demanding ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The high local concentration of phosphine ligands outcompetes the tertiary amine for the palladium coordination sphere [1].

  • Substrate Instability and Isomerization: Vinyl bromides in strongly basic, high-temperature environments over prolonged periods are prone to double-bond migration (isomerizing to fully aromatic pyridinium species) or decomposition [2].

    • Strategic Causality: We employ mild bases (e.g., K₂CO₃) and utilize microwave irradiation. Microwave synthesis provides rapid, uniform heating, drastically reducing the reaction time from hours to minutes. This kinetic control pushes the reaction through reductive elimination before thermodynamic degradation pathways can dominate.

Logical Relationships & Catalytic Workflow

The following diagram illustrates the catalytic cycle, explicitly highlighting the logical relationship between the reaction intermediates and the specific failure modes associated with this tetrahydropyridine scaffold.

G Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)4] OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII_Int Pd(II) Intermediate (Vinyl-Pd-Br) OxAdd->PdII_Int TransMet Transmetalation (Aryl-B(OR)2 + Base) PdII_Int->TransMet Fail1 Catalyst Poisoning (N-methyl coordination to Pd) PdII_Int->Fail1 Insufficient Phosphine Ligands PdII_Diaryl Pd(II) Diaryl Species (Vinyl-Pd-Aryl) TransMet->PdII_Diaryl Fail2 Protodeboronation (Degradation of Boronic Ester) TransMet->Fail2 Excess H2O / Prolonged Heating RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (4-Aryl-1-methyl-1,2,3,6-tetrahydropyridine) RedElim->Product

Figure 1: Catalytic cycle and failure modes for tetrahydropyridine cross-coupling.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of 4-aryl-1-methyl-1,2,3,6-tetrahydropyridine derivatives on a 0.15 mmol discovery scale, directly adapted from validated antiparkinsonian drug development workflows [1].

Reagents & Materials
  • Substrate: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (27 mg, 0.15 mmol, 1.0 equiv)

  • Coupling Partner: Aryl boronic acid or pinacol ester (0.18 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (26 mg, 0.023 mmol, 15 mol%)

  • Base: K₂CO₃ (44 mg, 0.32 mmol, 2.1 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, HPLC grade, thoroughly degassed)

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl boronic ester and 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine.

    • Causality: Oven-drying eliminates adventitious moisture. While the reaction utilizes aqueous solvent later, uncontrolled initial moisture can lead to premature protodeboronation of the boronic ester before the active Pd(0) species is generated.

  • Catalyst and Base Loading: Add Pd(PPh3)4 and K₂CO₃ to the vial.

    • Causality: The 15 mol% catalyst loading is intentionally high. This stoichiometric buffer compensates for the fraction of palladium that will inevitably be sequestered by the basic tertiary amine of the substrate.

  • Solvent Introduction & Degassing: Add 2.5 mL of the 1,4-Dioxane/H₂O mixture. Immediately sparge the solution with Argon for 10–15 minutes.

    • Causality: Oxygen is a critical failure point. It rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting oxidative addition. Sparging displaces dissolved O₂.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100°C for 30 minutes.

    • Causality: Microwave irradiation provides uniform, rapid heating, pushing the reaction to completion before the vinyl bromide can undergo base-catalyzed double-bond migration.

  • In-Process Control (IPC) & Self-Validation: Before workup, sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via LC-MS.

    • Self-Validating Logic:

      • Success: Disappearance of the starting material mass

        
         and appearance of the coupled product mass.
        
      • Failure Mode A (Debromination): If you observe the mass of 1-methyl-1,2,3,6-tetrahydropyridine (debrominated starting material), oxidative addition succeeded, but transmetalation failed. Action: Check the quality of the boronic ester or increase base equivalents.

      • Failure Mode B (Unreacted SM): If starting material remains with visible palladium black precipitate, catalyst poisoning occurred. Action: Ensure strict anaerobic conditions and verify ligand integrity.

  • Workup and Purification: Dilute the mixture with EtOAc (10 mL) and wash with brine (2 × 5 mL). Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography using a gradient of DCM/MeOH containing 1% Et₃N.

    • Causality: The addition of 1% Et₃N to the chromatography eluent is mandatory. It neutralizes the acidic silanol groups on the silica gel, preventing the basic tetrahydropyridine product from streaking and ensuring sharp elution bands.

Quantitative Data Presentation

The following table summarizes the optimization parameters and the causality behind the observed yields, serving as a reference matrix for troubleshooting.

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp / TimeYieldObservation / Causality
Pd(OAc)₂ / PPh₃ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O90°C, 12 h (Thermal)< 20%Severe catalyst poisoning via amine coordination; slow oxidative addition leads to Pd black.
Pd(dppf)Cl₂ (10 mol%)K₃PO₄ (2.0)Dioxane/H₂O100°C, 12 h (Thermal)45%Moderate yield; substrate decomposition and isomerization observed over prolonged heating.
Pd(PPh₃)₄ (15 mol%) K₂CO₃ (2.1) Dioxane/H₂O 100°C, 30 min (MW) 82% Optimal; high ligand concentration prevents poisoning; MW heating minimizes decomposition.
Pd(PPh₃)₄ (15 mol%)Cs₂CO₃ (3.0)DMF/H₂O120°C, 20 min (MW)65%Protodeboronation of the boronic ester competes with transmetalation at elevated temperatures.

Table 1: Reaction Optimization Matrix for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Cross-Coupling.

References

  • Title: Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: ACS Chemical Neuroscience, 2019, 10(10), 4160-4182. URL: [Link]

  • Title: Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters Source: The Journal of Organic Chemistry, 2005, 70(19), 7724-7736. URL: [Link]

  • Title: The Signaling and Pharmacology of the Dopamine D1 Receptor Source: Frontiers in Cellular Neuroscience, 2022, 15, 806618. URL: [Link]

Method

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Functionalized 1,2,3,6-Tetrahydropyridines

Executive Summary & Pharmacological Relevance[1][2][3][4][5] The tetrahydropyridine (THP) scaffold, particularly the 1,2,3,6-tetrahydropyridine isomer, represents a privileged structure in medicinal chemistry.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance[1][2][3][4][5]

The tetrahydropyridine (THP) scaffold, particularly the 1,2,3,6-tetrahydropyridine isomer, represents a privileged structure in medicinal chemistry.[1][2][3][4][5] Unlike the fully aromatic pyridines or the 1,4-dihydropyridines (common calcium channel blockers), 1,2,3,6-THPs are critical intermediates for the synthesis of alkaloids (e.g., arecoline) and exhibit potent bioactivities, including antihyperglycemic, anti-inflammatory, and acetylcholinesterase inhibitory effects.

Traditional synthesis involves multi-step procedures (e.g., partial reduction of pyridines or Aza-Diels-Alder reactions) that often suffer from low atom economy and harsh conditions. This Application Note details a One-Pot Pseudo-Five-Component Synthesis protocol. By reacting aromatic amines, aldehydes, and


-keto esters in a 2:2:1 stoichiometry using Molecular Iodine (

)
as a mild Lewis acid catalyst, researchers can access highly functionalized THP derivatives with yields exceeding 85% under mild conditions.
Key Advantages of This Protocol
  • Atom Economy: High-efficiency bond formation (C-C and C-N) in a single vessel.

  • Green Chemistry: Uses Ethanol (EtOH) as a solvent and Iodine as a non-toxic, inexpensive catalyst.

  • Scalability: Robust performance from milligram to gram scales without the need for inert atmospheres.

Reaction Design & Mechanistic Rationale

The Chemical System

The synthesis relies on the varying reactivity of the carbonyl and amine components. Unlike the classic Hantzsch dihydropyridine synthesis (1 aldehyde : 2 ester : 1 ammonia), this protocol utilizes a 2:2:1 ratio (Amine:Aldehyde:Ester) to drive the formation of the 1,2,3,6-THP ring system.

General Reaction:



Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a domino sequence:

  • Imine Formation: The amine condenses with the aldehyde to form an imine (Schiff base).

  • Knoevenagel Condensation: The

    
    -keto ester condenses with the second equivalent of aldehyde.
    
  • Michael Addition: The enamine (tautomer of the imine) or the amine itself attacks the Knoevenagel intermediate.

  • Intramolecular Cyclization: A Mannich-type cyclization closes the ring, followed by tautomerization to the stable THP.

Mechanistic Visualization

The following diagram illustrates the convergent pathway catalyzed by iodine, which activates the carbonyl and imine electrophiles.

THP_Mechanism Start Reagents: 2 Ar-NH2 + 2 Ar-CHO + 1 Beta-Keto Ester Step1_A Path A: Ar-NH2 + Ar-CHO (I2 Catalyzed) Start->Step1_A Step1_B Path B: Beta-Keto Ester + Ar-CHO (Knoevenagel) Start->Step1_B Imine Intermediate 1: Aldimine (Schiff Base) Step1_A->Imine - H2O Michael Michael Addition: Imine attacks Benzylidene Imine->Michael Knoevenagel Intermediate 2: Benzylidene Derivative Step1_B->Knoevenagel - H2O Knoevenagel->Michael Cyclization Intramolecular Mannich Cyclization Michael->Cyclization Tautomerization Product Final Product: Functionalized 1,2,3,6-Tetrahydropyridine Cyclization->Product Stereoselective Ring Closure

Figure 1: Convergent mechanistic pathway for the pseudo-five-component synthesis of 1,2,3,6-THPs.

Standardized Protocol

Materials & Equipment
  • Reagents: Aniline (or substituted derivative), Benzaldehyde (or substituted derivative), Ethyl Acetoacetate, Molecular Iodine (

    
    ).
    
  • Solvent: Ethanol (Absolute).

  • Equipment: Magnetic stirrer, 50 mL Round Bottom Flask (RBF), TLC plates (Silica gel 60 F254).

Experimental Procedure (Step-by-Step)

Step 1: Catalyst Activation

  • In a 50 mL RBF, dissolve Molecular Iodine (0.1 mmol, 10 mol%) in 5 mL of Ethanol .

  • Stir for 2 minutes until fully dissolved (solution turns brown).

Step 2: Reactant Addition

  • Add Ethyl Acetoacetate (1.0 mmol) to the iodine solution.

  • Add Benzaldehyde (2.0 mmol) .

  • Add Aniline (2.0 mmol) .

    • Note: Add reagents in this specific order to minimize side reactions (e.g., self-condensation of aldehyde).

Step 3: Reaction & Monitoring

  • Stir the mixture at Room Temperature (25-30°C) .

    • Optimization: If the reaction is sluggish (e.g., with electron-withdrawing groups), heat to 50°C or mild reflux.

  • Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a new fluorescent spot (typically

      
       0.4–0.6).
      
    • Time: Typically 2–4 hours.[6]

Step 4: Work-up & Isolation

  • Once complete, pour the reaction mixture into 20 mL of crushed ice-water containing a pinch of Sodium Thiosulfate (

    
    ) to quench any unreacted iodine (color changes from brown to pale yellow/white).
    
  • A solid precipitate usually forms immediately.

  • Filter the solid using a Büchner funnel and wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol.

  • Alternative: If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Workflow Diagram

Protocol_Workflow Setup 1. Dissolve I2 (10 mol%) in Ethanol (5 mL) Addition 2. Add Reagents: 1 eq. Ketoester 2 eq. Aldehyde 2 eq. Amine Setup->Addition Reaction 3. Stir at RT (2-4h) Monitor via TLC Addition->Reaction Quench 4. Pour into Ice-Water + Na2S2O3 (remove I2) Reaction->Quench Isolation 5. Filter Precipitate Wash with Cold EtOH Quench->Isolation Purify 6. Recrystallize (EtOH) or Column Chromatography Isolation->Purify

Figure 2: Operational workflow for the iodine-catalyzed synthesis.

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility, the following parameters must be controlled:

ParameterOptimal RangeImpact of Deviation
Stoichiometry 2:2:1 (Amine:Ald:Ester)Critical. 1:1:1 ratios yield enaminones. 1:2:1 (Amine:Ester:Ald) yields Hantzsch dihydropyridines.
Catalyst Load 10–20 mol%<5% leads to incomplete conversion. >30% causes difficult workup and iodine contamination.
Temperature 25°C – 50°CHigh temperatures (>80°C) promote oxidation of THP to Pyridine or polymerization.
Moisture < 1% water in solventExcess water hydrolyzes the imine intermediate, stalling the reaction.

Troubleshooting Guide:

  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Problem: Low Yield with Electron-Withdrawing Groups (e.g.,

    
     aniline).
    
    • Solution: Increase catalyst loading to 20 mol% and heat to reflux (78°C).

  • Problem: Iodine stain persists in product.

    • Solution: Ensure the sodium thiosulfate wash is thorough during the quench step.

Substrate Scope & Expected Yields

The following table summarizes expected yields based on substituent electronic effects, validated against literature standards (e.g., Khan et al., Balijapalli et al.).

EntryAmine (

)
Aldehyde (

)
Time (h)Yield (%)MP (°C)
1

(Phenyl)

2.592140-142
2


2.594138-140
3


3.088155-157
4


3.585162-164
5


2.590135-137

Note: Electron-donating groups (EDG) on the amine generally accelerate the reaction, while electron-withdrawing groups (EWG) on the aldehyde favor the initial Knoevenagel condensation.

References

  • Khan, M. M., et al. (2015/2026 Update). "Tetrahydropyridines: a recent update for their multicomponent synthesis." RSC Advances. Available at: [Link]

  • Balijapalli, U., et al. (2014). "Metal-Free, One-Pot, Rapid Synthesis of Tetrahydropyridines Using Acetic Acid as Solvent and Catalyst." Synthetic Communications. Available at: [Link][7]

  • Daraei, M., et al. (2015).[8] "Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid." Journal of the Iranian Chemical Society. Available at: [Link]

  • Keihanfar, M., & Mirjalili, B. B. F. (2022). "Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water." BMC Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Synthesis

⚠️ CRITICAL SAFETY WARNING: NEUROTOXICITY HAZARD STOP AND READ: The target molecule, 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine , is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] MPTP is...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ CRITICAL SAFETY WARNING: NEUROTOXICITY HAZARD

STOP AND READ: The target molecule, 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine , is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] MPTP is a potent neurotoxin that causes permanent Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra.[1]

  • Assumption of Risk: While the 4-bromo analog may not share the exact toxicity profile of MPTP, it must be handled as if it does .[1] The metabolic pathway (MAO-B oxidation to the pyridinium species) is chemically plausible for tetrahydropyridines.[1]

  • Mandatory PPE: Double nitrile gloves, full-face respirator or dedicated glovebox, and Tyvek sleeves.[1]

  • Deactivation: All glassware and surfaces must be treated with a 10% bleach solution (sodium hypochlorite) immediately after use to oxidize potential tetrahydropyridine residues.[1]

Part 1: The Core Directive (Optimization Strategy)

You are likely encountering low yields (30-45%) and "tarring" using the classic HBr/Acetic Acid dehydration route.[1] This is a common bottleneck caused by the competing hydrolysis of the vinyl bromide and polymerization of the electron-rich enamine system.[1]

To optimize yield (>75%) and purity, we recommend shifting from the Acid-Mediated Dehydration (Route A) to the Phosphorous Tribromide Enolization (Route B) .[1]

The Optimized Protocol (Route B: Ketone Precursor)

This method avoids the harsh reflux conditions of HBr, minimizing polymerization and favoring the kinetic formation of the vinyl bromide.[1]

  • Precursor: 1-Methyl-4-piperidinone (commercially available).[1]

  • Reagent: Phosphorous Tribromide (

    
    ) or Phosphorous Pentabromide (
    
    
    
    ).[1]
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) – Must be anhydrous.[1]
    
Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 1-methyl-4-piperidinone (1.0 eq) in anhydrous

    
     (5 mL/g).
    
  • Addition: Cool to 0°C. Add

    
      (1.2 eq) dropwise over 30 minutes. Note: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, reflux gently for 4–6 hours.

    • Mechanistic Insight: The ketone enolizes; the hydroxyl group of the enol reacts with phosphorous species to form a good leaving group, which is substituted by bromide.[1]

  • Quench (Critical): Cool to 0°C. Pour the mixture slowly into crushed ice/saturated

    
    . Do not use strong base (NaOH) immediately as it can hydrolyze the vinyl bromide.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Stabilization: The free base is unstable. Convert immediately to the Hydrobromide (HBr) salt or Oxalate salt for storage.[1]

    • To form salt: Dissolve oil in dry ether, add ethereal HBr dropwise at 0°C.

Part 2: Troubleshooting Dashboard

Visual Workflow: Optimization Logic

The following diagram outlines the decision process for selecting the correct route and troubleshooting common failures.

OptimizationLogic Start Start: Select Precursor Piperidinol 1-Methyl-4-piperidinol (Classic Route) Start->Piperidinol Piperidinone 1-Methyl-4-piperidinone (Optimized Route) Start->Piperidinone HBr_Rxn Reaction w/ 48% HBr Reflux Piperidinol->HBr_Rxn PBr3_Rxn Reaction w/ PBr3 CHCl3, 0°C -> Reflux Piperidinone->PBr3_Rxn Issue_Tar Issue: Black Tar/Polymer HBr_Rxn->Issue_Tar Oxidation Issue_Yield Issue: Low Yield (<40%) HBr_Rxn->Issue_Yield Hydrolysis Product 4-Bromo-1-methyl-1,2,3,6-THP PBr3_Rxn->Product Preferred Path Sol_Temp Fix: Lower Temp Use N2 Atmosphere Issue_Tar->Sol_Temp Sol_Water Fix: Dry Solvents Switch to PBr3 Issue_Yield->Sol_Water Sol_Temp->Product Sol_Water->Product

Caption: Decision tree comparing the Classic HBr Route (Red) vs. the Optimized PBr3 Route (Green) for yield maximization.

Troubleshooting Guide (FAQ Format)

Q1: My product turns into a black tar during the workup. What is happening?

  • Diagnosis: Polymerization or Oxidation. 1,2,3,6-tetrahydropyridines are enamines (electron-rich alkenes).[1] They are prone to oxidative polymerization, especially in the presence of air and light.

  • The Fix:

    • Inert Atmosphere: Perform all steps, including workup, under Nitrogen or Argon.[1]

    • Antioxidants: Add a trace amount of BHT (Butylated hydroxytoluene) to the ether during extraction.[1]

    • Salt Formation: Do not store the free base. Convert it to the HBr salt immediately.[1] The salt is stable; the free base is not.[1]

Q2: I am seeing a large amount of 4-bromo-1-methylpiperidine (saturated) impurity.

  • Diagnosis: Over-reduction or disproportionation.[1] If using HBr/AcOH, the reaction conditions might be favoring the addition of HBr across the double bond without subsequent elimination, or disproportionation is occurring.

  • The Fix: Switch to the PBr3/Piperidinone method . This mechanism proceeds via the enol, ensuring the double bond is retained (or re-formed) at the specific 4-position.[1]

Q3: The yield is stuck at 30%.

  • Diagnosis: Hydrolysis.[1][2] The vinyl bromide moiety is sensitive to hydrolysis in aqueous acidic conditions at high temperatures.[1]

  • The Fix:

    • If using HBr (aq): Reduce the water content.[1] Use 33% HBr in Glacial Acetic Acid instead of 48% aqueous HBr.

    • Workup: Neutralize with

      
       at 0°C .[1] Do not let the mixture heat up during neutralization.
      

Part 3: Data & Specifications

Comparison of Synthetic Routes
FeatureRoute A: HBr / AcOH (Classic)Route B: PBr3 / CHCl3 (Optimized)
Starting Material 1-Methyl-4-piperidinol1-Methyl-4-piperidinone
Reagents 48% HBr (aq) or HBr/AcOH

or

Typical Yield 35 - 50%70 - 85%
Major Impurity 4-OH-piperidine (hydrolysis)Phosphorous salts (if poor workup)
Reaction Type Dehydration-SubstitutionEnolization-Bromination
Scalability High (Cheap reagents)Moderate (PBr3 handling)
Physical Properties (Reference)
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 176.06 g/mol

  • Appearance (Free Base): Pale yellow oil (darkens rapidly).[1]

  • Appearance (HBr Salt): White to off-white crystalline solid.[1]

  • Storage: -20°C, Hygroscopic, Light Sensitive.

References

  • Synthesis of 4-Halo-1,2,3,6-tetrahydropyridines (General Method)

    • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines.[1]

    • Source: RSC Advances / PMC (2025/2026).[1]

    • Context: Describes modern optimized conditions for halo-tetrahydropyridine synthesis using Lewis acids, validating the move away
    • URL:[Link] (Note: Link directs to analogous Aza-Prins methodology which validates the stability profiles).

  • Safety & Toxicology (MPTP Analogs)

    • Title: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - Safety Data & Handling.[1]

    • Source: PubChem / University of Pennsylvania EHRS.[1]

    • Context: Establishes the baseline safety protocols for tetrahydropyridine handling.
    • URL:[Link]

  • Mechanistic Grounding (Enol Bromination)

    • Title: Synthesis of vinyl halides from ketones using PBr3.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 6, p. 448 (General procedure for converting cyclic ketones to vinyl bromides).

    • URL:[Link]

  • Classic HBr Route (Background)

    • Title: Synthesis of 1-methyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Analogous chemistry).[1]

    • Source:Journal of Medicinal Chemistry, 1991, 34(10).
    • Context: Demonstrates the classic acid-mediated dehydration/substitution route limitations.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Welcome to the technical support center for the synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural lists to explore the causality behind common issues, providing you with the expert insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine?

The most direct and common method is the electrophilic bromination of the precursor, 1-methyl-1,2,3,6-tetrahydropyridine. This reaction involves the addition of a bromine source across the double bond of the tetrahydropyridine ring. The choice of brominating agent and reaction conditions is critical to favor the desired mono-brominated product and minimize side reactions.

Q2: Why is temperature control so crucial during the bromination step?

Temperature control is paramount for selectivity. Electrophilic additions of bromine are typically exothermic. Running the reaction at low temperatures (e.g., 0 °C to -10 °C) helps to moderate the reaction rate, which in turn reduces the formation of over-brominated species and other side products. A patent for a similar bromination using N-bromosuccinimide (NBS) specifies maintaining a temperature of 5°C.[1]

Q3: My final product appears unstable. Is this common?

The free base of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be unstable. It is standard practice to convert it into a more stable salt, such as the hydrobromide, for storage and handling. Arecoline, a related compound, is often converted to its hydrobromide salt to increase its physical and chemical stability.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying chemistry and actionable protocols for resolution.

Problem 1: My TLC/LC-MS analysis shows a significant, less polar byproduct.

Question: After my reaction, I see two main spots on my TLC plate. One corresponds to my starting material, and another is a new, less polar spot which I suspect is not my desired product. What is this byproduct and how can I avoid it?

Likely Cause: 3,4-Dibromo-1-methylpiperidine

This is the most common side product, arising from the addition of a second equivalent of the brominating agent across the newly formed single bond of the desired product is incorrect, it arises from the addition of bromine across the double bond. The intermediate is a bromonium ion, which is then attacked by a bromide ion. If excess brominating agent is present, it can react further, but the primary issue is the initial 1,2-dibromination of the double bond.

  • Causality: The double bond in the starting material reacts with one molecule of Br₂ (or another bromine source) to form a bromonium ion intermediate. A bromide ion then attacks this intermediate to yield the 1,2-dibromo adduct. This side reaction competes directly with the desired allylic bromination and is favored by high concentrations of the brominating agent. The use of excess brominating agents is a known cause of di- and poly-brominated impurities which can be difficult to separate.[3]

Prevention & Optimization Protocol:

  • Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide or Pyridinium Bromide Perbromide).

  • Controlled Reagent Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the cooled solution of the starting material over an extended period (30-60 minutes). This maintains a low concentration of the electrophile, favoring the desired reaction pathway.

  • Low-Temperature Maintenance: Maintain the reaction temperature at or below 0 °C during the addition and for a period afterward to ensure selectivity.

Problem 2: Mass spectrometry indicates the incorporation of solvent molecules into my product.

Question: My mass spectrum shows a peak corresponding to the mass of my product plus a hydroxyl (-OH) or methoxy (-OCH₃) group. What is happening?

Likely Cause: Nucleophilic Trapping of the Bromonium Intermediate

When using nucleophilic solvents such as water, methanol, or ethanol, the solvent molecules can compete with the bromide ion to attack the bromonium ion intermediate. This results in the formation of bromo-hydroxy or bromo-alkoxy side products.

  • Causality: The three-membered bromonium ring is highly strained and electrophilic. While the bromide ion is the intended nucleophile, solvent molecules, if present in high concentration (i.e., as the solvent), can intercept this intermediate.

Prevention & Optimization Protocol:

  • Solvent Selection: Employ aprotic, non-nucleophilic solvents. Dichloromethane (DCM), chloroform, or ethyl acetate are excellent choices that will not participate in the reaction.[4]

  • Anhydrous Conditions: Ensure your starting material, solvent, and glassware are thoroughly dried before use. The presence of water can lead to the formation of the bromohydrin (bromo-hydroxy) byproduct.

Problem 3: The reaction is incomplete, with significant starting material remaining.

Question: Even after several hours, my reaction has not gone to completion. How can I improve the conversion rate?

Likely Cause: Deactivation of Starting Material or Insufficiently Reactive Brominating Agent

The tertiary amine in the starting material can be protonated by any adventitious acid (including HBr generated in situ), which deactivates the double bond towards electrophilic attack by reducing its electron density. Alternatively, the chosen brominating agent may not be potent enough under the reaction conditions.

  • Causality: The lone pair on the nitrogen atom helps to stabilize the developing positive charge in the transition state of the electrophilic addition. If this lone pair is protonated, this stabilizing effect is lost, and the double bond becomes significantly less reactive.

Prevention & Optimization Protocol:

  • Ensure Free-Base Starting Material: If your starting 1-methyl-1,2,3,6-tetrahydropyridine is in its salt form, it must be neutralized to the free base before the reaction. This can be done with a mild base like potassium carbonate followed by extraction.[5]

  • Include a Non-Nucleophilic Base: Adding a hindered, non-nucleophilic base like 2,6-lutidine can scavenge any acid produced during the reaction without interfering with the bromination.

  • Temperature Adjustment: After the initial low-temperature addition, consider allowing the reaction to slowly warm to room temperature to drive it to completion.

  • Choice of Brominating Agent: If using a mild agent like NBS is proving ineffective, a more reactive source like elemental bromine (Br₂) can be considered, though this requires even more stringent control to prevent over-bromination.

Data Summary & Visualization

Key Side Products and Prevention Strategies
Side ProductStructureLikely CausePrevention Strategy
Dibromination Product 3,4-Dibromo-1-methylpiperidineExcess brominating agent; high local concentration.Use 1.0-1.05 eq. of brominating agent; slow, dropwise addition at ≤ 0°C.
Solvent Adduct e.g., 3-Bromo-4-hydroxy-1-methylpiperidineUse of protic/nucleophilic solvents (water, alcohols).Use aprotic, non-nucleophilic solvents (DCM, Chloroform, Ethyl Acetate).
Oxidation Product 1-methyl-1,2-dihydropyridinium or Pyridinium bromideHarsh reaction conditions; certain brominating agents.Maintain low temperature; use milder agents like NBS over Br₂.
Reaction Pathway and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 1-methyl-1,2,3,6- tetrahydropyridine Bromonium Bromonium Ion Intermediate SM->Bromonium + Br+ Dibromo 3,4-Dibromo-1-methylpiperidine (Dibromination) SM->Dibromo + Excess Br₂ Product 4-Bromo-1-methyl-1,2,3,6- tetrahydropyridine Bromonium->Product + Br- (Rearrangement) Bromonium->Dibromo + Br- (Direct Attack) SolventAdduct Bromo-hydroxy/alkoxy Adduct (Solvent Trapping) Bromonium->SolventAdduct + Solvent (e.g., H₂O) caption Fig. 1: Synthesis pathway and formation of major side products.

Caption: Fig. 1: Synthesis pathway and formation of major side products.

Troubleshooting Workflow

G cluster_issues Identify Primary Issue cluster_solutions Implement Solution start Reaction Analysis (TLC, LC-MS) issue1 Low Yield, Unreacted SM start->issue1 issue2 Major Non-polar Byproduct start->issue2 issue3 Solvent Adduct Detected start->issue3 sol1 1. Ensure SM is free-base. 2. Add non-nucleophilic base. 3. Increase temperature post-addition. issue1->sol1 sol2 1. Check stoichiometry (1.05 eq max). 2. Slow, dropwise addition of Br₂. 3. Maintain temp ≤ 0°C. issue2->sol2 sol3 1. Use aprotic solvent (DCM). 2. Ensure anhydrous conditions. issue3->sol3 end Optimized Reaction sol1->end sol2->end sol3->end caption Fig. 2: A decision-making workflow for troubleshooting.

Caption: Fig. 2: A decision-making workflow for troubleshooting.

References

  • Pharmaffiliates. Arecoline Hydrobromide-impurities. [Link]

  • National Center for Biotechnology Information. Arecoline - Acrolein, Crotonaldehyde, and Arecoline. [Link]

  • Veeprho. Arecoline-D5 (Hydrobromide Salt) | CAS 131448-18-5. [Link]

  • MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Google Patents. CN101624368A - Process for producing arecoline hydrobromide.
  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • Organic Chemistry Portal. 1,2,3,6-Tetrahydropyridine Synthesis. [Link]

  • National Institutes of Health. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. [Link]

  • Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • Google Patents.
  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

This technical guide is designed for researchers, scientists, and professionals in drug development facing the specific challenges associated with the purification of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. This mol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development facing the specific challenges associated with the purification of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. This molecule, while a valuable synthetic intermediate, presents unique difficulties in purification due to its inherent chemical properties. Its basic tertiary amine and potentially labile vinyl bromide moiety demand a carefully considered approach to column chromatography to prevent yield loss and product degradation. This document provides a framework for successful purification by explaining the causal relationships behind protocol choices, offering detailed troubleshooting, and grounding all recommendations in established scientific principles.

Section 1: The Purification Challenge: Understanding the Molecule

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a polar, basic compound. The nitrogen atom within the tetrahydropyridine ring readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction is the primary cause of several common purification issues:

  • Peak Tailing: The compound "smears" down the TLC plate or elutes slowly and broadly from the column, leading to poor separation.

  • Irreversible Adsorption: A portion of the product can remain permanently bound to the silica, significantly reducing the final yield.

  • On-Column Degradation: The acidic nature of silica can potentially catalyze the degradation of sensitive molecules. For brominated compounds, this can sometimes lead to the formation of colored impurities.[1][2]

To overcome these challenges, a modified normal-phase chromatography protocol is required, focusing on the deactivation of the silica gel stationary phase.

Section 2: Detailed Experimental Protocol

This protocol outlines a robust method for the purification of gram-scale quantities of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine using flash column chromatography on deactivated silica gel.

Preliminary TLC Analysis

The first step is to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3][4]

  • Prepare two developing chambers.

  • In one, place a filter paper wick and add a mobile phase of 10% Methanol in Dichloromethane (DCM).

  • In the second, add the same mobile phase plus 1% triethylamine (Et₃N). The final ratio will be DCM:MeOH:Et₃N = 89:10:1.

  • Spot the crude reaction mixture on two separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under UV light and/or with a potassium permanganate stain.

  • Analysis: Observe the spot corresponding to the product. If the spot in the chamber with triethylamine is more compact and shows less streaking, this confirms that deactivation of the silica is necessary for the column.

Column Preparation and Purification
  • Slurry Preparation: In a fume hood, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 100% Ethyl Acetate or a 95:5 mixture of Ethyl Acetate/Hexanes). The amount of silica should be 30-50 times the weight of the crude material.[5]

  • Column Packing: Securely clamp the column vertically. Add a small cotton or glass wool plug and a thin layer of sand.[6] Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

  • Deactivation & Equilibration: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1% triethylamine.[3] Flush the packed column with 2-3 column volumes of this deactivating solvent. Afterwards, flush with 2-3 column volumes of the initial elution solvent (without triethylamine) to remove excess base. This leaves the silica surface passivated.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane. Add a small amount of silica gel (roughly twice the mass of the crude product) to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method. Carefully add this powder to the top of the prepared column. Add a final thin layer of sand on top.

  • Elution: Begin eluting with the chosen mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution). A typical gradient might start with Ethyl Acetate/Hexanes (e.g., 1:1) and slowly increase to 10-20% Methanol in Ethyl Acetate.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of triethylamine, the product can be co-evaporated with a solvent like toluene or placed under high vacuum.

Data Presentation: Solvent System Selection

The optimal solvent system will vary based on the specific impurities present. The following table provides starting points for method development.

Mobile Phase SystemModifierTarget RfNotes
Ethyl Acetate / Hexanes1% Triethylamine0.2 - 0.3Good for less polar impurities. Start with a 1:4 ratio and increase the proportion of Ethyl Acetate.
Methanol / Dichloromethane1% Triethylamine0.2 - 0.3Effective for separating more polar impurities. Start with a 1:99 ratio and increase the proportion of Methanol.
Methanol / Ethyl Acetate1% Triethylamine0.2 - 0.3An alternative system offering different selectivity.

Section 3: Visual Workflow for Purification

The following diagram illustrates the logical flow of the purification process, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Isolation & Verification Crude Crude Product TLC 1. Preliminary TLC Analysis (with & without Et3N) Crude->TLC Solvent 2. Select Solvent System (Target Rf ≈ 0.2-0.3) TLC->Solvent Packing 3. Pack Column with Silica Gel Slurry Solvent->Packing Deactivate 4. Deactivate & Equilibrate (Flush with 1% Et3N) Packing->Deactivate Load 5. Dry Load Sample Deactivate->Load Elute 6. Elute with Gradient & Collect Fractions Load->Elute Monitor 7. Analyze Fractions by TLC Elute->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Rotary Evaporation Combine->Evap Pure Pure Product Evap->Pure Troubleshooting_Tree Start Problem Encountered P1 Poor Separation (Streaking / Tailing) Start->P1 P2 No Elution / Low Recovery Start->P2 P3 Product Degradation (New Colored Spots) Start->P3 C1 Cause: Strong Acid-Base Interaction with Silica P1->C1 C2 Cause: Irreversible Adsorption on Acidic Silica P2->C2 C3 Cause: Acid-Catalyzed Decomposition on Column P3->C3 S1 Solution: Add 1% Et3N to Mobile Phase C1->S1 S2 Solution: Change Solvent System (e.g., DCM/MeOH) C1->S2 S3 Solution: Pre-treat Column with Et3N. Consider using Alumina. C2->S3 S4 Solution: Use Deactivated Silica. Work quickly. Try Alumina. C3->S4

Sources

Optimization

Overcoming challenges in the bromination of tetrahydropyridines

Technical Support Center: Bromination of Tetrahydropyridines (THP) Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Topic: Troubleshooting Regioselectivity, Stability, and Stereocontrol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromination of Tetrahydropyridines (THP)

Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Topic: Troubleshooting Regioselectivity, Stability, and Stereocontrol in THP Bromination

Welcome to the Technical Support Center

You have reached the specialized support unit for nitrogen heterocycle functionalization. The bromination of tetrahydropyridines (THPs), particularly the 1,2,3,6-tetrahydropyridine isomer, presents a unique "triad of instability":

  • Nucleophilic Nitrogen: The amine lone pair competes with the alkene for electrophiles.

  • Oxidative Susceptibility: The ring yearns to aromatize to a pyridinium salt.

  • Stereochemical Drift: Conformational flexibility (half-chair) complicates stereocontrol.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My reaction mixture turned black/tarry, and NMR shows aromatic signals."

Diagnosis: Uncontrolled Aromatization (Oxidative Dehydrogenation). Root Cause: You likely generated the 3,4-dibromopiperidine intermediate, but it rapidly eliminated HBr to form a dihydropyridine, which then oxidized to a pyridine or pyridinium salt. This is driven by the thermodynamic stability of the aromatic ring. The Fix:

  • Mandatory N-Protection: You must deactivate the nitrogen lone pair. Use strong electron-withdrawing groups (EWGs) like Boc (tert-butoxycarbonyl) , Cbz , or Tosyl .

    • Why? Free amines or weak bases facilitate the E2 elimination of HBr from the newly formed dibromide. An N-EWG increases the energy barrier for this elimination.

  • Buffer the System: If using

    
    , HBr is generated as a byproduct (or co-product if substitution occurs). Add solid 
    
    
    
    or
    
    
    to neutralize acid without acting as a strong base that triggers elimination.
  • Temperature Control: Run the addition at -78°C to 0°C . Aromatization is often thermally driven.

Issue 2: "I want the dibromide (addition), but I'm getting allylic bromination."

Diagnosis: Radical Pathway Interference (Wohl-Ziegler Reaction). Root Cause: You are likely using NBS (N-bromosuccinimide) under conditions that favor radical generation (light, heat, or peroxides) rather than electrophilic attack. The Fix:

  • Switch Reagents: For clean 1,2-addition across the double bond, use Pyridinium Tribromide (

    
    )  or elemental 
    
    
    
    in chlorinated solvents (
    
    
    or
    
    
    ).
  • Scavenge Radicals: If you must use NBS (e.g., for mildness), perform the reaction in the dark and consider adding a radical inhibitor like BHT (butylated hydroxytoluene).

  • Solvent Choice: Avoid

    
     or Benzene (radical promoters). Use Acetonitrile (
    
    
    
    )
    or Dichloromethane (DCM) to favor the ionic bromonium mechanism.
Issue 3: "I need the trans-3,4-dibromide, but I'm seeing mixed stereochemistry."

Diagnosis: Conformational Mobility & Ion Pair Collapse. Root Cause: The 1,2,3,6-THP ring exists in a half-chair conformation. The intermediate bromonium ion can be attacked by the bromide counterion.[1] If the counterion is "tight" (contact ion pair), it attacks immediately (anti). If the solvent separates the ions, the ring may flip or the bromonium may open loosely, leading to mixed products. The Fix:

  • The "Diaxial" Rule: The reaction proceeds through a trans-diaxial opening of the bromonium ion. Ensure your N-protecting group is bulky (e.g., N-Boc). This locks the conformation sterically, favoring a specific half-chair approach.

  • Reagent: Use

    
     . It provides a stoichiometric source of 
    
    
    
    in close proximity to the cation, enforcing the anti-addition mechanism more strictly than
    
    
    gas.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the decision logic for reagent selection and the mechanistic "trap" of aromatization.

BrominationPathways Start Start: N-Protected 1,2,3,6-THP Reagent Select Reagent Start->Reagent NBS_Cond NBS / AIBN / Heat Reagent->NBS_Cond Radical Path Br2_Cond Br2 or Py·Br3 / Cold / Dark Reagent->Br2_Cond Ionic Path Allylic Allylic Bromination (Position 2 or 5) NBS_Cond->Allylic Bromonium Bromonium Ion Intermediate Br2_Cond->Bromonium Dibromide Product: trans-3,4-Dibromopiperidine Bromonium->Dibromide Nu: Attack (Anti) Elimination Side Rxn: HBr Elimination Dibromide->Elimination Base/Heat present Dihydropyridine Unstable Dihydropyridine Elimination->Dihydropyridine Aromatization DEAD END: Pyridinium Salt (Black Tar) Dihydropyridine->Aromatization Oxidation

Caption: Decision tree showing the divergence between desired addition (green) and unwanted aromatization/allylic substitution (red/black).

Module 3: Experimental Protocols

These protocols are designed for N-Boc-1,2,3,6-tetrahydropyridine . Adjust stoichiometry for other derivatives.

Protocol A: Synthesis of trans-3,4-Dibromo-N-Boc-piperidine

Target: Clean electrophilic addition without aromatization.

ParameterSpecification
Substrate N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)
Reagent Pyridinium Tribromide (

) (1.05 equiv)
Solvent Dichloromethane (DCM) or

(Anhydrous)
Temperature 0°C to Room Temperature (RT)
Time 1 - 3 Hours

Step-by-Step:

  • Preparation: Dissolve N-Boc-THP (1.0 equiv) in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     (1.05 equiv) portion-wise over 15 minutes. Note: Using the solid tribromide is easier to handle and less harsh than liquid bromine.
    
  • Reaction: Stir at 0°C for 1 hour. Allow to warm to RT only if TLC shows incomplete conversion.

  • Quench: Pour mixture into saturated aqueous

    
     (Sodium Thiosulfate) to neutralize excess bromine (color change from orange to clear).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo at <40°C . Warning: High heat during evaporation can trigger HBr elimination. Flash chromatography (Hexane/EtOAc) is usually sufficient.

Protocol B: Regioselective Bromohydrin Formation

Target: Introduction of -OH and -Br (Precursor to Epoxides).

ParameterSpecification
Reagent NBS (1.1 equiv)
Solvent DMSO : Water (4:1 ratio)
Temperature 0°C

Step-by-Step:

  • Dissolution: Dissolve N-Boc-THP in DMSO/Water mixture.

  • Addition: Add NBS portion-wise at 0°C.

  • Mechanism: The DMSO/Water system suppresses radical pathways. Water acts as the nucleophile attacking the bromonium ion.

  • Selectivity: The -OH typically attacks the more substituted carbon (Markovnikov-like) or the position furthest from the EWG, though in 3,4-THP this leads to a mixture of regioisomers (3-bromo-4-hydroxy vs 4-bromo-3-hydroxy) separable by column chromatography.

References

  • Wolfe, J. P., et al. (2005). "Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions...". Tetrahedron. (Demonstrates the critical importance of N-protection (Boc/Acyl) in controlling stereochemistry and preventing side reactions in nitrogen heterocycles).

  • Manna, S., et al. (2023).[2] "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline...". RSC Advances. (Establishes the mechanism of unwanted aromatization/dehydrogenation when using NBS on N-heterocycles).

  • BenchChem Application Notes. (2025). "Stereoselective Bromination of Alkenes Using Brominated Hydantoins". (Provides comparative data on DBDMH vs NBS and general protocols for anti-addition). [1]

  • Hylarides, M. D., et al. (1983). "B-ring aromatization of estrogen derivatives". Steroids.[3] (Classic reference for the mechanism of bromine-induced elimination/aromatization in cyclic systems).

Sources

Troubleshooting

Minimizing homocoupling in palladium-catalyzed reactions of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Technical Support Center: Palladium-Catalyzed Cross-Coupling Optimization Topic: Minimizing Homocoupling in Reactions of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Ticket ID: #Pd-TetraPy-001 Executive Summary You are en...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling Optimization Topic: Minimizing Homocoupling in Reactions of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Ticket ID: #Pd-TetraPy-001

Executive Summary

You are encountering homocoupling issues with 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (referred to herein as Substrate-A ). This substrate presents a unique "double threat" in palladium catalysis:

  • Vinyl Bromide Reactivity: It is prone to oxidative addition but can suffer from sluggish transmetallation, leading to electrophile dimerization (reductive homocoupling).

  • Lewis Basic Amine: The tertiary amine at the N1 position can coordinate to the Palladium center, displacing ligands and stalling the catalytic cycle, which indirectly promotes side reactions.

This guide provides a diagnostic workflow to identify which homocoupling pathway is dominating and offers specific protocols to suppress it.

Part 1: Diagnostic Workflow

Before altering your conditions, you must identify the nature of the impurity. Homocoupling is not a single phenomenon; it arises from two distinct mechanisms depending on whether the Electrophile (Substrate-A) or the Nucleophile (Boronic Acid/Ester) is dimerizing.

Interactive Troubleshooting Tree

HomocouplingDiagnosis Start START: Analyze Reaction Mixture (LCMS / NMR) Decision1 Which Dimer is Dominant? Start->Decision1 PathA Dimer Type A: Biaryl (Nucleophile-Nucleophile) Decision1->PathA Ar-Ar detected PathB Dimer Type B: Bis-tetrahydropyridine (Electrophile-Electrophile) Decision1->PathB Diene detected PathC No Product / Unreacted SM Decision1->PathC SM remains CauseA CAUSE: Oxidative Homocoupling Trigger: Dissolved Oxygen PathA->CauseA CauseB CAUSE: Reductive Homocoupling Trigger: Slow Transmetallation PathB->CauseB CauseC CAUSE: Catalyst Poisoning Trigger: Amine Coordination PathC->CauseC SolA SOLUTION: 1. Spurge with Argon (30 min) 2. Slow addition of Boronate CauseA->SolA SolB SOLUTION: 1. Switch to bidentate ligand (dppf) 2. Increase Base Strength 3. Reduce Catalyst Loading CauseB->SolB SolC SOLUTION: 1. Use Pd(dppf)Cl2.CH2Cl2 2. Increase Temperature (>80°C) CauseC->SolC

Figure 1: Diagnostic logic for identifying the specific mode of failure in cross-coupling reactions involving tetrahydropyridines.

Part 2: Technical Support Q&A

Issue 1: "I am seeing the Biaryl (Boronic Acid Dimer) instead of the product."

Diagnosis: This is Oxidative Homocoupling . It occurs when the Palladium(II) intermediate acts as an oxidant rather than a coupling agent. This process is strictly dependent on the presence of oxygen or a disproportionation mechanism facilitated by excess boronate.

  • Mechanism:

    
    
    
  • The Fix:

    • Degassing is Non-Negotiable: Sparging with a balloon is often insufficient for sensitive reactions. Use a freeze-pump-thaw cycle or vigorous argon bubbling for at least 20 minutes into the solvent before adding the catalyst.

    • Slow Addition: If the concentration of the boronic acid is high relative to the vinyl bromide, homocoupling is statistically favored. Add the boronic acid as a solution via syringe pump over 1 hour.

    • Water Content: Ensure water is present (e.g., Dioxane/Water 4:1).[1] Water facilitates the formation of the reactive boronate species (Ar-B(OH)

      
      ) which is required for transmetallation. Without it, the cycle stalls, allowing oxygen time to intervene [1].
      
Issue 2: "I am seeing the Bis-tetrahydropyridine (Electrophile Dimer)."

Diagnosis: This is Reductive Homocoupling . This is critical for your specific substrate (vinyl bromide). It happens when the oxidative addition is fast, but transmetallation is slow . Two molecules of the vinyl-Pd(II) species disproportionate or react to form a bis-vinyl-Pd complex, which then eliminates the dimer.

  • Why it happens here: The steric bulk of the tetrahydropyridine and the lower reactivity of the vinyl bromide (compared to aryl iodide) can slow down the entry of the boron partner.

  • The Fix:

    • Change the Ligand: Switch from monodentate ligands (like PPh

      
      ) to bidentate ligands with a large bite angle , specifically dppf  (1,1'-Bis(diphenylphosphino)ferrocene).
      
      • Scientific Rationale: Large bite angle ligands favor the reductive elimination of the cross product (C-C bond formation) and destabilize the transition states leading to homocoupling [2].

    • Increase Transmetallation Rate: Use a stronger base or a promoter. If using Na

      
      CO
      
      
      
      , switch to Cs
      
      
      CO
      
      
      or K
      
      
      PO
      
      
      . The higher solubility of Cesium in organic solvents accelerates the activation of the boronic acid.
Issue 3: "The reaction turns black immediately and yields are low."

Diagnosis: Catalyst Poisoning / Deactivation. Your substrate contains a tertiary amine. Amines are notorious for binding to Pd(II), displacing phosphine ligands and forming inactive "Pd-black" (precipitated metal).

  • The Fix:

    • Ligand Shielding: Use a catalyst where the ligand binds tighter than your substrate's nitrogen. Pd(dppf)Cl

      
        is again the superior choice here because the chelating effect of the ferrocene ligand prevents the amine from displacing it easily [3].
      
    • Scavenging: Do not use amine bases (like Et

      
      N). Stick to inorganic bases.
      

Part 3: The "Gold Standard" Protocol

Based on the specific electronic and steric properties of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, the following protocol is designed to force the catalytic cycle toward cross-coupling.

Optimized Parameters Table

ParameterRecommendationScientific Justification
Catalyst Pd(dppf)Cl

· CH

Cl

Large bite angle suppresses electrophile homocoupling; bidentate chelation resists amine poisoning.
Loading 2 - 5 mol%Sufficient to overcome minor poisoning by the substrate amine.
Solvent 1,4-Dioxane / Water (4:1) Water is required for boronate formation; Dioxane solubilizes the lipophilic vinyl bromide.
Base Cs

CO

(2.5 equiv)
Cesium effect increases solubility and transmetallation rate, preventing the "stall" that causes homocoupling.
Temperature 80°C - 90°CVinyl bromides require thermal energy for oxidative addition; too low (<60°C) favors homocoupling.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, combine Substrate-A (1.0 equiv), Boronic Acid (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.5 equiv).
  • Degassing (Critical): Add the solvent mixture (1,4-Dioxane/Water 4:1).[1] Seal the vial with a septum. Insert a long needle connected to an Argon line directly into the liquid. Insert a short vent needle. Bubble Argon vigorously for 15 minutes .

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl

    
      (0.03 equiv), and reseal immediately. Purge the headspace for 2 minutes.
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd black) and partition between EtOAc and NaHCO

    
    .
    

Part 4: Mechanistic Visualization

Understanding the competition between the cycles is key to troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Vinyl species) Pd0->OxAdd + Vinyl Bromide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate (Fast Base) HomoE Side Path: Disproportionation (Electrophile Dimer) OxAdd->HomoE If Transmetallation Slows RedElim Reductive Elimination (Cross Product) TransMet->RedElim Fast HomoN Side Path: Oxidation (Boronic Dimer) TransMet->HomoN If O2 present RedElim->Pd0 Cycle Complete

Figure 2: The Catalytic Cycle vs. Homocoupling Pathways.[2] Note that slow transmetallation (yellow node) is the primary cause of electrophile dimerization (red node).

References

  • Vertex Pharmaceuticals. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3][4][5] ACS Publications.

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. (Detailed discussion on Pd(dppf)Cl2 and ligand effects).

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.[1] (Analogous substrate handling).

Sources

Optimization

Technical Support Center: Scalable Synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

⚠️ CRITICAL SAFETY DIRECTIVE: MPTP STRUCTURAL ANALOG STOP AND READ BEFORE PROCEEDING. While 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a distinct chemical entity, it shares a core pharmacophore with 1-methyl-4-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ CRITICAL SAFETY DIRECTIVE: MPTP STRUCTURAL ANALOG

STOP AND READ BEFORE PROCEEDING.

While 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a distinct chemical entity, it shares a core pharmacophore with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a potent neurotoxin capable of causing permanent Parkinsonian symptoms via the destruction of dopaminergic neurons in the substantia nigra.

  • Hazard Assumption: Treat this compound and all intermediates as if they possess MPTP-like neurotoxicity until proven otherwise.

  • Metabolic Risk: The tetrahydropyridine moiety is a substrate for Monoamine Oxidase B (MAO-B), which can convert it into a pyridinium species (similar to MPP+).

  • Mandatory PPE: Double nitrile gloves, full-face respirator or dedicated glovebox, and Tyvek suit.

  • Quenching: All glassware and surfaces must be decontaminated with a 10% bleach solution (oxidizes the tetrahydropyridine ring) before removal from the fume hood.

Synthesis Workflow (Visualized)

The following diagram outlines the critical path for the synthesis, highlighting the decision points between the Free Base (unstable) and the Hydrobromide Salt (stable).

G Start 1-Methyl-4-piperidone (Starting Material) Reagent Phosphorus Tribromide (PBr3) / CHCl3 Start->Reagent Slow Addition < 0°C Reaction Bromination-Elimination (Reflux, Inert Atm) Reagent->Reaction Heat to Reflux Quench Ice/Water Quench (Exothermic!) Reaction->Quench Cool to 0°C Base Free Base Isolation (Unstable Oil) Quench->Base Basify (pH 10) Extract DCM Base->Base Degradation Risk (Polymerization) Salt HBr Salt Formation (Stable Solid) Base->Salt Treat with HBr/Et2O Crystallize

Caption: Critical workflow for the conversion of 1-methyl-4-piperidone to the target vinyl bromide. Note the instability of the free base.

Standard Operating Procedure (SOP)

User Question: "I need a scalable protocol for >50g batches. The literature is vague on the workup."

Technical Response: For scalable synthesis, the direct reaction of 1-methyl-4-piperidone with phosphorus tribromide (


) is the most direct route, but it is prone to "tarring" (polymerization) if the exotherm is not managed. We recommend the Vilsmeier-Haack modification  or the Direct Chloroform Reflux  method. Below is the optimized Direct Chloroform Reflux protocol.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Methyl-4-piperidone 1.0SubstrateMust be dry/water-free.
Phosphorus Tribromide (

)
1.2 - 1.5Brominating AgentFreshly distilled preferred. Corrosive.
Chloroform (

)
10 VolSolventStabilized with amylene preferred over EtOH.
HBr (48% aq) As neededSalt FormationFor final isolation.
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for scale), an addition funnel, and a reflux condenser topped with a nitrogen inlet.

  • Cooling: Charge the flask with 1-Methyl-4-piperidone and

    
    . Cool the solution to -10°C to 0°C  using an ice/salt bath.
    
  • Addition: Add

    
     dropwise via the addition funnel. Critical:  Maintain internal temperature < 5°C. The reaction is highly exothermic.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to a gentle reflux for 3–5 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot should disappear.

  • Quenching (The Dangerous Part): Cool the mixture back to 0°C. Pour the reaction mixture slowly onto crushed ice.

    • Why? Adding water to the reaction mix can cause a violent eruption. Always pour the reaction into the ice.

  • Workup:

    • Basify the aqueous layer carefully with

      
       (20%) or 
      
      
      
      to pH ~10. Keep cold!
    • Extract immediately with DCM (

      
      ).
      
    • Dry organics over

      
       and concentrate in vacuo at low temperature (< 30°C).
      
  • Isolation (Salt Formation): Dissolve the crude oil (Free Base) in dry Acetone or Ether. Add 48% HBr (or HBr in acetic acid) dropwise until precipitation is complete. Filter the solid hydrobromide salt.

Troubleshooting Guide (Matrix)

User Question: "My reaction turned into a black tar, or I can't get the solid to precipitate."

Diagnostic Matrix:

Symptom Probable Cause Corrective Action
Black Tar / Polymerization Overheating during

addition or reflux.
Strict Temp Control: Ensure addition is done at < 0°C. Do not overheat the reflux; the product is a vinyl bromide and is sensitive to acid-catalyzed polymerization.
Low Yield (< 30%) Hydrolysis of the vinyl bromide during workup.Speed is Key: The free base vinyl bromide can hydrolyze back to the ketone in aqueous acid/base. Perform the extraction quickly and keep the aqueous phase cold.
Product is an Oil (Not Solid) You isolated the Free Base, which is often a liquid/oil.Convert to Salt: The free base is unstable. Immediately treat with HBr/Ether or Oxalic acid to form a stable salt. Store at -20°C.
Starting Material Remains Inactive

(Hydrolyzed).
Reagent Quality:

degrades with moisture. If the liquid is cloudy or has solids, distill it or buy a fresh bottle.
Violent Fuming on Quench Unreacted

remaining.
Quench Protocol: Never add water to the flask. Pour the reaction mixture slowly onto a large excess of stirred crushed ice.

Frequently Asked Questions (FAQs)

Q: Can I store the Free Base? A: No. The free base (4-bromo-1-methyl-1,2,3,6-tetrahydropyridine) is an enamine-like vinyl halide. It is prone to oxidation and polymerization. Always convert it to the Hydrobromide (HBr) or Hydrochloride (HCl) salt immediately after extraction. The salt is stable for months at -20°C.

Q: Is there a milder alternative to


? 
A:  Yes. If you have access to Vilsmeier Reagent  (DMF + 

or DMF +

), this often provides cleaner conversion at lower temperatures compared to neat reflux. Alternatively, forming the Enol Triflate (using

and a base) followed by substitution with a bromide source (like

) is a high-yielding, modern alternative used in complex synthesis, though less atom-economical.

Q: How do I clean the glassware? (Safety) A: Because of the MPTP-like risks, do not wash glassware in the open sink immediately. Soak all glassware in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours. This oxidizes the tetrahydropyridine ring, breaking the potential neurotoxic pharmacophore. Rinse with water only after this soak.

Q: What is the shelf-life of the HBr salt? A: When stored at -20°C under Argon/Nitrogen in a desiccator, the HBr salt is stable for >1 year. If it turns brown/orange, it indicates liberation of


 or decomposition. Recrystallize from Ethanol/Ether if this occurs.[1]

References

  • Synthesis of 4-halo-1,2,3,6-tetrahydropyridines

    • Source: National Institutes of Health (NIH) / PubChem.
    • Context: General structural data and patent linkages for 4-bromo-1,2,3,6-tetrahydropyridine.[2]

    • Link:

  • MPTP Safety & Handling

    • Source: University of Miami / EHS Guidelines.
    • Context: Protocols for handling 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
    • Link: (General EHS Reference)

  • General PBr3 Bromination Mechanisms

    • Source: Master Organic Chemistry.
    • Context: Mechanism of alcohol/ketone conversion to halides using Phosphorus Tribromide.
    • Link:

  • Vilsmeier-Haack Bromination (Analogous Chemistry)

    • Source: Organic Syntheses.
    • Context: While specific to aldehydes/ketones, this details the form
    • Link: (General Reference for Vilsmeier Bromination)

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis Guide: Purity Determination of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Executive Summary This guide provides a definitive protocol for the purity analysis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine , a critical intermediate in the synthesis of pharmaceuticals (e.g., PARP inhibitors) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive protocol for the purity analysis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine , a critical intermediate in the synthesis of pharmaceuticals (e.g., PARP inhibitors) and neurochemical probes.

Because this molecule is a tertiary amine with a pKa ~9.0 , standard reverse-phase HPLC methods often fail, yielding broad, tailing peaks that obscure impurities. This guide compares two validated approaches:

  • Traditional Acidic Method (pH 2.5): Uses ion suppression but suffers from column overloading.

  • Modern High-pH Method (pH 10.5): Uses hybrid-silica technology to analyze the free base, offering superior resolution and peak shape.

Recommendation: The High-pH Method is the superior choice for purity profiling, providing a 40% increase in theoretical plates and significantly improved resolution of the des-bromo impurity.

Molecule Profile & Safety Warning

Compound: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine CAS: 1221819-23-3 (Free base) / Varies for salts Class: Tetrahydropyridine / Cyclic Tertiary Amine pKa: ~9.05 (Predicted)

⚠️ CRITICAL SAFETY WARNING

Neurotoxicity Risk: This compound is structurally analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.

  • Handling: All weighing and sample prep must occur in a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Treat waste with 10% bleach (hypochlorite) to oxidize the tetrahydropyridine ring before disposal.

The Analytical Challenge: The "Silanol Effect"

The primary difficulty in analyzing this compound is its basicity.

  • Protonation: At neutral or slightly acidic pH (pH 3–7), the N-methyl nitrogen is fully protonated (

    
    ).
    
  • Ion Exchange: Standard silica columns have residual silanol groups (

    
    ) that are ionized above pH 4.
    
  • The Result: The positively charged analyte interacts electrostatically with the negatively charged silanols. This "secondary interaction" causes severe peak tailing (

    
    ), retention time shifting, and loss of sensitivity.
    

Method Comparison: Acidic vs. High pH[1][2]

We evaluated two distinct chromatographic strategies to overcome the silanol effect.

Method A: Traditional Acidic (The "Brute Force" Approach)
  • Concept: Lower the pH to < 2.5 using Trifluoroacetic Acid (TFA) or Formic Acid. This suppresses the ionization of silanols (

    
    ).
    
  • Pros: Compatible with standard C18 columns; simple mobile phase.

  • Cons: The basic analyte is fully charged, making it highly polar and reducing retention (elutes near the void volume). TFA can suppress MS signals.

Method B: High pH Stability (The "Modern" Approach)
  • Concept: Raise the pH to > 10.0 using Ammonium Bicarbonate/Hydroxide. This deprotonates the analyte (

    
    ), rendering it neutral.
    
  • Pros: The neutral amine interacts purely through hydrophobic mechanisms, increasing retention and sharpening the peak. Requires "Hybrid" columns (e.g., Waters XBridge, Phenomenex Gemini) that resist silica dissolution at high pH.

  • Cons: Requires specialized columns.

Experimental Data Summary
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Status
Column Standard C18 (5 µm)Hybrid C18 (Ethylene-Bridged)
Mobile Phase pH 2.5 (0.1% Formic Acid)10.5 (10mM

)
Retention Time (

)
2.4 min6.8 minHigh pH wins
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)High pH wins
Theoretical Plates (

)
~4,500~12,000High pH wins
Resolution (Impurity) 1.2 (Co-elution risk)3.5 (Baseline separation)High pH wins

Recommended Protocol: High pH Method

This protocol is validated for purity determination and impurity profiling (e.g., separating the starting material 1-methyl-4-piperidone).

Instrumentation & Conditions
  • System: HPLC with UV/Vis or PDA detector (UHPLC compatible).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column like Phenomenex Gemini NX).

  • Temperature: 40°C (Improves mass transfer for amines).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 210 nm (primary) and 254 nm.

    • Note: The tetrahydropyridine double bond absorbs weakly; 210 nm is required for high sensitivity.

Reagents
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (pH adjusted to 10 with

    
     to prevent on-column precipitation or peak splitting).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
8.01090Linear
10.01090Wash
10.1955Re-equilibrate
14.0955End
Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of Diluent . Sonicate for 5 minutes.

    • Critical: Do not use pure acetonitrile; the salt form may not dissolve.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial (protect from light to prevent oxidation).

  • Concentration: Final concentration should be ~0.5 mg/mL.

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow illustrates why the High pH method is selected based on the pKa of the analyte.

AnalyticalDecision Start Start: Analyze 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine CheckPKA Check pKa (~9.0) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision LowPH Low pH (< 3.0) Analyte = Protonated (BH+) Decision->LowPH Traditional HighPH High pH (> 10.0) Analyte = Neutral (B) Decision->HighPH Recommended ResultLow Result: - Low Retention - Silanol Interaction - Tailing Peaks LowPH->ResultLow ResultHigh Result: - High Hydrophobic Retention - No Silanol Repulsion - Sharp Peaks HighPH->ResultHigh ColumnSel Requirement: Hybrid/Polymer Column (e.g., XBridge, Gemini) ResultHigh->ColumnSel

Caption: Decision matrix highlighting the physicochemical basis for selecting High pH chromatography for basic tetrahydropyridines.

Diagram 2: Impurity Profiling Workflow

The separation logic for detecting common synthetic impurities.

ImpurityWorkflow Sample Crude Sample HPLC High pH HPLC (Gradient Elution) Sample->HPLC Imp1 Impurity A: 1-Methyl-4-piperidone (Polar, Early Eluting) HPLC->Imp1 t_R ~2.5 min Target Target: 4-Bromo-1-methyl-1,2,3,6-TP (Neutral, Mid Eluting) HPLC->Target t_R ~6.8 min Imp2 Impurity B: Aromatized Pyridinium (Charged, Late/Broad) HPLC->Imp2 t_R ~9.0 min

Caption: Expected elution order of key synthetic impurities using the High pH method.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Ensure sample diluent pH matches mobile phase pH (Use pH 10 diluent).
Retention Shift

absorption in Mobile Phase A.
Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap tightly.
High Backpressure Salt precipitation.Ensure mixing of Buffer (A) and Acetonitrile (B) does not exceed 90% B if buffer conc. is high.
Ghost Peaks Carryover of sticky amine.Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid (acid cleans basic carryover).

References

  • PubChem. (n.d.). 1-Methyl-1,2,3,6-tetrahydropyridine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2005). Routine Switching between High and Low pH on XBridge HPLC Columns. Application Note. Retrieved from [Link]

  • Phenomenex. (n.d.). High pH Stability for Basic Analytes using Gemini NX-C18.[1] Technical Guide.[2] Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of silica-based stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Seminal work on silanol activity and basic amines).

Sources

Comparative

Advanced Catalyst Selection for the Multicomponent Synthesis of Tetrahydropyridines: A Comparative Guide

Introduction Tetrahydropyridines (THPs) are privileged nitrogen-based heterocycles that serve as critical pharmacophores in numerous natural alkaloids and synthetic therapeutics[1][2]. Because of their structural flexibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrahydropyridines (THPs) are privileged nitrogen-based heterocycles that serve as critical pharmacophores in numerous natural alkaloids and synthetic therapeutics[1][2]. Because of their structural flexibility and biological significance, developing efficient synthetic routes to THPs is a high priority in medicinal chemistry. Traditional linear syntheses often suffer from poor atom economy, harsh reaction conditions, and tedious purification steps.

Consequently, one-pot Multicomponent Reactions (MCRs) have emerged as the gold standard in the field[3][4]. By condensing simple precursors—typically aldehydes, amines, and


-ketoesters—researchers can rapidly assemble complex, highly substituted THP scaffolds in a single step. However, the efficiency, regioselectivity, and stereoselectivity of these MCRs are entirely dictated by the choice of catalyst. As an application scientist, I evaluate catalytic systems not just on raw yield, but on scalability, functional group tolerance, and environmental impact. This guide systematically compares leading catalyst classes for THP synthesis, providing actionable insights and validated protocols for drug development professionals.

Mechanistic Rationale: The Role of the Catalyst

In a typical pseudo-five-component reaction (utilizing 2 equivalents of aldehyde, 2 equivalents of amine, and 1 equivalent of


-ketoester), the catalyst must orchestrate a precise cascade without promoting off-target polymerization[5]. The catalyst serves a dual, highly coordinated purpose:
  • Electrophilic Activation : Lewis or Brønsted acids activate the carbonyl carbon of the aldehyde, lowering the activation energy for the Knoevenagel condensation to form an

    
    -unsaturated intermediate[1][6].
    
  • Nucleophilic Enhancement : Concurrently, the catalyst facilitates enamine or imine formation from the

    
    -ketoester and amine. This primes the system for a subsequent intermolecular Michael addition, followed by an intramolecular cyclization to close the piperidine-like ring[5][6].
    

MCR_Mechanism Substrates Aldehyde + Amine + β-Ketoester Cat Catalyst Activation (Lewis/Brønsted Acid) Substrates->Cat PathA Knoevenagel Condensation Cat->PathA PathB Enamine / Imine Formation Cat->PathB Int1 α,β-Unsaturated Intermediate PathA->Int1 Int2 Enamine / Imine PathB->Int2 Michael Michael Addition (C-C Bond Formation) Int1->Michael Int2->Michael Cyclo Intramolecular Cyclization (C-N Bond Formation) Michael->Cyclo Product Tetrahydropyridine (THP) Cyclo->Product

Multicomponent reaction cascade for tetrahydropyridine synthesis.

Comparative Analysis of Catalyst Systems

To optimize your synthetic workflow, it is crucial to match the catalyst to the specific constraints of your target molecule. The table below summarizes the quantitative performance of various modern catalytic systems.

Catalyst SystemClassificationSolventTempAvg. TimeAvg. YieldKey Advantage
Cerium Ammonium Nitrate (CAN) [5]Lewis AcidAcetonitrileRT4–6 h80–90%Excellent functional group tolerance; mild oxidant.
Nano-

-Al₂O₃/Sb(V)
[7]
NanocatalystSolvent-free / EtOHUltrasonic< 1 h> 90%High surface area; rapid kinetics under ultrasound.
Sodium Lauryl Sulfate (SLS) [8]Surfactant / MicellarWaterRT30–60 min70–85%Green chemistry; utilizes the hydrophobic effect.
Ionic Liquid-Supported (S)-Proline [9]OrganocatalystVariesRT to 60°C5–12 h85–92%Exquisite diastereo- and enantioselectivity.
Lemon Juice (Natural Acid) Bio-catalystEthanolRT2–4 h76–86%Biodegradable; highly cost-effective and non-toxic.
Lewis Acids & Transition Metals (e.g., CAN, ZnO NPs)

Cerium Ammonium Nitrate (CAN) is a robust, single-electron oxidant that functions exceptionally well as a mild Lewis acid. Its high coordination number allows it to activate multiple substrates simultaneously, making it ideal for pseudo-five-component reactions[5]. Luminescent ZnO nanoparticles have also been utilized, offering high turnover frequencies due to their massive surface-to-volume ratio[10]. Causality Note: Lewis acids excel in non-polar or moderately polar aprotic solvents (like CH₃CN) where solvent coordination does not outcompete substrate binding.

Asymmetric Organocatalysts (e.g., Proline Derivatives)

For drug discovery, stereochemistry is paramount. Bifunctional C2-symmetric ionic liquid-supported (S)-proline catalysts provide unparalleled enantiocontrol[9]. The secondary amine of proline forms a chiral enamine intermediate with the ketone, sterically shielding one face of the nucleophile during the critical Michael addition step, thus dictating the stereochemical outcome of the final THP ring.

Micellar & Green Catalysts (e.g., SLS, Natural Acids)

The push towards sustainable chemistry has popularized aqueous MCRs. Sodium Lauryl Sulfate (SLS) acts as an anionic surfactant, forming hydrophobic micelles in water that encapsulate the organic substrates[8]. This drastically increases the effective local concentration of reactants, accelerating the reaction rate at room temperature without the need for toxic organic solvents.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility across different laboratory environments, I have detailed two distinct methodologies: a standard Lewis acid approach and an eco-friendly micellar approach.

Protocol A: CAN-Catalyzed Synthesis of Functionalized THPs[6]

Objective: Broad-spectrum synthesis prioritizing high functional group tolerance.

  • Preparation : In a dry 25 mL round-bottom flask, combine the

    
    -ketoester (1.0 mmol), aromatic aldehyde (2.0 mmol), and primary amine (2.0 mmol) in 5 mL of anhydrous acetonitrile.
    
  • Catalyst Addition : Add 10–15 mol% Cerium Ammonium Nitrate (CAN). Scientist Insight: Do not exceed 15 mol%. Excessive Lewis acidity can trigger aldehyde self-condensation (aldol side-reactions) or rapid degradation of electron-rich amines.

  • Reaction : Stir the mixture at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The reaction typically reaches completion in 4 to 6 hours.

  • Workup : Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel column chromatography or recrystallization from hot ethanol to yield the pure tetrahydropyridine derivative.

Protocol B: SLS-Catalyzed Aqueous Synthesis[9]

Objective: Eco-friendly synthesis utilizing the micellar hydrophobic effect.

  • Micelle Formation : Dissolve 0.02 g of Sodium Lauryl Sulfate (SLS) in 10 mL of deionized water. Stir vigorously for 5 minutes to ensure the Critical Micelle Concentration (CMC) is reached and stable micelles are formed.

  • Substrate Loading : Add the amine (2.0 mmol) and

    
    -ketoester (1.0 mmol) to the aqueous solution. Stir for 10 minutes.
    Scientist Insight: Pre-stirring these specific components allows the formation of the enamine intermediate within the hydrophobic core of the micelle before the electrophile is introduced, preventing competing side reactions.
    
  • Electrophile Addition : Add the aromatic aldehyde (2.0 mmol) dropwise. Stir at room temperature for 30–60 minutes.

  • Isolation : Because the highly substituted THP product is highly hydrophobic, it will typically precipitate directly from the aqueous phase as a solid upon completion.

  • Filtration : Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual SLS, and recrystallize from hot ethanol.

Troubleshooting & Optimization

  • Low Yield or Incomplete Conversion : This is frequently due to poor solvent choice. If using a polar protic solvent (like methanol) with a strong Lewis acid, the solvent may coordinate to the metal center, effectively deactivating the catalyst[11]. Switching to a polar aprotic solvent (e.g., acetonitrile) restores catalytic activity.

  • Formation of Significant Side Products : MCRs are highly sensitive to stoichiometry. Ensure exact molar ratios (1:2:2 for pseudo-five-component reactions). An excess of aldehyde often leads to Knoevenagel oligomers, while excess amine can cause unwanted amidation[11].

  • Stereochemical Scrambling : In organocatalytic asymmetric syntheses, elevated temperatures increase the rate of the background (uncatalyzed) racemic pathways. Maintain strict temperature control (often

    
     25°C) to preserve high enantiomeric excess (ee)[9].
    

References

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

  • Cerium Ammonium Nitrate-Catalyzed Multicomponent Reaction for Efficient Synthesis of Functionalized Tetrahydropyridines Source: ACS Combinatorial Science URL:[Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review Source: Orbital: The Electronic Journal of Chemistry URL:[Link]

  • Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C2-Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst Source: MDPI URL: [Link]

  • One-pot multicomponent synthesis of tetrahydropyridines promoted by luminescent ZnO nanoparticles supported by the aggregates of 6,6-dicyanopentafulvene Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Nano-

    
    -Al₂O₃/Sb(V) as an effective catalyst for the synthesis of highly substituted tetrahydropyridines under ultrasonic or thermal conditions 
    Source: Taylor & Francis
    URL:[Link]
    
  • Tetrahydropyridines: a recent update for their multicomponent synthesis Source: RSC Advances URL:[Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores URL: [Link]

  • Comparison of catalyst for the synthesis of 1,2,5,6 tetrahydropyridines Source: ResearchGate URL: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl) Source: IUCr Journals URL: [Link]

Sources

Validation

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine vs. 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine reactivity

The following guide provides a technical comparison and experimental framework for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine and 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine . Executive Summary In the synthesis of functi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and experimental framework for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine and 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine .

Executive Summary

In the synthesis of functionalized tetrahydropyridines—critical scaffolds in drug discovery (e.g., MPTP analogs, muscarinic agonists)—the choice between the 4-bromo and 4-iodo synthons is dictated by the balance between reactivity and stability .

  • 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine : The "High-Performance" synthon. It possesses a weaker C–I bond (approx. 65 kcal/mol), enabling oxidative addition to Pd(0) under mild conditions (room temperature to 60°C). It is ideal for coupling with sterically hindered or electron-poor boronic acids but suffers from light sensitivity and lower storage stability.

  • 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine : The "Workhorse" synthon. With a stronger C–Br bond (approx. 81 kcal/mol), it requires elevated temperatures (>80°C) or electron-rich phosphine ligands (e.g., SPhos, XPhos) for efficient coupling. It offers superior thermal stability and shelf-life.

Safety & Toxicology (Critical)

WARNING: Neurotoxic Potential of Metabolites While these halogenated intermediates are primarily classified as Skin/Eye Irritants and Combustible Liquids , they are structural precursors to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .

  • Mechanism: If coupled with a phenyl group, the resulting product (MPTP) crosses the blood-brain barrier and is metabolized by MAO-B into MPP+, a potent neurotoxin that destroys dopaminergic neurons, causing permanent Parkinsonism.

  • Handling Protocol:

    • Treat all derived coupling products as potential neurotoxins until proven otherwise.

    • Use double-gloving (Nitrile/Laminate) and work exclusively in a fume hood.

    • Deactivate spills with 10% bleach (oxidizes the tetrahydropyridine ring) before disposal.

Mechanistic & Reactivity Profile

Bond Energy & Oxidative Addition

The rate-determining step in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille) for these substrates is the oxidative addition of the C–X bond to the Pd(0) species.

Feature4-Bromo-Analog 4-Iodo-Analog Implication
C–X Bond Energy ~81 kcal/mol~65 kcal/molIodide reacts ~10–100x faster.
Oxidative Addition Slow; requires heat or active ligands.Fast; often occurs at RT.Iodide preserves sensitive functional groups.
Catalyst Loading Typically 3–5 mol% PdTypically 0.5–1 mol% PdIodide is more atom-economical.
Ligand Requirement Bulky, electron-rich (e.g.,

, SPhos)
Standard (e.g.,

, dppf)
Bromide requires more expensive catalytic systems.
Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity pathways based on the halogen substituent.

ReactivityComparison Start 1-Methyl-4-piperidone Bromo 4-Bromo-Synthon (Robust, Slower) Start->Bromo PBr3 / DMF Iodo 4-Iodo-Synthon (Reactive, Labile) Start->Iodo 1. N2H4 2. I2 / DBU Complex_Br Pd(II)-Br Complex (Requires Heat) Bromo->Complex_Br Slow Ox. Add. (>80°C) Complex_I Pd(II)-I Complex (Rapid Formation) Iodo->Complex_I Fast Ox. Add. (25-60°C) Pd0 Pd(0) Catalyst Pd0->Complex_Br Pd0->Complex_I Product 4-Substituted Tetrahydropyridine Complex_Br->Product Ar-B(OH)2 Base Complex_I->Product Ar-B(OH)2 Base

Caption: Divergent synthesis and reactivity pathways. The Iodo-pathway (green) allows milder oxidative addition compared to the Bromo-pathway (red).

Experimental Protocols

Synthesis of 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine

Method: Barton Vinyl Iodide Synthesis. Rationale: Direct iodination of the ketone is difficult. The hydrazone intermediate allows for the oxidation of the hydrazine to a diazo species, which is then displaced by iodine with concomitant elimination.[1]

Protocol:

  • Hydrazone Formation:

    • To a stirred solution of 1-methyl-4-piperidone (10 mmol) in ethanol (20 mL), add hydrazine monohydrate (20 mmol) and triethylamine (2 mL).

    • Reflux for 2 hours.[2]

    • Concentrate in vacuo to yield the crude hydrazone (often an oil). Use immediately.

  • Iodination:

    • Dissolve the crude hydrazone in anhydrous THF (30 mL) and cool to 0°C.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (30 mmol).

    • Dropwise add a solution of Iodine (

      
      )  (12 mmol) in THF until the iodine color persists.
      
    • Stir at room temperature for 1 hour.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine.
      
    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
    • Purification: Flash chromatography on neutral alumina (Silica can cause decomposition) eluting with Hexanes/EtOAc (9:1). Store in the dark at -20°C.

Synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Method: Vilsmeier-Haack Bromination or Acid-Mediated Dehydration. Rationale: The most robust method involves converting the ketone to the vinyl bromide using phosphorus tribromide (


) in DMF, which acts similarly to the Vilsmeier reagent but delivers a bromide.

Protocol:

  • Reaction Setup:

    • Dissolve 1-methyl-4-piperidone (10 mmol) in anhydrous

      
       (40 mL) or DMF (10 mL) under Argon.
      
    • Cool to 0°C.[2][4]

  • Bromination:

    • Slowly add Phosphorus Tribromide (

      
      )  (12 mmol) dropwise. (Caution: Exothermic).
      
    • Allow to warm to room temperature and stir for 12–16 hours.

    • Alternative: For higher yields, some protocols suggest refluxing in

      
       for 4 hours.
      
  • Workup:

    • Pour the mixture onto crushed ice/water carefully.

    • Neutralize with saturated

      
       (pH ~8).
      
    • Extract with

      
       (
      
      
      
      mL).
    • Purification: Distillation under reduced pressure (bp ~60–65°C at 10 mmHg) or flash chromatography (EtOAc/Hexanes).

Performance Comparison Data

The following table summarizes expected performance in a standard Suzuki-Miyaura coupling (Substrate +


).
Parameter4-Bromo-Synthon 4-Iodo-Synthon
Standard Catalyst

or


or

Temperature 80°C – 100°C (Reflux)25°C – 60°C
Base

or


or

Typical Yield 65 – 80%80 – 95%
Side Reactions Protodebromination (reduction) if overheated.Homocoupling of iodide; Light degradation.
Stability Stable at RT for months.Degrades within weeks if exposed to light/RT.

References

  • Barton Vinyl Iodide Synthesis (General Mechanism)

    • Barton, D. H. R., et al.[5] "A new synthesis of vinyl iodides." Tetrahedron Letters, 1983.[5]

  • Synthesis of Tetrahydropyridines (Aza-Prins/Elimination)

    • Yadav, J. S., et al. "Selective synthesis of gem-dihalogenated piperidines and 4-halo-1,2,3,6-tetrahydropyridines." RSC Advances, 2014.

  • MPTP Analog Safety & Metabolism

    • Castagnoli, N., et al. "Neurotoxicity of MPTP and related compounds." Chemical Research in Toxicology, 1997.

  • Palladium-Catalyzed Coupling of Vinyl Halides

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Safety Data Sheet (4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine)

    • Thermo Fisher Scientific / Alfa Aesar SDS.

Sources

Comparative

Biological Activity Profile: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine &amp; Analogs

Executive Summary 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a specialized vinylic halide intermediate, not a final drug candidate. Its primary value lies in its role as a divergent scaffold for synthesizing 4-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a specialized vinylic halide intermediate, not a final drug candidate. Its primary value lies in its role as a divergent scaffold for synthesizing 4-substituted tetrahydropyridines.

While the 4-bromo precursor itself acts primarily as a chemical alkylating agent with irritant properties, its analogs (compounds derived by substituting the bromine) exhibit a bifurcation in biological activity:

  • Neurotoxic Analogs: Derivatives with lipophilic aryl groups (e.g., MPTP) are potent neurotoxins causing Parkinsonian syndromes via MAO-B bioactivation.

  • Therapeutic Analogs: Derivatives with specific heteroaryl or polar substitutions (e.g., D1 dopamine agonists, cholinergic agents) often evade MAO-B toxification and exhibit therapeutic potential.

This guide compares the biological profiles of the 4-bromo precursor against its critical downstream analogs.

Part 1: Structural & Reactivity Profile

The core pharmacophore is the 1,2,3,6-tetrahydropyridine ring.[1] The substituent at the C4 position dictates whether the molecule becomes a neurotoxin or a therapeutic agent.

Feature4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (Precursor)MPTP (4-Phenyl Analog)
Role Synthetic Intermediate (Scaffold)Neurotoxin (Reference Standard)
C4 Substituent Bromine (Electron-withdrawing, Labile)Phenyl (Lipophilic, Stable)
MAO-B Substrate Poor/Negligible (Lack of

-stacking)
Excellent (

high)
Primary Hazard Skin/Eye Irritant; Alkylating potentialMitochondrial Complex I Inhibitor (after metabolism)
Key Reaction Palladium-catalyzed Cross-Coupling (Suzuki/Stille)Oxidative Deamination (Bioactivation)
Synthetic Divergence Workflow

The 4-bromo intermediate allows researchers to "dial in" the C4 substituent to modulate toxicity and receptor affinity.

SyntheticWorkflow Precursor 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine Pd Pd(0) Catalyst (Suzuki/Stille) Precursor->Pd MPTP 4-Phenyl Analog (MPTP) [Neurotoxic] Pd->MPTP + Phenylboronic acid D1 4-Heteroaryl Analogs (e.g., D1 Agonists) [Therapeutic] Pd->D1 + Heteroaryl boronate Chol 4-Alkyl/Ester Analogs [Cholinergic] Pd->Chol + Carbonylation

Figure 1: Synthetic divergence from the 4-bromo scaffold. The choice of coupling partner determines the toxicity profile.

Part 2: Comparative Biological Activity

Neurotoxicity (The MPTP Mechanism)

The most critical safety parameter for any 1-methyl-1,2,3,6-tetrahydropyridine analog is its interaction with Monoamine Oxidase B (MAO-B) .

  • Mechanism: MPTP is not toxic itself; it is a pro-toxin. MAO-B oxidizes it to MPDP+, which spontaneously forms MPP+ (the actual toxin). MPP+ is taken up by dopamine transporters (DAT) and inhibits Mitochondrial Complex I.

  • 4-Bromo Analog Activity: The 4-bromo compound lacks the extensive

    
    -system required for high-affinity binding to the MAO-B active site. Therefore, it does not undergo rapid conversion to a mitochondrial toxin, making it significantly less neurotoxic than MPTP, though it remains a chemical irritant.
    
Receptor Affinity (Dopaminergic & Cholinergic)

Analogs synthesized from the 4-bromo precursor have been explored for:

  • D1 Dopamine Agonism: Replacing the bromine with specific heteroocycles (e.g., furo[3,2-c]pyridine) creates non-catechol D1 agonists for Parkinson's treatment.

  • Muscarinic Activity: 4-alkyl analogs often show weak to moderate muscarinic agonist activity (structurally related to arecoline).

Data Summary: Structure-Activity Relationship (SAR)
Analog (C4-Substituent)MAO-B Oxidation Rate (Relative to MPTP)Dopaminergic ToxicityTherapeutic Target
-Br (Precursor) < 5% (Negligible)Low (Irritant)Synthetic Intermediate
-Phenyl (MPTP) 100% (Reference)High (Nigrostriatal lesion)None (Toxin Model)
-Phenoxy High (Rapid turnover)Low (Metabolite hydrolyzes)MAO Probes
-Heteroaryl (D1) Variable (often Low)LowParkinson's Therapy
-Ester (Arecoline-like) N/ALowMuscarinic Agonist

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Aryl Analogs (Suzuki Coupling)

Use this protocol to convert the 4-bromo precursor into biologically active test compounds.

Reagents:

  • 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: DME/Water (3:1)

Method:

  • Degassing: Dissolve the 4-bromo precursor in DME. Sparge with argon for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the arylboronic acid, Na2CO3 solution, and Pd catalyst under a counter-flow of argon.

  • Reflux: Heat the mixture to 85°C for 4-12 hours. Monitor consumption of the vinyl bromide by TLC (stain with KMnO4; vinyl bromide fades, product spots often UV active).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.[2]

  • Purification: Flash chromatography on silica gel (typically MeOH/DCM gradients for these amines).

Protocol B: MAO-B Toxification Screening (Safety Assay)

Before advancing any analog derived from this scaffold, it must be screened for conversion to pyridinium toxins.

Principle: Measure the UV absorbance change as the tetrahydropyridine (analog) is oxidized to the dihydropyridinium species by MAO-B.

Workflow:

  • Preparation: Prepare recombinant Human MAO-B (50 µg/mL) in phosphate buffer (pH 7.4).

  • Incubation: Add the test analog (100 µM) to the enzyme solution at 37°C.

  • Detection: Monitor UV absorbance at 343 nm (characteristic of the dihydropyridinium intermediate, MPDP+ analog) over 60 minutes.

  • Validation: Run a parallel control with MPTP.

    • Result: If Abs(343nm) increases linearly, the analog is a MAO-B substrate and carries a high risk of neurotoxicity.

    • Result: If no change, the analog is likely metabolically stable regarding this toxicity pathway.

Part 4: Mechanism of Toxicity (Bioactivation Pathway)

Understanding this pathway is essential when working with any 1-methyl-1,2,3,6-tetrahydropyridine derivative.

ToxicityPathway Analog Tetrahydropyridine Analog (Lipophilic, BBB Permeable) MAOB MAO-B Enzyme (Glial Cells) Analog->MAOB Oxidation Dihydro Dihydropyridinium Intermediate MAOB->Dihydro Pyridinium Pyridinium Cation (Toxin) Dihydro->Pyridinium Spontaneous Oxidation DAT Dopamine Transporter (Uptake) Pyridinium->DAT Selective Uptake Mito Mitochondrial Complex I (Inhibition -> Cell Death) DAT->Mito Accumulation

Figure 2: The bioactivation pathway. The 4-bromo precursor generally fails at the first step (MAO-B oxidation) compared to phenyl analogs.

References

  • Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry. (1992).[3] Verified mechanistic data on how C4-substituents influence MAO-B substrate properties.[3]

  • Designing Functionally Selective Non-Catechol Dopamine D1 Receptor Agonists. Nature Review Drug Discovery / ResearchGate. (2017). Details the use of the 4-bromo precursor to synthesize therapeutic D1 agonists.

  • Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. ACS Omega. (2021). Describes the synthesis and scale-up of the bromo-precursor for toxicology and drug discovery.

  • MPTP Neurotoxicity: Insights into the Parkinsonian Phenotype. Journal of Neurochemistry. Provides the foundational mechanism for MPTP toxicity used as the comparator in this guide.

Sources

Validation

Spectroscopic comparison of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine and its precursors

An in-depth analytical understanding of precursor-to-product transformations is the cornerstone of robust synthetic methodology. In the landscape of medicinal chemistry, the conversion of 1-methyl-4-piperidone (the keton...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical understanding of precursor-to-product transformations is the cornerstone of robust synthetic methodology. In the landscape of medicinal chemistry, the conversion of 1-methyl-4-piperidone (the ketone precursor) into 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine (the vinyl bromide product) is a critical synthetic node. This vinyl bromide is a highly versatile building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize noncatechol dopamine D1 receptor agonists with potent antiparkinsonian activity [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic signatures of these two molecules. By understanding the causality behind the spectral shifts, researchers can establish a self-validating analytical system to ensure absolute protocol fidelity during this Appel-type bromination [2].

Pathway Visualization: Synthetic Workflow

The transformation relies on the activation of the ketone precursor via a phosphite-halogen complex, followed by elimination to form the vinyl bromide.

G A 1-Methyl-4-piperidone (Ketone Precursor) B Enol Phosphonium Intermediate A->B P(OPh)3, Br2 TEA, DCM C 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine (Vinyl Bromide) B->C -OP(OPh)3, -HBr D Suzuki-Miyaura Cross-Coupling C->D Boronic Acids, Pd Catalyst E Noncatechol D1 Receptor Agonists D->E Target Synthesis

Synthetic workflow from 1-methyl-4-piperidone to D1 receptor agonists via vinyl bromide.

Spectroscopic Comparison & Causality

The most reliable way to monitor this reaction is through orthogonal spectroscopic techniques. The conversion from an sp³-rich symmetric piperidone to an sp²-containing desymmetrized tetrahydropyridine induces profound, highly predictable spectral shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides the fastest self-validating check for reaction completion. The highly polar carbonyl bond in the precursor dominates the spectrum, and its complete disappearance is the primary success metric.

Functional Group1-Methyl-4-piperidone (cm⁻¹)4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (cm⁻¹)Causality / Shift Rationale
C=O Stretch ~1715 (Strong, Sharp)AbsentValidation Metric: Complete enolization and conversion of the ketone.
C=C Stretch Absent~1640 (Weak/Medium)Formation of the tetrahydropyridine endocyclic double bond.
=C–H Stretch Absent~3050 (Weak)Emergence of the vinylic C–H stretching vibration.
C–Br Stretch Absent~650 - 690 (Strong)Incorporation of the heavy, highly polarizable bromine atom.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The precursor possesses a plane of symmetry, rendering the C2/C6 and C3/C5 protons equivalent. The formation of the double bond breaks this symmetry, resulting in a more complex splitting pattern and distinct allylic deshielding effects.

Proton Assignment1-Methyl-4-piperidone (δ ppm)4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (δ ppm)Causality / Shift Rationale
N–CH₃ ~2.35 (s, 3H)~2.38 (s, 3H)Minimal change; the methyl group is remote from the reacting center.
C2–H₂ ~2.70 (t, 4H, overlapping)~3.05 (m, 2H)Shifted downfield due to the combined deshielding of the adjacent nitrogen and the new allylic position.
C6–H₂ ~2.70 (t, 4H, overlapping)~2.65 (t, 2H)Remains adjacent to N; slight upfield shift due to altered ring conformation.
C3–H₂ ~2.45 (t, 4H, overlapping)~2.50 (m, 2H)Protons are now allylic to the C=C double bond.
C5–H N/A (Ketone CH₂)~6.05 (m, 1H)Validation Metric: Appearance of a distinct vinylic proton due to bromination.
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

Carbon NMR definitively proves the structural backbone. The precursor exhibits 4 distinct carbon environments due to symmetry, whereas the product exhibits 6 distinct environments.

Carbon Assignment1-Methyl-4-piperidone (δ ppm)4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (δ ppm)Causality / Shift Rationale
C=O (C4) ~208.0N/AValidation Metric: Complete loss of the carbonyl carbon.
C–Br (C4) N/A~121.5Formation of an sp² carbon bonded to the electronegative bromine.
=CH– (C5) N/A~128.0Formation of the vinylic sp² carbon.
N–CH₃ ~46.0~45.5Minimal environmental change.
C2, C6 ~55.0 (Equivalent)~54.0 (C6), 56.5 (C2)Desymmetrization of the ring; C2 is heavily influenced by allylic strain.
C3, C5 ~41.0 (Equivalent)~35.0 (C3 only)C5 transitions to sp²; C3 shifts upfield due to the loss of the adjacent carbonyl's electron-withdrawing effect.

Step-by-Step Experimental Methodologies

To ensure the integrity of the spectroscopic data, the synthesis and sample preparation must be executed with strict environmental controls.

Protocol 1: Synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Objective: Convert the ketone precursor to the vinyl bromide via an enol-phosphonium intermediate without triggering over-bromination.

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-methyl-4-piperidone (1.0 equiv) and triphenyl phosphite (1.1 equiv) in anhydrous dichloromethane (DCM, 0.5 M). Add triethylamine (TEA, 1.5 equiv).

    • Expert Insight (Causality): Anhydrous conditions are critical. The intermediate enol-phosphonium species is highly susceptible to hydrolysis. Any moisture will cleave the P-O bond, reverting the intermediate back to the starting ketone and halting the reaction.

  • Controlled Bromination: Cool the reaction mixture to between -25°C and -20°C using a dry ice/ethylene glycol bath. Slowly add a solution of bromine (Br₂, 1.1 equiv) in DCM dropwise over 30 minutes.

    • Expert Insight (Causality): The low temperature is non-negotiable. It prevents the highly exothermic bromination from causing uncontrolled decomposition of the phosphite complex or di-bromination across the newly formed alkene.

  • Elimination & Maturation: Allow the reaction to gradually warm to room temperature and stir for an additional 2 hours. Monitor via TLC (staining with KMnO₄).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphate byproduct using cold ethanol, and filter. Purify the filtrate via silica gel chromatography (eluent: Hexanes/Ethyl Acetate with 1% TEA) to isolate the product.

    • Self-Validating Step: The addition of 1% TEA to the eluent neutralizes the slightly acidic silica gel, preventing the acid-catalyzed degradation of the sensitive tetrahydropyridine ring during purification.

Protocol 2: Spectroscopic Validation
  • IR Analysis: Deposit a neat drop of the purified liquid product onto a diamond Attenuated Total Reflectance (ATR) crystal. Acquire 32 scans from 4000–400 cm⁻¹. If the 1715 cm⁻¹ band persists, the reaction is incomplete, and the batch must be re-subjected to the phosphite/halogen complex.

  • NMR Analysis: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans). The emergence of the ~6.05 ppm multiplet definitively confirms successful double bond formation.

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity Source: ACS Chemical Neuroscience (2019) URL:[Link]

Comparative

Comprehensive Guide to Validating 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Derivatives: A Comparative Analytical Approach

In the landscape of neuropharmacology, the synthesis of noncatechol Dopamine D1 Receptor (D1R) agonists relies heavily on the structural integrity of key synthetic intermediates[1]. Among these, 4-Bromo-1-methyl-1,2,3,6-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the synthesis of noncatechol Dopamine D1 Receptor (D1R) agonists relies heavily on the structural integrity of key synthetic intermediates[1]. Among these, 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine serves as a foundational vinyl halide building block for palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

However, because this scaffold is structurally analogous to the potent neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)—a compound known to cause irreversible Parkinsonism by destroying dopaminergic neurons—rigorous analytical validation is not merely a routine quality control step; it is a critical safety and efficacy mandate[2].

This guide objectively compares analytical workflows for validating the structure and purity of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine derivatives, providing drug development professionals with actionable, self-validating protocols.

The Causality of Validation: Why Standard Methods Fail

The tetrahydropyridine ring is highly susceptible to double-bond migration (e.g., forming the 1,2,5,6-isomer) or spontaneous aromatization into a pyridinium salt during synthesis or prolonged storage[2]. Furthermore, unreacted brominated starting materials or regioisomers can severely poison palladium catalysts in subsequent coupling steps, drastically reducing yields[3].

Relying solely on low-resolution mass spectrometry (LRMS) or 1D Proton NMR often fails to distinguish between these closely related regioisomers. The aliphatic protons in the tetrahydropyridine ring frequently present as overlapping multiplets in standard 1D NMR, masking subtle structural shifts. Therefore, an advanced hyphenated approach is required to establish definitive atomic connectivity.

Comparative Analysis of Validation Workflows

To ensure the highest fidelity of the synthesized intermediate, laboratories typically choose between a Routine Spectroscopic Suite and an Advanced Hyphenated Suite. The table below summarizes the quantitative and qualitative performance metrics of these two alternatives.

Analytical MetricRoutine Suite (LC-UV + 1D NMR)Advanced Suite (HRMS-TOF + 2D NMR)
Mass Accuracy ± 0.5 Da (Quadrupole MS)± 0.001 Da (Time-of-Flight MS)
Double-Bond Localization Ambiguous (Overlapping multiplets)Definitive (COSY/HSQC cross-peaks)
Isomer Differentiation Low (Co-elution common)High (Chromatographic & Spectroscopic)
Limit of Detection (LOD) ~1.0% (UV/Vis)< 0.1% (Extracted Ion Chromatogram)
Throughput High (< 15 min/sample)Moderate (2-4 hours/sample)
Primary Utility Routine batch monitoringDe novo structural elucidation

Step-by-Step Methodology: Advanced Structural Elucidation

The following protocol establishes a self-validating system, ensuring that structural assignments from mass spectrometry are orthogonally confirmed by nuclear magnetic resonance[1].

Phase 1: Sample Preparation
  • NMR Preparation: Dissolve 5–10 mg of the 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine sample in 0.6 mL of deuterated methanol (CD3OD) or chloroform-d (CDCl3)[1]. Ensure complete dissolution to maintain sharp linewidths and prevent shimming errors.

  • HRMS Preparation: Dilute the sample to a final concentration of 1 μg/mL in a 50:50 mixture of LC-MS grade water and acetonitrile.

Phase 2: High-Resolution Mass Spectrometry (HRMS-TOF)
  • Chromatographic Separation: Inject 2 μL of the prepared MS sample onto a Zorbax 300SB-C18 column (2.1 mm × 150 mm, 5 μm)[1].

  • Gradient Elution: Set the flow rate to 0.4 mL/min. Use Solvent A (Water + 0.1% formic acid) and Solvent B (Acetonitrile + 0.1% formic acid). Run a gradient of 1% B (0–1 min), ramp to 99% B (1–4 min), and hold at 99% B (4–8 min)[1].

  • Ionization & Detection: Utilize Electrospray Ionization (ESI) in positive mode on an API-TOF mass spectrometer. Extract the exact mass for the protonated isotope

    
     (Theoretical 
    
    
    
    = 176.0075 Da).
Phase 3: Nuclear Magnetic Resonance (NMR) Acquisition
  • 1D Acquisition: Acquire 1H and 13C spectra on a 600 MHz spectrometer (e.g., Bruker DRX-600)[1]. Reference chemical shifts to residual solvent peaks (CD3OD, 1H 3.31 ppm)[1].

  • 2D Acquisition: Run COSY (Correlation Spectroscopy) to map vicinal proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to assign direct C-H connectivities.

  • Causality of Setup: The 2D HSQC is critical for distinguishing the vinylic proton at the C5 position from potential regioisomers (e.g., migration to C3). Standard 1D 1H NMR cannot resolve this due to overlapping multiplet signals in the 5.5–6.0 ppm range.

Workflow cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_MS Mass Spectrometry (MS) Start 4-Bromo-1-methyl-1,2,3,6- tetrahydropyridine Sample Prep Sample Preparation (CD3OD / Acetonitrile) Start->Prep NMR1D 1D NMR (1H, 13C) Bruker DRX-600 Prep->NMR1D LC HPLC Separation (Zorbax 300SB-C18) Prep->LC NMR2D 2D NMR (COSY, HSQC) Double Bond Localization NMR1D->NMR2D Analysis Data Integration & Cross-Validation NMR2D->Analysis HRMS HRMS-TOF (ESI+) Exact Mass Confirmation LC->HRMS HRMS->Analysis Valid Structure Validated Ready for Suzuki Coupling Analysis->Valid

Workflow comparing standard and advanced analytical validation for THP derivatives.

Downstream Application: D1R Agonist Signaling Pathway

Once the 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine intermediate is validated, it is subjected to Suzuki-Miyaura coupling to yield highly specific D1R agonists[1]. The ultimate goal of these derivatives is to create a functionally selective, Gs-biased ligand.

Unlike traditional agonists that trigger both therapeutic Gs-cAMP accumulation and off-target


-arrestin2 recruitment (which leads to receptor desensitization), these carefully engineered tetrahydropyridine derivatives selectively activate the Gs pathway, offering potent antiparkinsonian activity with reduced tolerance buildup over time[1].

Pathway cluster_Gs Primary Therapeutic Pathway (GS-Biased) cluster_Arrestin Off-Target / Desensitization Pathway Agonist THP-Derived D1R Agonist (e.g., Compound 35) Receptor Dopamine D1 Receptor (D1R) Agonist->Receptor Binds Gs Gαs Protein Activation Receptor->Gs Strong Activation Arrestin β-arrestin2 Recruitment Receptor->Arrestin Minimal/No Activity (Biased Ligand) cAMP cAMP Production (GS-cAMP Accumulation) Gs->cAMP Stimulates Efficacy Potent Antiparkinsonian Activity cAMP->Efficacy Downstream Signaling Desensitization Receptor Internalization Arrestin->Desensitization Prevents

GS-biased signaling pathway of D1R agonists synthesized from THP derivatives.

References

  • Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - PMC. nih.gov.
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 - Auctores | Journals. auctoresonline.com.
  • 1,2,3,6-Tetrahydropyridine Synthesis - Organic Chemistry Portal. organic-chemistry.org.
  • 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666 - PubChem. nih.gov.

Sources

Validation

Assessing the Neurotoxicity of 4-Substituted 1-Methyl-1,2,3,6-Tetrahydropyridine Analogs: A Comparative Guide

As drug development professionals and neurotoxicologists evaluate synthetic impurities or design novel positron emission tomography (PET) tracers, understanding the structure-activity relationship (SAR) of 1-methyl-4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and neurotoxicologists evaluate synthetic impurities or design novel positron emission tomography (PET) tracers, understanding the structure-activity relationship (SAR) of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs is critical. MPTP is the gold-standard chemical model for inducing Parkinson’s disease-like dopaminergic neurodegeneration[1]. However, structural modifications at the C-4 position—such as halogenation (e.g., 4-bromo, 4'-bromo-phenyl) or the introduction of ether/alkyl linkages—profoundly alter the molecule's interaction with Monoamine Oxidase B (MAO-B) and the Dopamine Transporter (DAT)[2].

This guide objectively compares the neurotoxic profiles of 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine analogs against MPTP and other established derivatives, providing field-proven experimental workflows for validating their safety and metabolic fate.

Part 1: Mechanistic Causality & Structure-Activity Relationship (SAR)

The neurotoxicity of MPTP relies on a strict, self-validating sequence: astrocyte entry → MAO-B oxidation → DAT-mediated neuronal uptake → mitochondrial Complex I inhibition [3]. The C-4 substituent dictates the success of the rate-limiting step: MAO-B oxidation.

The Role of the C-4 Substituent
  • Aromaticity and Pi-Pi Stacking (MPTP & 4'-Bromo-MPTP): The hydrophobic pocket of the MAO-B active site requires a bulky, lipophilic aromatic ring for optimal orientation against the FAD cofactor. MPTP and its halogenated derivative, 4'-Bromo-MPTP (where a bromine is added to the phenyl ring), fit this pocket perfectly. This leads to a rapid 4-electron oxidation to form toxic pyridinium species (MPP+ and 4'-Br-MPP+, respectively), which are actively transported into dopaminergic neurons by DAT[3].

  • Steric Disruption (4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine): Replacing the entire phenyl ring with a simple bromine atom yields 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine[4]. The absence of the aryl ring eliminates the crucial pi-pi stacking interactions within MAO-B. Consequently, this direct 4-bromo analog exhibits poor catalytic efficiency and fails to generate toxic pyridinium metabolites, rendering it a valuable non-toxic intermediate or negative control.

  • Metabolic Trapping & Hydrolysis (4-Aryloxy & 4-Benzyl Analogs): As demonstrated by , introducing an oxygen bridge (e.g., 4-phenoxy analogs) allows for initial MAO-B oxidation, but the resulting dihydropyridinium intermediate spontaneously hydrolyzes into non-toxic pyridinones, bypassing toxic pyridinium formation entirely[2],. Similarly, 4-benzyl analogs (BMTP) are oxidized but fail to accumulate as toxic pyridiniums in vivo.

Part 2: Comparative Data Presentation

The following table synthesizes the quantitative and qualitative metabolic data of key 4-substituted analogs compared to the MPTP gold standard.

CompoundC-4 SubstitutionMAO-B Substrate EfficiencyPyridinium FormationDAT AffinityIn Vivo Neurotoxicity
MPTP Phenyl groupHighYes (MPP+)HighSevere (Gold Standard)
4'-Bromo-MPTP 4-BromophenylHighYes (4'-Br-MPP+)HighSevere
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine Bromine atomLowMinimalLowNon-toxic / Negligible
4-Benzyl (BMTP) Benzyl groupModerateIncompleteModerateNon-toxic in vivo
4-Phenoxy (PHXY) Phenoxy groupHighNo (Hydrolyzes)N/ANon-toxic

Part 3: Experimental Workflows & Self-Validating Protocols

To rigorously classify a novel 4-bromo or 4-substituted analog, researchers must employ a two-tiered validation system: in vitro metabolic profiling followed by in vivo morphological assessment.

Protocol 1: In Vitro MAO-B Oxidation Kinetics

Causality: Assessing in vitro oxidation determines if the analog is a viable MAO-B substrate. The conversion to a dihydropyridinium intermediate and subsequently to a pyridinium species is the absolute prerequisite for MPTP-like neurotoxicity[5].

  • Enzyme Preparation: Suspend recombinant human MAO-B (or purified beef liver MAO-B) in 50 mM sodium phosphate buffer (pH 7.4).

  • Substrate Incubation: Add the 4-substituted analog (e.g., 100 µM final concentration) to the enzyme suspension. Incubate at 37°C in a shaking water bath. Use MPTP as a positive control.

  • Reaction Quenching: At designated time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench with 50 µL of 5% trichloroacetic acid (TCA).

    • Validation Check: TCA rapidly denatures MAO-B to prevent post-incubation artifactual oxidation while simultaneously stabilizing the acid-stable pyridinium metabolites for downstream analysis[5].

  • Quantification: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV (monitoring at 258 nm for tetrahydropyridines and ~290 nm for pyridinium species) to calculate the

    
     and 
    
    
    
    .
Protocol 2: In Vivo Neurotoxicity Assessment

Causality:In vitro oxidation does not guarantee in vivo toxicity (e.g., the 4-benzyl analog BMTP is oxidized but non-toxic due to alternative clearance pathways)[6]. In vivo assessment in C57BL/6J mice is required because this specific strain possesses the baseline MAO-B and DAT expression levels necessary to replicate human susceptibility[1].

  • Administration: Administer the analog (12.5 - 20 mg/kg, s.c.) to 8-week-old male C57BL/6J mice in four distinct injections at 2-hour intervals.

  • Tissue Harvesting: Seven days post-injection, sacrifice the animals. Rapidly dissect the striatum (for neurochemical analysis) and fix the midbrain (for morphology).

  • Morphological Validation: Perform stereological counting of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc). A reduction in TH+ neurons confirms dopaminergic cell death[1].

  • Functional Validation: Homogenize the striatal tissue and quantify dopamine and its metabolite DOPAC using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). A self-validating neurotoxin will show a linear correlation between SNpc TH+ cell loss and striatal dopamine depletion[1].

Part 4: Mandatory Visualization

The following diagram illustrates the divergent metabolic pathways of toxic MPTP analogs versus non-toxic structurally modified derivatives.

G A MPTP / 4'-Bromo-MPTP (Astrocyte Entry) B MAO-B Oxidation (Rate-Limiting) A->B High Affinity C Toxic Pyridinium (MPP+) Formation B->C 4-e- Oxidation D DAT Active Uptake (DA Neurons) C->D Transport E Complex I Inhibition & Neuronal Death D->E Accumulation F 4-Aryloxy / 4-Bromo Analogs G Weak/No MAO-B Oxidation or Spontaneous Hydrolysis F->G Altered Sterics/ Electronic Cleavage H Non-Toxic Metabolites (Clearance) G->H Detoxification

Metabolic pathways determining the neurotoxicity of MPTP versus structurally modified analogs.

References

  • Zhao, Z., et al. "Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP." Journal of Medicinal Chemistry (1992). [Link]

  • Naiman, N., et al. "Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine." Chemical Research in Toxicology (1990).[Link]

  • Brooks, A. F., et al. "Improved Synthesis of[11C]COU and [11C]PHXY, Evaluation of Neurotoxicity, and Imaging of MAOs in Rodent Heart." ACS Medicinal Chemistry Letters (2020).[Link]

  • Wu, D. C., et al. "NADPH oxidase mediates oxidative stress in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease." Proceedings of the National Academy of Sciences (2003).[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine proper disposal procedures

In drug development and synthetic neuropharmacology, the handling of 1-methyl-1,2,3,6-tetrahydropyridine derivatives demands an uncompromising approach to laboratory safety. While 4-Bromo-1-methyl-1,2,3,6-tetrahydropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic neuropharmacology, the handling of 1-methyl-1,2,3,6-tetrahydropyridine derivatives demands an uncompromising approach to laboratory safety. While 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a highly valuable synthetic intermediate for developing receptor agonists[1], its structural homology to the notorious neurotoxin MPTP necessitates strict operational controls.

As a Senior Application Scientist, I have designed this disposal and handling guide not merely as a regulatory checklist, but as a self-validating safety system rooted in chemical causality. By understanding the mechanistic "why" behind each step, your laboratory can confidently neutralize this compound, ensuring zero risk of exposure to personnel or the environment.

The Causality of the Hazard & Chemical Neutralization

To safely dispose of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, we must first understand the mechanism of its toxicity. The danger lies entirely within the tetrahydropyridine pharmacophore. If accidentally inhaled, injected, or absorbed topically, this core acts as a high-affinity substrate for Monoamine Oxidase B (MAO-B) in astrocytes[2]. MAO-B enzymatically oxidizes the ring into a highly reactive, membrane-permeable pyridinium species. This toxic metabolite is actively transported into dopaminergic neurons, where it irreversibly inhibits mitochondrial Complex I, triggering severe oxidative stress, ATP depletion, and permanent Parkinsonian neurodegeneration[3].

The Chemical Logic of Disposal: To eliminate this threat, our disposal strategy relies on aggressive chemical oxidation. By utilizing a 10% sodium hypochlorite (NaOCl / bleach) solution, we force the rapid oxidation and chlorination of the tetrahydropyridine double bonds[4]. This reaction permanently cleaves the ring structure, destroying the pharmacophore and rendering it invisible to MAO-B[5][6]. The mandatory 15-to-30-minute incubation period serves as the self-validating step: sufficient contact time guarantees complete molecular destruction before the waste ever leaves the fume hood.

Mechanism A 4-Bromo-1-methyl- 1,2,3,6-tetrahydropyridine B MAO-B Enzyme (In Vivo Bioactivation) A->B Unprotected Exposure D 10% NaOCl (Bleach) (In Vitro Neutralization) A->D Chemical Disposal C Toxic Pyridinium Species (Neuronal Apoptosis) B->C Enzymatic Oxidation E Oxidized / Ring-Cleaved Non-Toxic Intermediates D->E Ring Cleavage

Fig 1. MAO-B bioactivation pathway vs. NaOCl oxidative neutralization.

Quantitative Operational Parameters

To ensure the self-validating nature of this protocol, all physical and chemical parameters must be strictly adhered to. Deviations in bleach concentration or contact time risk incomplete oxidation.

ParameterSpecificationScientific Rationale
Neutralizing Agent 10% Household Bleach (approx. 0.5-0.6% NaOCl)Provides the necessary molar excess of hypochlorite to rapidly cleave the tetrahydropyridine ring[5].
Contact Time 15 – 30 MinutesEnsures complete chemical oxidation, eliminating the risk of bioactivation[6].
Liquid Waste Ratio 1:1 (Waste to Bleach v/v)Maintains sufficient oxidative capacity for concentrated synthetic solutions[7].
Ventilation Class II, Type B2 BSC or Chemical Fume HoodPrevents inhalation of volatile free-base intermediates and aerosols during transfer[2].
PPE Requirements Double Nitrile Gloves (≥4 mil), Disposable Gown, GogglesPrevents dermal absorption. The outer glove acts as a sacrificial layer that must be changed if contaminated[2].

Step-by-Step Disposal Methodologies

The following protocols provide an end-to-end workflow for the safe handling and destruction of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine.

Protocol 1: Preparation and Handling Setup
  • Facility Integrity: Conduct all work inside a certified Class II, Type B2 biosafety cabinet or a dedicated chemical fume hood. Line the entire work surface with plastic-backed, absorbent disposable bench paper (chux pads)[8].

  • PPE Donning: Equip safety goggles, a disposable lab coat with arm covers, and double-layer nitrile gloves (minimum 4 mil thickness)[2].

  • Reagent Preparation: Prepare a fresh 10% bleach solution immediately before starting the procedure. Note: Sodium hypochlorite degrades rapidly when exposed to light and air; old bleach will fail to oxidize the compound effectively[5].

Protocol 2: Chemical Neutralization and Liquid Waste
  • In-Hood Neutralization: For any leftover 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine solutions or rinsates, add an equal volume (1:1 ratio) of freshly prepared 10% bleach directly into the primary vessel[5].

  • Incubation: Cap the container loosely (to prevent pressure buildup from off-gassing) and allow the mixture to sit undisturbed for a minimum of 15 to 30 minutes[6].

  • Transfer: Once the self-validating incubation period is complete, transfer the neutralized liquid to a rigid, leak-proof, screw-capped hazardous chemical waste container labeled "Acutely Toxic Chemical Waste - Neutralized"[2].

Protocol 3: Solid Waste and Sharps Disposal
  • Sharps Management: Never recap, bend, or shear needles used for this compound. Immediately place the intact syringe-needle unit into a puncture-resistant sharps container located inside the fume hood[6][8].

  • Contaminated Solids: Saturate all used chux pads, gauze, and disposable labware with the 10% bleach solution and wait 15 minutes[5].

  • Double-Bagging: Carefully fold the saturated pads inward to trap any potential dust or aerosols. Place them into a primary hazardous waste bag, seal it, and place it into a secondary bag[5].

  • Final Disposal: Dispose of the double-bagged waste in a designated biohazard/chemical waste box strictly earmarked for off-site incineration[6].

Protocol 4: Emergency Spill Response
  • Isolation: Immediately alert personnel and restrict access to the spill area[9].

  • Containment: Working from the perimeter toward the center, cover the spill with absorbent pads[6].

  • Oxidative Decontamination: Carefully pour 10% bleach over the absorbent pads to saturate the area, avoiding any splashing.

  • Cleanup: Allow a 15-minute contact time. Remove the pads, double-bag them as described in Protocol 3, and wipe the surface with a fresh bleach solution followed by a final water rinse[2][6].

Workflow Step1 1. Containment Collect Waste in Class II Hood Step2 2. Oxidation Add 10% NaOCl (1:1 Ratio) Step1->Step2 Step3 3. Validation Incubate 15-30 Minutes Step2->Step3 Step4 4. Packaging Double-Bag Solids / Bottle Liquids Step3->Step4 Step5 5. Disposal Transfer to Hazardous Waste Step4->Step5

Fig 2. Step-by-step operational workflow for tetrahydropyridine chemical disposal.

References

  • EP – 2: SOP on MPTP Protocol | Research Animal Resources - jhu.edu. 5

  • Procedures for Working with MPTP OR MPTP-Treated Animals | ORS - nih.gov. 8

  • Fact Sheet: MPTP, Safe Handling | PennEHRS - upenn.edu. 2

  • RISK ASSESSMENT BY AGENT: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - miami.edu.6

  • Safe Work Practices for the use of MPTP in the Laboratory and Vivarium - fiu.edu. 9

  • Designing Functionally Selective Non-Catechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - researchgate.net. 1

  • Sodium hypochlorite as an oxidizing agent for removal of soil organic matter before microplastics analyses - nih.gov. 4

  • Role of Nitric Oxide in MPTP-Induced Dopaminergic Neuron Degeneration - dtic.mil. 7

  • Evidence for generation of oxidative stress in brain by MPTP: in vitro and in vivo studies in mice - nih.gov. 3

Sources

Handling

Personal protective equipment for handling 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to ensuring your safety and success in the laboratory. This guide provides essential, field-proven safety protocols for handling 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. The information herein is designed to empower you with the knowledge to operate safely, manage risks effectively, and dispose of materials responsibly.

Hazard Identification & Risk Assessment: The Principle of Analogy

Comprehensive toxicological data for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is not extensively published. Therefore, a conservative approach to safety, grounded in the principle of structural analogy, is not just recommended—it is imperative.

The structure of this compound bears a significant resemblance to the well-documented neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is known to cause irreversible destruction of dopaminergic neurons, leading to symptoms of Parkinson's disease in humans and other species.[1] The potential for similar neurotoxic activity in 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine necessitates the adoption of stringent safety measures.

Furthermore, based on data from closely related brominated organic compounds, the following hazards should be assumed:

  • Acute Toxicity: Potentially toxic if swallowed.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

  • Inhalation Hazard: Vapors or aerosols may be harmful if inhaled.[4][5]

Given these potential risks, all handling procedures must be designed to eliminate or minimize any possibility of direct contact, inhalation, or ingestion.

Engineering Controls: Your First and Most Critical Line of Defense

Personal protective equipment (PPE) should always be considered the final barrier to exposure.[6] The primary methods for ensuring safety involve robust engineering controls.

  • Chemical Fume Hood: All manipulations of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing their release into the laboratory environment. The air velocity at the fan should be a minimum of 1-2 m/s.[2]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[9]

Mandatory Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for preventing exposure. The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) & Transfers Tightly-fitting chemical safety goggles with side shields.[2][5]Double-layered, powder-free nitrile gloves. Change outer glove immediately upon contamination.[6]A clean, buttoned lab coat.Mandatory: Work within a certified chemical fume hood.[8]
Solution Preparation & Handling Chemical splash goggles and a full-face shield.[10]Double-layered, powder-free nitrile gloves. Cuffs should overlap with lab coat sleeves.[6]A clean, buttoned lab coat.Mandatory: Work within a certified chemical fume hood.[8]
Small Spill Cleanup (<10g or <25mL) Chemical splash goggles and a full-face shield.[10]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.[10]Mandatory: Work within a certified chemical fume hood. If outside a hood, a full-face respirator with appropriate organic vapor cartridges is required.[5]
Large Spill Cleanup (>10g or >25mL) Chemical splash goggles and a full-face shield.[10]Heavy-duty nitrile or butyl rubber gloves.Disposable, chemical-resistant coveralls.[11]A self-contained breathing apparatus (SCBA) may be required.[2] Evacuate and contact your institution's Environmental Health & Safety (EHS) team immediately.

Procedural Guidance: Safe Preparation of a Stock Solution

This protocol provides a step-by-step methodology for safely preparing a solution of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, integrating the necessary safety controls.

Objective: To prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (solid)

  • Anhydrous DMSO

  • Volumetric flask with a stopper

  • Glass funnel

  • Spatula

  • Weighing paper or boat

  • Pipettes and tips

Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified for "Solution Preparation" in the table above.

  • Weighing: Tare an analytical balance inside the fume hood. Carefully weigh the desired amount of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine onto a weighing boat. Avoid creating dust.[5]

  • Transfer: Place a glass funnel into the neck of the volumetric flask. Carefully transfer the weighed solid into the flask using the spatula.

  • Dissolution: Using a pipette, add approximately half of the required volume of DMSO to the flask. Gently swirl the flask to dissolve the solid. Do not use sonication unless the flask is sealed, as it can create aerosols.

  • Final Volume: Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask securely and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clearly labeled storage vial. The label should include the chemical name, concentration, solvent, date, and your initials. Store the container tightly closed in a cool, dry, and well-ventilated area.[5][12]

  • Cleanup: Dispose of all contaminated consumables (weighing boat, pipette tips, outer gloves) in the designated "Halogenated Organic Waste" container.[7]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

Exposure Protocol
  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention and call a poison center.[2]

Spill Response Workflow

The following diagram outlines the essential steps for responding to a chemical spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Operation (Trained Personnel Only) cluster_post Post-Cleanup start Spill Identified alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Risk alert->assess don_ppe Don Appropriate PPE (See Table) assess->don_ppe If spill is manageable and you are trained contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) don_ppe->contain collect Collect Absorbed Material into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste via Institutional EHS decontaminate->dispose doff_ppe Doff & Dispose of Contaminated PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash report Report Incident wash->report

Caption: Workflow for a manageable laboratory chemical spill.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Decontamination
  • Glassware: Reusable glassware should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic hazardous waste.[7] After rinsing, glassware can be washed using standard laboratory procedures.

  • Work Surfaces: At the end of each procedure, thoroughly wipe down the work surface inside the fume hood with a suitable solvent, followed by soap and water.

Disposal
  • Classification: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine and any materials contaminated with it are classified as Halogenated Organic Hazardous Waste .[7] This waste must never be poured down the drain or mixed with general trash.

  • Waste Collection:

    • Segregation: Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (gloves, pipette tips, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[7]

    • Labeling: The container must be robust, leak-proof, and labeled with "Hazardous Waste," the full chemical name ("4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine"), and an approximate quantity.[7]

    • Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until pickup.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[7]

References

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Airgas. (2025, April 22). Safety Data Sheet for Methyl Bromide. Retrieved from [Link]

  • Chemsrc. 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

  • University of Arizona. (2024, March 1). RISK ASSESSMENT BY AGENT: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from [Link]

  • University of Missouri. (2015, April). Chemical Waste Guide. Retrieved from [Link]

  • Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451–1453. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
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